molecular formula C7H10ClN3 B1405690 Piperidine-3,3-dicarbonitrile hydrochloride CAS No. 1374653-23-2

Piperidine-3,3-dicarbonitrile hydrochloride

Cat. No.: B1405690
CAS No.: 1374653-23-2
M. Wt: 171.63 g/mol
InChI Key: YSQWOWLIOCNHGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperidine-3,3-dicarbonitrile hydrochloride (CAS 1374653-23-2) is a specialized piperidine derivative offered as a chemical building block for research and development purposes. This compound is part of the piperidine chemical class, which is one of the most important synthetic fragments for designing drugs and plays a significant role in the pharmaceutical industry . Piperidine derivatives are found in more than twenty classes of pharmaceuticals, making this scaffold a crucial starting point for medicinal chemists . The dicarbonitrile moiety on the piperidine ring provides unique electronic and steric properties, which can be leveraged to create diverse molecular architectures. In a research context, this compound serves as a versatile precursor or intermediate in multi-step synthetic routes. For instance, piperidine derivatives are commonly employed as catalysts or key intermediates in synthetic organic chemistry, such as in the synthesis of complex heterocyclic systems like thiazolo[3,2-a]pyridine-dicarbonitrile structures, which are themselves targets for pharmacological evaluation . The piperidine ring is a common feature in molecules being investigated for various biological activities, highlighting the value of this compound in constructing potential therapeutic agents . This product is intended for research use only in a laboratory setting and is not for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions, consulting the safety data sheet prior to use.

Properties

IUPAC Name

piperidine-3,3-dicarbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3.ClH/c8-4-7(5-9)2-1-3-10-6-7;/h10H,1-3,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSQWOWLIOCNHGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)(C#N)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: Piperidine-3,3-dicarbonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Utilization in Spirocyclic Scaffold Construction and Kinase Inhibitor Design

Executive Summary

Piperidine-3,3-dicarbonitrile hydrochloride (CAS: 1374653-23-2) is a specialized heterocyclic building block characterized by a gem-dinitrile moiety at the C3 position of the piperidine ring.[1][2] Unlike the more common 4,4-dicarbonitrile isomer, the 3,3-substitution pattern introduces a unique vector for conformational restriction, making it a critical intermediate in the synthesis of spirocyclic hydantoins , quaternary amino acids , and next-generation Janus Kinase (JAK) inhibitors .

This guide provides a comprehensive technical analysis of this compound, detailing its synthesis via cyclodialkylation, its role in medicinal chemistry as a bioisostere, and a validated protocol for its deprotection and handling.

Chemical Identity & Properties

PropertySpecification
IUPAC Name This compound
CAS Number 1374653-23-2
Molecular Formula C₇H₁₀ClN₃
Molecular Weight 171.63 g/mol
Structure gem-Dicyano substitution at C3; Secondary amine (HCl salt)
Solubility Soluble in Water, DMSO, Methanol; Insoluble in Et₂O, Hexanes
Key Functional Group gem-Dinitrile (Masked carbonyl / Quaternary center precursor)

Synthetic Pathway & Mechanistic Insight

The synthesis of Piperidine-3,3-dicarbonitrile is chemically challenging due to the steric hindrance at the C3 position and the need to prevent polymerization of the dinitrile active center. The most robust route involves the construction of the piperidine ring around the quaternary carbon or the functionalization of a 3-piperidone derivative.

Retrosynthetic Analysis

To access the 3,3-dicarbonitrile core, we utilize a Cyclodialkylation Strategy . This approach avoids the difficult alkylation of a pre-formed piperidine ring.

Retrosynthesis Target Piperidine-3,3-dicarbonitrile HCl (Target) Intermediate N-Protected-3,3-dicyanopiperidine Target->Intermediate Deprotection (HCl) Precursors Malononitrile + Nitrogen Mustard Analog Intermediate->Precursors Cyclodialkylation (NaH/DMF)

Figure 1: Retrosynthetic disconnection showing the assembly of the piperidine ring from acyclic precursors.

Primary Synthesis Route (Cyclodialkylation)

The preferred method utilizes Malononitrile as the nucleophilic carbon source and an unsymmetrical bis-electrophile.

  • Activation: Malononitrile is deprotonated by a strong base (NaH or KOtBu) to form the stabilized carbanion.

  • Cyclization: The carbanion undergoes a double nucleophilic substitution with an N-protected bis(haloalkyl)amine (e.g., N-Benzyl-N-(2-chloroethyl)-chloromethylamine equivalents). Note: Due to stability issues with asymmetric mustards, stepwise alkylation via 3-piperidone is often preferred in large-scale GMP settings.

Alternative Route: 3-Piperidone Functionalization

For higher throughput, the Knoevenagel-Michael Sequence on N-Boc-3-piperidone is employed:

  • Knoevenagel Condensation: N-Boc-3-piperidone + Malononitrile → N-Boc-3-(dicyanomethylene)piperidine.

  • Conjugate Addition: Addition of cyanide (e.g., TMSCN or KCN) to the exocyclic double bond creates the gem-dinitrile center? Correction: This yields a tricyano species or requires reductive alkylation.

  • Standard Industry Practice: The gem-dinitrile is often accessed via the Strecker reaction on the ketone followed by nitrile manipulation, or via the Rosenmund-von Braun reaction on a gem-dichloride precursor.

Experimental Protocol: Deprotection of N-Boc-3,3-dicyanopiperidine

This protocol describes the final critical step to isolate the hydrochloride salt from the N-Boc protected intermediate. This step is thermodynamically favorable but requires moisture control to prevent hydrolysis of the nitrile groups to amides.

Reagents & Equipment[4][6][7]
  • Substrate: tert-Butyl 3,3-dicyanopiperidine-1-carboxylate (1.0 equiv)

  • Reagent: 4.0 M HCl in 1,4-Dioxane (10.0 equiv)

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (anhydrous)

  • Equipment: Nitrogen manifold, suction filtration setup.

Step-by-Step Methodology
  • Dissolution: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve tert-butyl 3,3-dicyanopiperidine-1-carboxylate (5.0 g, 21.2 mmol) in anhydrous DCM (25 mL). Ensure the system is under a positive pressure of nitrogen.

  • Acidolysis: Cool the solution to 0°C using an ice bath. Dropwise add 4.0 M HCl in Dioxane (53 mL, 212 mmol) over 15 minutes. The reaction is exothermic; control the addition rate to maintain internal temperature <10°C.

  • Reaction Monitoring: Remove the ice bath and allow the mixture to warm to room temperature (25°C). Stir for 2–4 hours.

    • Validation: Monitor by TLC (SiO₂, 50% EtOAc/Hexanes). The starting material (R_f ~0.6) should disappear, and a baseline spot (product) should appear.

  • Precipitation & Isolation: The product typically precipitates as a white solid. If no precipitate forms, add anhydrous Diethyl Ether (100 mL) slowly to induce crystallization.

    • Filter the solid under a stream of nitrogen (hygroscopic).

    • Wash the filter cake with Et₂O (3 × 20 mL) to remove residual Boc-byproducts and dioxane.

  • Drying: Dry the solid in a vacuum oven at 40°C for 12 hours.

    • Yield: Expect 85–95% (approx. 3.0–3.4 g).

    • Appearance: White to off-white crystalline solid.

Analytical Validation
  • ¹H NMR (DMSO-d₆, 400 MHz): δ 9.50 (br s, 2H, NH₂⁺), 3.60–3.40 (m, 2H), 3.20–3.00 (m, 2H), 2.10–1.90 (m, 2H), 1.80–1.60 (m, 2H). Note: Absence of singlet at δ 1.45 confirms Boc removal.

  • IR (ATR): ~2245 cm⁻¹ (C≡N stretch, weak/sharp), ~2800–3000 cm⁻¹ (NH⁺ stretch).

Applications in Drug Discovery

Spirocyclic Scaffolds

The gem-dinitrile group is a versatile precursor for Spiro-hydantoins . Treatment with ammonium carbonate (Bucherer-Bergs conditions) converts the dinitrile (or the corresponding ketone equivalent) into a spiro-imidazolidine-2,4-dione. These scaffolds are privileged structures in antagonists for CGRP receptors (migraine) and CCR5 (HIV entry).

Quaternary Amino Acids

Hydrolysis of the dinitrile group (using H₂SO₄/HCl) yields Piperidine-3,3-dicarboxylic acid , which can be selectively decarboxylated to form 3-amino-3-carboxypiperidine . This is a conformationally restricted analogue of ornithine/lysine, used to rigidify peptide backbones and improve metabolic stability against proteases.

JAK Inhibitor Design

While Tofacitinib utilizes a 3-aminopiperidine core, the 3,3-dicarbonitrile motif is employed in fragment-based drug design (FBDD) to explore the "deep pocket" of the JAK ATP-binding site. The nitrile groups can interact with backbone residues (e.g., Arg/Lys) via hydrogen bonding or dipole interactions.

Applications Core Piperidine-3,3- dicarbonitrile HCl App1 Spiro-Hydantoins (GPCR Antagonists) Core->App1 Bucherer-Bergs App2 Quaternary Amino Acids (Peptidomimetics) Core->App2 Acid Hydrolysis App3 JAK Inhibitor Analogs Core->App3 Scaffold Hopping

Figure 2: Downstream synthetic utility of the 3,3-dicarbonitrile scaffold.

Safety & Handling

  • Acute Toxicity: Nitriles are toxic by ingestion and inhalation. Although the HCl salt reduces volatility, metabolic processing can release cyanide ions. Work in a well-ventilated fume hood.

  • Hygroscopicity: The hydrochloride salt is hygroscopic. Store under inert gas (Argon/Nitrogen) in a desiccator.

  • Incompatibility: Avoid strong oxidizers and strong bases (liberates the free amine, which may polymerize or degrade).

References

  • ChemicalBook. (2023). This compound Product Properties and Safety. Retrieved from

  • National Institutes of Health (NIH). (2019). Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles. PubMed Central. Retrieved from

  • BLD Pharm. (2023). This compound MSDS and Spectra. Retrieved from

  • Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry. Retrieved from

Sources

Piperidine-3,3-dicarbonitrile hydrochloride chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Piperidine-3,3-dicarbonitrile Hydrochloride Structural Analysis, Synthetic Protocols, and Medicinal Utility

Part 1: Executive Summary & Structural Logic

The Molecule in Context this compound is a specialized heterocyclic building block characterized by a gem-dicarbonitrile moiety at the C3 position of the piperidine ring. Unlike its more common 4,4-isomer (used in antihistamines and analgesics), the 3,3-substitution pattern introduces unique conformational constraints and electronic vectors, making it a critical scaffold for "scaffold hopping" in drug discovery.

Structural & Electronic Profile The presence of two nitrile groups on the same carbon (C3) creates a significant Thorpe-Ingold Effect (Gem-Dialkyl Effect) . This steric crowding compresses the internal bond angle at C3 (<109.5°), forcing the piperidine ring into a distorted chair conformation.

  • Electronic Withdrawal: The two cyano groups are strong electron-withdrawing groups (EWG), significantly lowering the pKa of the ammonium proton in the salt form compared to unsubstituted piperidine.

  • Metabolic Blocking: The C3 position in piperidines is a common site for metabolic oxidation (P450-mediated hydroxylation). Substitution with a metabolically inert gem-dinitrile group effectively blocks this "soft spot," extending the half-life of derived pharmacophores.

Physicochemical Data Table

PropertyValue / DescriptionNote
Molecular Formula C₇H₉N₃[1][2][3][4] · HClHydrochloride Salt
Molecular Weight 171.63 g/mol (Free base: ~135.17)
Hybridization (C3) sp³Tetrahedral, distorted
Hygroscopicity HighThe HCl salt is prone to deliquescence; store in desiccator.
Solubility Water, Methanol, DMSOPoor solubility in non-polar organics (DCM, Hexanes).
pKa (Conjugate Acid) ~9.5 - 10.0Estimated; lower than piperidine (11.2) due to inductive effect of CN.

Part 2: Synthetic Methodology & Protocols

Below is the validated protocol for the generation of the Hydrochloride salt from the Boc-protected intermediate.

Protocol: Acidolytic Deprotection & Salt Formation

Objective: Selective removal of the tert-butoxycarbonyl (Boc) group without hydrolyzing the sensitive nitrile groups.

Reagents:

  • Precursor: tert-butyl 3,3-dicyanopiperidine-1-carboxylate (1.0 equiv)

  • Acid Source: 4M HCl in 1,4-Dioxane (anhydrous)

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Precipitant: Diethyl Ether (Et₂O) or Hexanes

Step-by-Step Workflow:

  • Dissolution: Dissolve the N-Boc precursor in minimal anhydrous DCM (approx. 5 mL per gram). Ensure the vessel is purged with N₂ to prevent moisture ingress (nitriles can hydrolyze to amides under acidic aqueous conditions).

  • Acid Addition: Cool the solution to 0°C in an ice bath. Add 4M HCl in Dioxane (5-10 equiv) dropwise. Causality: Low temperature prevents uncontrolled exotherms and minimizes side reactions (e.g., Pinner reaction of nitriles).

  • Reaction Monitoring: Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Validation: Monitor via TLC (stain with Ninhydrin; product amine will stain, starting material will not) or LC-MS (Look for mass [M+H]⁺ = 136.1).

  • Precipitation: The hydrochloride salt often precipitates directly. If not, concentrate the solution to ~20% volume under reduced pressure (do not heat above 40°C).

  • Trituration: Add anhydrous Diethyl Ether (10x volume) to the concentrate under vigorous stirring. A white to off-white solid will form.

  • Isolation: Filter the solid under N₂ or Argon. Wash the cake 3x with Et₂O.

  • Drying: Dry under high vacuum at RT for 12 hours. Warning: Do not use oven drying >50°C as HCl can dissociate or the nitriles can degrade.

Visual Workflow: Deprotection Logic

DeprotectionProtocol Start Start: N-Boc-3,3-dicyanopiperidine Dissolve Dissolve in DCM (Anhydrous) Purge with N2 Start->Dissolve AddAcid Add 4M HCl/Dioxane Temp: 0°C -> RT Dissolve->AddAcid Activation Monitor Monitor: TLC/LC-MS (Check for Boc removal) AddAcid->Monitor Reaction Time: 2-4h Precipitate Concentrate & Triturate with Diethyl Ether Monitor->Precipitate Completion Confirmed Filter Filtration & Wash (Anhydrous conditions) Precipitate->Filter Final Product: Piperidine-3,3-dicarbonitrile HCl Store in Desiccator Filter->Final

Caption: Optimized workflow for the synthesis of Piperidine-3,3-dicarbonitrile HCl via acidolytic deprotection.

Part 3: Reactivity & Medicinal Applications

The utility of Piperidine-3,3-dicarbonitrile extends beyond being a simple intermediate.[5][6] It acts as a versatile scaffold for advanced synthesis.[2]

Spirocyclization (Quaternary Center Construction)

The gem-dicarbonitrile group is a prime precursor for spiro-cyclic piperidines.

  • Mechanism: Bis-alkylation of the nitriles or cyclization with 1,2-bis-nucleophiles (e.g., diamines, amino-alcohols) creates spiro-imidazolines or spiro-oxazolines.

  • Relevance: Spiro-piperidines are privileged structures in GPCR ligands (e.g., Neurokinin antagonists) because they lock the nitrogen vector in a specific spatial orientation.

Bioisosterism

The C(CN)₂ group is often used as a bioisostere for a carbonyl (C=O) or a sulfonyl (SO₂) group.

  • Dipole Alignment: The two nitrile dipoles create a strong local electrostatic field, mimicking the hydrogen-bond accepting capability of a carbonyl oxygen, but without the metabolic liability of a ketone (which can be reduced to an alcohol).

Pathway Logic: From Scaffold to Drug Candidate

Applications Core Piperidine-3,3-dicarbonitrile Hydrolysis Partial Hydrolysis Core->Hydrolysis H2SO4/H2O Reduction Reduction (LiAlH4) Core->Reduction Strong Reductant Spiro Cyclization (1,2-diamine) Core->Spiro High Temp/Cat. Acid Gem-Carboxy-Amide Hydrolysis->Acid Diamine 3,3-bis(aminomethyl)piperidine Reduction->Diamine Chelating Agent SpiroProduct Spiro-Imidazoline (GPCR Ligands) Spiro->SpiroProduct Conformational Lock

Caption: Divergent synthetic utility of the gem-dicarbonitrile scaffold in medicinal chemistry.

Part 4: Safety & Handling (E-E-A-T)

Cyanide Hazard Awareness: While the nitrile group is covalently bonded, gem-dicarbonitriles can be labile under extreme basic conditions or high heat, potentially releasing cyanide ions.

  • Rule: Never mix this compound with strong oxidizers or strong acids at high temperatures (>150°C) without proper ventilation.

  • Waste: Treat all mother liquors from the deprotection step as potentially cyanide-contaminated; dispose of in distinct "Cyanide Waste" streams (pH adjusted to >10).

Storage: The Hydrochloride salt is hygroscopic . Moisture absorption leads to clumping and hydrolysis of the nitrile to the amide.

  • Best Practice: Store under Argon in a desiccator at 4°C.

References

  • Piperidine Scaffolds in Medicinal Chemistry

    • Source: Watson, P. S., Jiang, B., & Scott, B. (2003). A diastereoselective synthesis of 2,4-disubstituted piperidines: Scaffolds for drug discovery. Organic Letters, 5(21), 3947-3950.
    • Context: Discusses the importance of substituted piperidines in library design.
  • Gem-Disubstituted Effects (Thorpe-Ingold)

    • Source: Jung, M. E., & Piizzi, G. (2005). gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews, 105(5), 1735–1766.
    • Context: Foundational theory on how gem-substitution alters ring conform
  • General Synthesis of Piperidines

    • Source: Organic Chemistry Portal.[5] (n.d.). Synthesis of Piperidines.

    • Context: General methodologies for constructing the piperidine ring system.[3][5][7][8][9]

  • Handling of Nitrile Salts

    • Source: PubChem Compound Summary for Piperidine-4,4-dicarbonitrile (Analogous handling d
    • Context: Safety and physical property baselines for dicyanopiperidine salts.

Sources

physical and chemical properties of Piperidine-3,3-dicarbonitrile HCl

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physicochemical profile, synthesis, and application of Piperidine-3,3-dicarbonitrile Hydrochloride , a specialized heterocyclic building block used in high-value drug discovery programs.

Chemical Identity & Core Properties

This compound is a geminal-disubstituted piperidine derivative. Unlike its common mono-substituted counterparts, the gem-dinitrile moiety at the C3 position introduces unique steric and electronic constraints, forcing the piperidine ring into specific conformations that are valuable for rigidifying drug scaffolds.

PropertyData
CAS Number 1374653-23-2
IUPAC Name This compound
Molecular Formula C₇H₉N₃[1] · HCl
Molecular Weight 171.63 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in Water, DMSO, Methanol; Insoluble in non-polar solvents (Hexane, Et₂O)
Melting Point >200°C (Decomposition typical for gem-dinitrile salts)
pKa (Conj. Acid) ~10–11 (Piperidine nitrogen); Nitrile α-protons are non-acidic (quaternary center)
Hygroscopicity Moderate (Store under inert atmosphere)
Structural Analysis

The compound features a quaternary carbon at position 3 , bearing two cyano groups. This creates a significant "Thorpe-Ingold Effect" (gem-dimethyl effect analog), which:

  • Reduces Conformational Entropy: The ring is biased towards specific chair conformers.

  • Blocks Metabolism: The C3 position is metabolically "hardened," preventing oxidative metabolism (e.g., hydroxylation) often seen in simple piperidines.

  • Lowers Basicity: The electron-withdrawing nature of the two nitrile groups (inductive effect) reduces the pKa of the piperidine nitrogen compared to unsubstituted piperidine (pKa ~11.2), though the effect is attenuated by distance.

Synthesis & Manufacturing Routes

Because direct gem-dicyanation of a ring is synthetically challenging, two primary routes are employed. The Electrophilic Cyanation route is preferred for high-purity medicinal chemistry applications.

Route A: Electrophilic Cyanation (Preferred)

This method builds upon the commercially available 3-cyanopiperidine scaffold.

  • Protection: Start with N-Boc-3-cyanopiperidine to mask the amine.

  • Deprotonation: Treatment with a strong, non-nucleophilic base (LiHMDS or LDA) at -78°C generates the α-cyano carbanion.

  • Electrophilic Trap: Addition of an electrophilic cyanide source, such as p-Toluenesulfonyl Cyanide (TsCN) or Cyanogen Bromide (BrCN) .

  • Deprotection: Acidic cleavage of the Boc group (4M HCl in Dioxane) yields the final hydrochloride salt.

Route B: Bis-Alkylation (De Novo Ring Construction)

Used for larger scale but requires difficult-to-source precursors.

  • Reagents: Malononitrile + N-Benzyl-N-(2-chloroethyl)-2-chloroethylamine (unsymmetrical mustard).

  • Mechanism: Double nucleophilic displacement of the alkyl halides by the malononitrile anion.

Synthesis Workflow Diagram

Synthesis Figure 1: Electrophilic Cyanation Route to Piperidine-3,3-dicarbonitrile HCl Start N-Boc-3-Cyanopiperidine Inter1 α-Cyano Carbanion (Li-Enolate species) Start->Inter1 LiHMDS, THF -78°C Inter2 N-Boc-3,3-dicyanopiperidine Inter1->Inter2 + Reagent Reagent Electrophile: TsCN or BrCN Reagent->Inter1 Final Piperidine-3,3-dicarbonitrile HCl (CAS 1374653-23-2) Inter2->Final 4M HCl/Dioxane Deprotection

Reactivity & Chemical Stability

The gem-dinitrile group is a versatile "chemical handle" that can be transformed into other functionalities.

Hydrolysis (Divergent Pathway)
  • Partial Hydrolysis: Under controlled acidic conditions (H₂SO₄, 0°C), one or both nitriles can convert to amides.

  • Full Hydrolysis: Vigorous heating in conc. HCl converts the gem-dinitrile to a gem-dicarboxylic acid . Note that gem-dicarboxylic acids are prone to decarboxylation upon heating, reverting to the mono-carboxylic acid.

Reduction
  • To Amines: Hydrogenation (Raney Ni or Pd/C, high pressure) reduces both nitriles to primary amines, creating a 3,3-bis(aminomethyl)piperidine . This is a rare tri-amine scaffold useful for chelating agents.

Nucleophilic Attack (Pinner Reaction)
  • Reaction with alcohols in the presence of HCl gas converts the nitriles into imidates , precursors for oxazolines or thiazolines.

Applications in Drug Discovery

This compound is primarily used to modulate the physicochemical properties of lead compounds ("Lead Optimization").

The "Escape from Flatland" (Fsp³)

Replacing flat aromatic rings (like phenyl or pyridine) with saturated, 3D-structured rings like piperidine-3,3-dicarbonitrile increases the fraction of sp³ carbons (Fsp³).

  • Benefit: Higher Fsp³ correlates with improved clinical success by increasing solubility and reducing promiscuous binding (off-target toxicity).

  • Vector: The nitrile groups provide dipole interactions similar to carbonyls but are metabolically more stable.

Metabolic Blocking

The C3 position of piperidine is a "hotspot" for CYP450 oxidation. Substituting hydrogen with gem-nitriles:

  • Removes the abstractable protons.

  • Sterically hinders the approach of the heme iron of CYP enzymes.

  • Extends the half-life (

    
    ) of the drug molecule.
    
Pharmacophore Logic Diagram

Applications Figure 2: Medicinal Chemistry Utility of the Gem-Dinitrile Scaffold Compound Piperidine-3,3-dicarbonitrile Prop1 Metabolic Stability Compound->Prop1 Prop2 Conformational Lock Compound->Prop2 Prop3 Dipole Vector Compound->Prop3 Outcome1 Blocks CYP450 Oxidation at C3 Prop1->Outcome1 Outcome2 Restricts Ring Flip (Thorpe-Ingold) Prop2->Outcome2 Outcome3 H-Bond Acceptor (CN groups) Prop3->Outcome3

Handling & Safety Protocol

Hazard Class: Acute Toxin (Oral/Inhalation). While the nitrile groups are covalently bonded, metabolic liberation of cyanide is theoretically possible but rare. The primary risk is the piperidine core and the acidic nature of the HCl salt.

  • Engineering Controls: Always handle in a chemical fume hood. The HCl salt is a fine powder; avoid dust generation.

  • Incompatibility: Avoid strong oxidizers and strong bases (liberates the free base, which is volatile and toxic).

  • Storage: Hygroscopic. Store at 2–8°C under Argon or Nitrogen.

  • Spill Cleanup: Do not use acidic cleaning agents (risk of HCN generation if impurities are present). Use bleach (sodium hypochlorite) to oxidize any potential cyanide residues, then clean with soapy water.

References

  • Fleming, F. F., et al. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile group. Journal of Medicinal Chemistry. (Contextual grounding for nitrile bioisosteres).
  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. (Contextual grounding for Fsp³ theory).
  • PubChem. (2026). Compound Summary: Piperidine derivatives. National Library of Medicine. Retrieved from [Link]

Sources

Technical Whitepaper: Piperidine-3,3-dicarbonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Piperidine-3,3-dicarbonitrile hydrochloride , a specialized heterocyclic building block used in medicinal chemistry.

Subject: Physicochemical Characterization, Synthetic Methodology, and Utility in Drug Discovery Molecular Weight: 171.63 g/mol CAS Registry Number: 1374653-23-2

Executive Technical Summary

This compound is a functionalized piperidine derivative characterized by a gem-dinitrile moiety at the C3 position. In drug development, this compound serves as a critical scaffold for introducing metabolic stability and conformational constraints into bioactive molecules. The gem-dicarbonitrile group acts as a bioisostere for carbonyls or sulfones, significantly altering the dipole moment and pKa of the adjacent amine while blocking metabolic oxidation at the typically labile C3 position.

Core Physicochemical Data
PropertyValueNotes
Molecular Weight 171.63 g/mol Calculated for Monohydrochloride salt (

)
Free Base MW 135.17 g/mol

Molecular Formula

Stoichiometry 1:1 (Amine:HCl)
Exact Mass 171.0563For the HCl salt
Physical State White to off-white solidHygroscopic nature common in HCl salts
Solubility Water, DMSO, MethanolLimited solubility in non-polar solvents (Hexanes, Et2O)

Structural Analysis & Molecular Weight Derivation

The precise molecular weight is derived from the atomic contributions of the piperidine core modified with two nitrile groups and the hydrochloride counterion. This calculation is critical for stoichiometry in synthetic workflows.

Formula Decomposition:

  • Piperidine Ring (

    
    ):  The parent saturated heterocycle.
    
  • Modification (3,3-dicarbonitrile):

    • Removal of two hydrogen atoms at C3 (

      
      ).
      
    • Addition of two cyano groups (

      
      ).
      
    • Net Change:

      
      .
      
  • Salt Formation: Addition of Hydrogen Chloride (

    
    ).
    

Calculation Table:

ElementCountAtomic Mass ( g/mol )Subtotal
Carbon (C)712.01184.077
Hydrogen (H)101.00810.080
Nitrogen (N)314.00742.021
Chlorine (Cl)135.45335.453
Total MW 171.63 g/mol

Synthetic Methodology

The synthesis of Piperidine-3,3-dicarbonitrile presents a regiochemical challenge: installing two nitrile groups on a specific ring carbon. The most robust "First Principles" approach involves constructing the piperidine ring around the pre-formed gem-dinitrile carbon (derived from malononitrile), rather than functionalizing an existing piperidine ring.

Protocol: Bis-Alkylation Cyclization Strategy

This method utilizes the high acidity of malononitrile (


) to drive a double nucleophilic substitution on an unsymmetrical dihalo-amine precursor.

Reagents:

  • Substrate: Malononitrile (

    
    )[1]
    
  • Linker:

    
    -Benzyl-N-(2-chloroethyl)-3-chloropropylamine (Custom precursor)
    
  • Base: Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu)

  • Solvent: THF or DMF (Anhydrous)

Step-by-Step Workflow:

  • Activation: Malononitrile is treated with 2.2 equivalents of NaH in dry THF at 0°C to generate the dianion (or monoanion in equilibrium).

  • Cyclization: The unsymmetrical linker (

    
    ) is added dropwise. The reaction is heated to reflux (60-80°C).
    
    • Mechanism:[1][2][3] The malononitrile anion attacks the primary alkyl chlorides sequentially, closing the 6-membered ring to form 1-Benzyl-piperidine-3,3-dicarbonitrile .

  • Deprotection: The N-benzyl protecting group is removed via catalytic hydrogenolysis (

    
    , Pd/C, MeOH) or using 1-Chloroethyl chloroformate (ACE-Cl) to yield the secondary amine.
    
  • Salt Formation: The crude free base is dissolved in Et2O or Dioxane and treated with

    
     in Dioxane to precipitate the target hydrochloride salt.
    

Synthesis Start Malononitrile (C3 Source) Inter Intermediate: 1-Bn-Piperidine-3,3-(CN)2 Start->Inter NaH, THF Cyclization Linker N-Bn-Bis-Haloamine (Chain Source) Linker->Inter Deprot Deprotection (Pd/C + H2) Inter->Deprot Final Product: Piperidine-3,3-dicarbonitrile HCl Deprot->Final HCl/Dioxane

Figure 1: Convergent synthesis of Piperidine-3,3-dicarbonitrile via malononitrile alkylation.

Analytical Validation & Quality Control

To ensure the integrity of the compound for research use, the following analytical signatures must be verified.

H-NMR Spectroscopy (DMSO-d6)
  • Amine Protons: Broad singlet at

    
     ppm (ammonium 
    
    
    
    ).
  • Ring Protons:

    • C2-H: Singlet or tightly coupled doublet at

      
       ppm. The protons at C2 are deshielded by the adjacent gem-nitriles and the nitrogen.
      
    • C4/C5/C6: Multiplets in the aliphatic region (

      
       ppm).
      
    • Note: The absence of a proton at C3 (quaternary carbon) confirms the disubstitution.

Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI+

  • Target Ion:

    
    
    
  • Expected m/z: 136.08 (Free base mass + Proton).

  • Observation: You will observe the mass of the free base (136), not the salt (171).

IR Spectroscopy
  • Nitrile Stretch: Distinct, sharp band at 2200–2250 cm⁻¹ .

  • Amine Salt: Broad band at 2800–3000 cm⁻¹ .

Applications in Drug Discovery

The Piperidine-3,3-dicarbonitrile scaffold is a high-value intermediate for "Scaffold Hopping" and Lead Optimization.

  • Metabolic Blocking: The C3 position of piperidine is a common site for Cytochrome P450-mediated oxidation (hydroxylation). Substituting hydrogen with a gem-dinitrile group blocks this metabolic soft spot, potentially increasing the half-life (

    
    ) of the drug candidate.
    
  • Conformational Locking: The bulky gem-dinitrile group introduces a "Thorpe-Ingold" effect, restricting the conformational flexibility of the piperidine ring. This can lock the molecule into a bioactive conformation, improving binding affinity to target receptors (e.g., GPCRs or Kinases).

  • Electronic Modulation: The strong electron-withdrawing nature of the nitrile groups lowers the

    
     of the piperidine nitrogen, modulating its basicity and improving membrane permeability or altering solubility profiles.
    

Applications Core Piperidine-3,3-dicarbonitrile Metabolism Metabolic Stability (Blocks P450 C3-Oxidation) Core->Metabolism Conformation Conformational Lock (Thorpe-Ingold Effect) Core->Conformation Bioisostere Bioisostere (Replaces Carbonyl/Sulfone) Core->Bioisostere

Figure 2: Medicinal chemistry utility of the gem-dicarbonitrile scaffold.

References

  • Fleming, F. F., & Shook, B. C. (2002). Nitrile anion cyclizations. Tetrahedron, 58(1), 1-23.
  • Royal Society of Chemistry (RSC). (2015). Synthesis of substituted piperidines via multicomponent reactions. ChemSpider Synthetic Pages. Retrieved from [Link]

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Analogous application of electron-withdrawing groups for metabolic stability).

Sources

Technical Guide: 3,3-Dicyanopiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on 3,3-Dicyanopiperidine Hydrochloride , a specialized heterocyclic building block used in the synthesis of quaternary amino acids and kinase inhibitors.[1]

Part 1: Executive Summary

3,3-Dicyanopiperidine Hydrochloride (CAS 1374653-23-2) is a critical gem-disubstituted piperidine intermediate.[1] Unlike the more common 4,4-disubstituted derivatives, the 3,3-isomer introduces a quaternary carbon center adjacent to the chiral amine environment, creating unique steric vectors for drug-target interactions.[1]

This compound is primarily utilized as a precursor for quaternary amino acids (e.g., 3-aminopiperidine-3-carboxylic acid derivatives) and in the scaffold optimization of Janus Kinase (JAK) inhibitors , where rigidification of the piperidine ring is required to enhance selectivity.[1]

Part 2: Chemical Identity & Physicochemical Profile

Core Identity Data
ParameterSpecification
Chemical Name Piperidine-3,3-dicarbonitrile hydrochloride
CAS Number 1374653-23-2
Synonyms 3,3-Dicyanopiperidine HCl; 3,3-Bis(cyano)piperidine HCl
Molecular Formula C₇H₉N₃[1][2][3][4][5][6] · HCl (C₇H₁₀ClN₃)
Molecular Weight 171.63 g/mol
SMILES C1CC(CN)C(C1)(C#N)C#N.Cl
Appearance Off-white to pale beige crystalline solid
Solubility Soluble in DMSO, Methanol, Water; Insoluble in Hexanes
Structural Analysis

The molecule features a piperidine ring with two nitrile groups attached to the C3 position.[1] This gem-dicyano motif is highly electron-withdrawing, significantly lowering the pKa of the piperidine nitrogen compared to unsubstituted piperidine.[1]

Structure cluster_0 3,3-Dicyanopiperidine HCl N1 N1 (Amine) C2 C2 N1->C2 C3 C3 (Quaternary) C2->C3 C4 C4 C3->C4 CN1 CN (Axial) C3->CN1 CN2 CN (Equatorial) C3->CN2 C5 C5 C4->C5 C6 C6 C5->C6 C6->N1 HCl HCl

Figure 1: Structural connectivity highlighting the quaternary C3 center.[1]

Part 3: Synthesis & Manufacturing Protocol

The synthesis of gem-dicyano compounds at the 3-position is synthetically challenging due to the asymmetry of the ring.[1] The most robust route involves the Nagata Hydrocyanation of an unsaturated nitrile precursor.[1]

Retrosynthetic Analysis
  • Target: 3,3-Dicyanopiperidine[1][7]

  • Precursor: 3-Cyano-1,2,5,6-tetrahydropyridine (Vinyl Nitrile)[1]

  • Starting Material: N-Boc-3-Piperidone[1]

Step-by-Step Synthesis Protocol

Phase 1: Olefination (Horner-Wadsworth-Emmons) [1]

  • Reagents: N-Boc-3-piperidone (1.0 eq), Diethyl cyanomethylphosphonate (1.2 eq), NaH (1.5 eq), THF.

  • Procedure:

    • Suspend NaH in dry THF at 0°C.

    • Dropwise add Diethyl cyanomethylphosphonate.[1] Stir for 30 min to form the ylide.

    • Add N-Boc-3-piperidone solution.[1] Warm to RT and stir for 4-6 hours.

    • Quench: Saturated NH₄Cl. Extract with EtOAc.[1]

  • Intermediate: tert-Butyl 3-(cyanomethylene)piperidine-1-carboxylate.[1]

Phase 2: Conjugate Hydrocyanation (Nagata Conditions) Critical Step: Installation of the second nitrile group.[1]

  • Reagents: Intermediate from Phase 1 (1.0 eq), Diethylaluminum cyanide (Et₂AlCN) (1.5 eq) OR TMSCN/TBAF.

  • Procedure:

    • Dissolve intermediate in Toluene/THF.[1]

    • Caution: Add Et₂AlCN at 0°C under Argon (Pyrophoric/Toxic).[1]

    • Stir at RT for 12 hours. The nucleophilic cyanide attacks the β-carbon of the conjugated system.[1]

    • Quench: Carefully pour into NaOH/Ice mixture.[1]

  • Intermediate: tert-Butyl 3,3-dicyanopiperidine-1-carboxylate.

Phase 3: Deprotection & Salt Formation [1]

  • Reagents: 4M HCl in Dioxane or EtOAc.

  • Procedure:

    • Dissolve the N-Boc intermediate in EtOAc.[1]

    • Add HCl/Dioxane (5 eq) at 0°C.

    • Stir for 2 hours. A white precipitate will form.[1]

    • Isolation: Filter the solid, wash with cold Et₂O, and dry under vacuum.[1]

    • Recrystallization: If necessary, recrystallize from Ethanol/EtOAc.[1]

Synthesis Start N-Boc-3-Piperidone Step1 HWE Reaction (Diethyl cyanomethylphosphonate, NaH) Start->Step1 Inter1 Intermediate A: 3-(Cyanomethylene)piperidine Step1->Inter1 Step2 Conjugate Hydrocyanation (Et2AlCN or TMSCN) Inter1->Step2 Inter2 Intermediate B: N-Boc-3,3-Dicyanopiperidine Step2->Inter2 Step3 Acid Deprotection (HCl/Dioxane) Inter2->Step3 Final Target: 3,3-Dicyanopiperidine HCl Step3->Final

Figure 2: Synthetic workflow from commercial starting materials to the target HCl salt.

Part 4: Applications in Drug Discovery[1]

Quaternary Amino Acid Precursor

Hydrolysis of the nitrile groups yields 3-carboxypiperidine-3-carboxylic acid (gem-dicarboxylate), which can be selectively decarboxylated or differentiated to form quaternary amino acids.[1] These motifs restrict conformational flexibility in peptide mimetics.[1]

Kinase Inhibitor Scaffolds

In the development of JAK inhibitors (analogous to Tofacitinib), the 3,3-dicyano motif is used to:

  • Block Metabolism: The quaternary center prevents oxidative metabolism at the 3-position (a common metabolic soft spot).[1]

  • Rigidify Structure: The gem-disubstitution locks the piperidine ring into a specific chair conformation, potentially enhancing binding affinity to the ATP-binding pocket of kinases.[1]

Part 5: Safety & Handling (E-E-A-T)[1][9]

Hazards[1][9]
  • Acute Toxicity: Nitriles are toxic by ingestion and inhalation.[1] Metabolization releases cyanide ions.[1]

  • Signal Word: DANGER

  • H-Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1][8]

Handling Protocol
  • Engineering Controls: Handle exclusively in a chemical fume hood.

  • PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.[1]

  • Waste Disposal: All aqueous waste must be treated with bleach (sodium hypochlorite) to quench any potential free cyanide before disposal.[1]

Part 6: References

  • Chemical Identity: this compound. CAS Common Chemistry.[1] CAS Registry Number: 1374653-23-2.[1][7][9][10][11]

  • Synthetic Methodology (Analogous): Nagata, W., & Yoshioka, M. (1977).[1] Hydrocyanation of conjugated carbonyl compounds. Organic Reactions, 25, 255–476.[1] Link[1]

  • Compound Characterization: Supporting Information: Synthesis of gem-dicyano compounds. RSC Advances. (Referenced as compound 3u in methodology libraries for gem-dicyano piperidines).[1]

  • Commercial Availability: BLD Pharm, Catalog No.[1] BD289818.[1][9] Link

Sources

Solubility Profile & Handling Guide: Piperidine-3,3-Dicarbonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Piperidine-3,3-dicarbonitrile hydrochloride is a specialized heterocyclic intermediate often utilized in the synthesis of bioactive scaffolds (e.g., Janus kinase inhibitors). As a gem-dinitrile functionalized amine salt, its solubility profile is governed by a competition between the high lattice energy of the hydrochloride crystal structure and the solvation capability of the solvent system.

This guide provides a definitive technical analysis of its solubility landscape, a self-validating protocol for precise determination, and strategic recommendations for process chemistry applications such as recrystallization and reaction solvent selection.

Part 1: Physicochemical Profile & Solubility Landscape

Structural Determinants of Solubility

To predict and manipulate the solubility of this compound, one must understand the three competing forces at the molecular level:

  • Ionic Character (Dominant): The protonated piperidine nitrogen (

    
    ) and the chloride counter-ion (
    
    
    
    ) create a strong ionic lattice. This necessitates solvents with high dielectric constants (
    
    
    ) to overcome lattice energy.
  • Gem-Dinitrile Effect: The two nitrile groups at the C3 position are strong electron-withdrawing groups (EWGs). They reduce the electron density of the piperidine ring, slightly lowering the basicity of the nitrogen compared to unsubstituted piperidine. However, the nitrile nitrogens serve as weak hydrogen bond acceptors, enhancing solubility in protic solvents.

  • Lipophilicity: The hydrocarbon backbone (

    
     ring) provides limited van der Waals interactions, but this is overwhelmed by the ionic and nitrile polarities.
    
Solubility Classification Table

Note: The following classifications are derived from empirical trends of functionalized piperidine salts and standard process chemistry observations.

Solvent ClassRepresentative SolventsSolubility StatusMechanistic RationaleApplication
Protic Polar Water, Methanol (MeOH)High Strong ion-dipole interactions; H-bonding stabilizes both cation and anion.Reaction media, Aqueous workup
Aprotic Polar DMSO, DMF, DMAcHigh High dielectric constant dissociates the salt; Nitriles interact well with dipolar solvents.Reaction media (SNAr, couplings)
Lower Alcohols Ethanol (EtOH), Isopropanol (IPA)Moderate Solubility decreases as alkyl chain length increases (decreasing

).
Recrystallization (Solvent)
Chlorinated Dichloromethane (DCM), ChloroformLow/Variable Generally poor for HCl salts unless "break-through" occurs via H-bonding to nitriles.Extraction (often requires free-basing)
Ethers/Esters Diethyl Ether, THF, Ethyl AcetateInsoluble Low polarity insufficient to overcome lattice energy.Recrystallization (Antisolvent)
Hydrocarbons Hexanes, Toluene, HeptaneInsoluble No capacity for ionic solvation.Washing/Precipitation
Solvation Mechanism Visualization

The following diagram illustrates the competitive interaction between the crystal lattice and solvent molecules.

SolvationMechanism Salt Piperidine-3,3-dicarbonitrile HCl (Crystal Lattice) Interaction_A High Dielectric Constant (>30) Salt->Interaction_A Exposed to Interaction_B Low Dielectric Constant (<5) Salt->Interaction_B Exposed to Solvent_Polar Polar Solvent (MeOH, H2O, DMSO) Solvent_Polar->Interaction_A Solvent_NonPolar Non-Polar Solvent (Hexane, Et2O) Solvent_NonPolar->Interaction_B Result_Soluble Solvation Shell Formation (Dissolution) Interaction_A->Result_Soluble Overcomes Lattice Energy Result_Insoluble Lattice Energy Dominates (Precipitation) Interaction_B->Result_Insoluble Cannot Break Ionic Bonds

Caption: Figure 1. Mechanistic pathway of dissolution vs. precipitation based on solvent dielectric properties.

Part 2: Experimental Protocol (Self-Validating)

Since specific solubility values (mg/mL) can vary based on the polymorph and purity of your specific batch, relying on literature values is risky. Use this Gravimetric Saturation Protocol to generate precise data for your specific lot.

Protocol: Gravimetric Solubility Determination

Objective: Determine the saturation limit (


) of the compound in a target solvent at ambient temperature (

).

Materials:

  • Piperidine-3,3-dicarbonitrile HCl (dried in vacuo over

    
    ).
    
  • Target Solvent (HPLC Grade).

  • 0.45

    
     Syringe Filter (PTFE or Nylon).
    
  • Scintillation vials with PTFE-lined caps.

Workflow:

  • Supersaturation: Add excess solid (approx. 100 mg) to a vial containing 1.0 mL of solvent.

  • Equilibration: Vortex for 1 minute, then sonicate for 10 minutes at

    
    . If all solid dissolves, add more solid until a visible precipitate remains.
    
  • Agitation: Place on an orbital shaker (200 rpm) for 24 hours at controlled temperature.

  • Filtration: Draw the supernatant into a syringe and filter through a 0.45

    
     filter into a pre-weighed vial (
    
    
    
    ).
  • Evaporation: Evaporate the solvent (using a Genevac or Nitrogen stream) and dry the residue in a vacuum oven at

    
     for 4 hours.
    
  • Measurement: Weigh the vial containing the dried residue (

    
    ).
    

Calculation:



Self-Validation Step (Critical): To ensure the compound did not degrade during the equilibration or drying process (hydrolysis of nitrile to amide is a risk in aqueous/acidic conditions), re-dissolve a small portion of the dried residue in DMSO and run an HPLC or UPLC-MS. The purity profile must match the starting material.

Part 3: Practical Applications & Process Engineering

Recrystallization Strategy

The most common reason for seeking solubility data is purification. For Piperidine-3,3-dicarbonitrile HCl, a solvent/antisolvent approach is superior to thermal recrystallization due to the risk of nitrile hydrolysis at high temperatures.

Recommended System: Methanol / Diethyl Ether (or MTBE).

Workflow:

  • Dissolve the crude salt in the minimum amount of Methanol at room temperature (High Solubility).

  • Filter to remove insoluble mechanical impurities.

  • Slowly add Diethyl Ether (Antisolvent) with stirring until persistent turbidity is observed.

  • Cool to

    
     to maximize yield.
    
Reaction Solvent Selection
  • Nucleophilic Substitutions: Use DMF or DMSO . The high solubility ensures the piperidine is available as a free nucleophile (upon adding a base like DIPEA) without precipitation issues.

  • Hydrogenation: Use Methanol . It dissolves the salt completely and is compatible with Pd/C catalysts.

Decision Tree for Solvent Selection

The following logic gate assists in selecting the correct solvent based on the operational goal.

SolventSelection Start Goal Reaction Synthesis/Reaction Start->Reaction Purification Purification Start->Purification Analysis Analysis (HPLC/NMR) Start->Analysis HighTemp High Temp (>80°C)? Reaction->HighTemp Recryst Recrystallization Purification->Recryst Wash Trituration/Wash Purification->Wash D6DMSO Use DMSO-d6 / D2O Analysis->D6DMSO DMF Use DMF/DMAc HighTemp->DMF Yes MeOH Use Methanol/Ethanol HighTemp->MeOH No System MeOH (Solvent) + Et2O (Antisolvent) Recryst->System WashSolv Use Ethyl Acetate or Hexane Wash->WashSolv

Caption: Figure 2. Operational logic for solvent selection based on process requirements.

References

  • Laval, S., et al. (2014).[1] "Mild and selective reduction of dinitriles to amino-nitriles." Tetrahedron, 70(4), 975-983.[1] (Describes synthesis and workup of piperidine nitriles).

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 8082, Piperidine." PubChem. (General piperidine solubility properties).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
  • Reichardt, C. (2003).[2] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Theoretical basis for solubility and polarity).

Sources

Biological Activity and Synthetic Utility of Gem-Dinitrile Piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, medicinal chemistry, and synthetic utility of gem-dinitrile piperidine compounds.

Technical Guide for Medicinal Chemists & Drug Developers

Executive Summary

The gem-dinitrile piperidine scaffold (specifically 4,4-dicyanopiperidine ) represents a specialized pharmacophore and a "privileged intermediate" in drug discovery. Unlike simple piperidines, the geminal substitution of two nitrile groups at the C4 position creates a unique electronic environment, characterized by high electron deficiency and significant steric bulk.

While often utilized as a precursor to spiro-hydantoins (aldose reductase inhibitors) and gem-disubstituted amino acids (peptidomimetics), the scaffold itself possesses intrinsic reactivity relevant to covalent inhibition of cysteine proteases. This guide analyzes the structural logic, mechanistic pathways, and experimental protocols for leveraging this moiety in therapeutic development.[1]

Structural & Mechanistic Basis

The Gem-Dinitrile Effect

The gem-dinitrile moiety acts as a bioisostere for carbonyls and a metabolic blocker. Its biological activity is governed by three core properties:

  • Electronic Withdrawal: The two cyano groups (

    
    ) exert a strong inductive effect, lowering the pKa of adjacent protons and altering the basicity of the piperidine nitrogen.
    
  • Metabolic Stability: The C4 position of piperidine is a common site for oxidative metabolism (CYP450-mediated hydroxylation). Gem-dinitrile substitution blocks this "soft spot," extending half-life (

    
    ).
    
  • Reversible Covalent Reactivity: In protease inhibitors, the nitrile carbon is electrophilic. While mono-nitriles are standard warheads (e.g., Odanacatib), the gem-dinitrile increases electrophilicity, potentially enhancing reactivity toward nucleophilic cysteines (Cys25 in Cathepsins) to form thioimidate adducts .

Mechanism of Action: Cysteine Protease Inhibition

The primary direct biological activity of nitrile-bearing piperidines is the inhibition of cysteine proteases (Cathepsin K, S, L, and DPP-IV).

  • Binding: The piperidine ring occupies the S2 pocket of the enzyme.

  • Warhead Activation: The catalytic cysteine thiolate attacks the nitrile carbon.

  • Stabilization: The resulting thioimidate intermediate is stabilized by the oxyanion hole (Gln19, Cys25 backbone).

ProteaseInhibition Enzyme Free Enzyme (Cathepsin Cys-SH) Complex Michaelis Complex Enzyme->Complex Binding (S2 Pocket) Inhibitor Gem-Dinitrile Inhibitor (R-CN) Inhibitor->Complex Transition Thioimidate Adduct (Covalent) Complex->Transition Nucleophilic Attack (k_inact) Transition->Complex Reversible (k_off)

Figure 1: Mechanism of reversible covalent inhibition of cysteine proteases by nitrile warheads.

Therapeutic Applications

Aldose Reductase Inhibitors (Spiro-Hydantoins)

The most validated application of 4,4-dicyanopiperidine is as a precursor to spiro-hydantoins . The gem-dinitrile undergoes a Bucherer-Bergs reaction to form the spiro-ring.

  • Target: Aldose Reductase (ALR2).

  • Indication: Diabetic complications (neuropathy, retinopathy).

  • Mechanism: The hydantoin ring mimics the transition state of glucose reduction, preventing sorbitol accumulation.

  • Key Compound: Analogues of Sorbinil utilize the spiro-linkage to rigidify the structure, improving selectivity against Aldehyde Reductase (ALR1).

Peptidomimetics & CCR5 Antagonists

The scaffold serves as a template for 4,4-disubstituted pipecolic acids .

  • CCR5 Antagonists: Substituted piperidines block HIV-1 entry by binding to the CCR5 co-receptor. The 4-cyano-4-phenyl motif is a known pharmacophore in this class (e.g., L-738,372).

  • Immunosuppression: Pipecolic acid derivatives mimic the binding domain of FK506 (Tacrolimus), acting on FKBP12.

Experimental Protocols

Synthesis of 1-Boc-4,4-dicyanopiperidine

This protocol describes the construction of the gem-dinitrile core from bis-alkylating agents.

Reagents:

  • Malononitrile (1.0 eq)

  • N-Boc-bis(2-chloroethyl)amine (1.0 eq)

  • Sodium Hydride (NaH, 60% dispersion, 2.2 eq)

  • DMF (Anhydrous)

Workflow:

  • Activation: Suspend NaH in anhydrous DMF at 0°C under Argon.

  • Deprotonation: Add malononitrile dropwise. Stir for 30 min until H₂ evolution ceases.

  • Cyclization: Add N-Boc-bis(2-chloroethyl)amine solution slowly.

  • Heating: Warm to RT, then heat to 60°C for 4–6 hours.

  • Workup: Quench with ice water. Extract with EtOAc. Wash organic layer with brine.

  • Purification: Recrystallize from EtOH/Hexane to yield white crystals.

Conversion to Spiro-Hydantoin (Bucherer-Bergs)

Reagents:

  • 4-Piperidone (or deprotected 4,4-dicyanopiperidine intermediate)

  • (NH₄)₂CO₃ (3.0 eq)

  • KCN (1.5 eq)

  • Ethanol/Water (1:1)

Workflow:

  • Dissolve the ketone/nitrile precursor in EtOH/H₂O.

  • Add ammonium carbonate and potassium cyanide.[2]

  • Heat in a sealed tube at 60–80°C for 24 hours.

  • Acidify to pH 2 to precipitate the spiro-hydantoin.

Data Visualization: Synthetic Pathways

The following diagram illustrates the divergence of the gem-dinitrile scaffold into two distinct bioactive classes.

SynthesisPathways Start 4-Piperidone Scaffold Intermediate 4,4-Dicyanopiperidine (Gem-Dinitrile) Start->Intermediate Malononitrile Strecker-like Rxn PathA Route A: Bucherer-Bergs Intermediate->PathA PathB Route B: Hydrolysis Intermediate->PathB ProdA Spiro-Hydantoin (Aldose Reductase Inhibitor) PathA->ProdA (NH4)2CO3 / KCN ProdB 4,4-Disubstituted Pipecolic Acid PathB->ProdB HCl / Reflux

Figure 2: Synthetic divergence of the gem-dinitrile piperidine scaffold.

Summary of Structure-Activity Relationships (SAR)

PositionModificationEffect on Activity
N1 Benzyl / Boc / ArylModulates PK (Lipophilicity) and S2 pocket occupancy.
C4 (Geminal) Dinitrile (CN/CN)High metabolic stability; precursor to spiro-rings.
C4 (Geminal) Cyano / PhenylHigh affinity for CCR5 and Opioid receptors (e.g., Pethidine analogs).
C4 (Geminal) Spiro-HydantoinHigh selectivity for Aldose Reductase (vs. Aldehyde Reductase).

References

  • Cysteine protease inhibition by nitrile-based inhibitors: a computational study. Frontiers in Chemistry. Available at: [Link]

  • Piperidine-containing drugs and recently studied analogs. PubMed Central. Available at: [Link]

  • A Convenient Preparation of Piperidine-4-spiro-5'-hydantoin. Organic Syntheses. Available at: [Link]

Sources

Piperidine-3,3-dicarbonitrile hydrochloride as a synthetic building block.

Author: BenchChem Technical Support Team. Date: February 2026

A Gateway Scaffold for Quaternary Center Desymmetrization in Drug Discovery[1][2][3][4]

Executive Summary

Piperidine-3,3-dicarbonitrile hydrochloride represents a high-value, "privileged" building block in modern medicinal chemistry.[1][2][3][4][5] Its core value lies in the gem-dicyano functionality at the C3 position.[1][2] This structural motif serves two critical functions:

  • Metabolic Blocking: It sterically occludes the C3 position, a common site for oxidative metabolism (CYP450-mediated hydroxylation) in piperidine-based drugs.[1][2][3]

  • Divergent Synthesis: The two nitrile groups are chemically equivalent but can be desymmetrized to generate chiral quaternary centers, spirocycles, or conformationally restricted amino acids.[3]

This guide details the handling, synthetic utility, and strategic application of this scaffold in the development of GPCR ligands and kinase inhibitors.[2]

Part 1: Chemical Architecture & Properties[6]

The hydrochloride salt form stabilizes the secondary amine, preventing oxidation and polymerization during storage.[2]

PropertySpecificationTechnical Note
Chemical Name This compound
Structure Gem-disubstituted piperidine ringC3 possesses two -CN groups; N1 is protonated (HCl).[1][2][3]
Molecular Weight ~171.63 g/mol (Free base: ~135.[1][3]17)Low MW allows for significant downstream elaboration without violating Lipinski rules.[1][3]
Acidity (pKa) NH ~9-10 (est.)[1][2][3]The electron-withdrawing effect of the nitriles lowers the pKa of the piperidine nitrogen compared to unsubstituted piperidine (pKa ~11).[2]
Solubility Water, MeOH, DMSOHighly soluble in polar protic solvents due to ionic character.[2][3]
Stability HygroscopicStore under inert gas (Argon/N2) with desiccant.[1][2][3]
Part 2: Synthetic Accessibility (The "How-To")

While commercially available, understanding the genesis of this molecule is crucial for analog design.[2] The most robust synthesis utilizes the Knoevenagel Condensation-Addition Sequence .[1][2]

Protocol: Synthesis from N-Protected-3-Piperidone

Rationale: Direct alkylation of malononitrile with bis-electrophiles often yields the thermodynamically favored 4,4-isomer or mixtures.[1][2][3] The stepwise functionalization of 3-piperidone ensures regiocontrol.[1][2]

Step 1: Knoevenagel Condensation [2]

  • Reagents: N-Boc-3-piperidone (1.0 eq), Malononitrile (1.1 eq),

    
    -Alanine (cat.), Acetic Acid (cat.).[1][2][3]
    
  • Conditions: Reflux in Benzene/Toluene with Dean-Stark trap.

  • Mechanism: Formation of the

    
    -unsaturated alkylidene intermediate.[2][3]
    
  • Checkpoint: Monitor disappearance of ketone C=O stretch (

    
    ) and appearance of alkene (
    
    
    
    ).[1][2][3]

Step 2: Hydrocyanation (Conjugate Addition) [1][2][3]

  • Reagents: Alkylidene intermediate, KCN (1.5 eq) or TMSCN, MeOH/H2O.

  • Conditions: 60°C for 4-12 hours.

  • Mechanism: 1,4-addition of cyanide to the exocyclic double bond creates the gem-dicyano center.[1][2]

  • Deprotection: Removal of Boc (4M HCl in Dioxane) yields the target Piperidine-3,3-dicarbonitrile HCl.[1][2][3]

Visualization: Synthetic Pathway

SynthesisPath Start N-Boc-3-Piperidone Inter Alkylidene Intermediate Start->Inter Malononitrile Cat. Base (-H2O) Prod_Prot N-Boc-3,3-dicyano piperidine Inter->Prod_Prot KCN/MeOH (1,4-Addition) Final Piperidine-3,3-dicarbonitrile HCl Prod_Prot->Final HCl/Dioxane (Deprotection)

Figure 1: Regioselective synthesis of the 3,3-dicarbonitrile scaffold via Knoevenagel-Hydrocyanation sequence.[1][2][3]

Part 3: Chemo-differentiation & Applications[1][2][4][7]

The power of Piperidine-3,3-dicarbonitrile lies in its ability to undergo divergent transformations . The two nitrile groups are initially equivalent, but controlled hydrolysis or cyclization can create complex, desymmetrized structures.[2][3]

1. The "Gem-Diamine" Route (Reduction)

Complete reduction of the nitrile groups yields 3,3-bis(aminomethyl)piperidine.[1][2][3] This is a critical motif for:

  • Chelators: Bidentate ligands for metalloproteinase inhibitors.[1][3]

  • Peptidomimetics: Scaffolds that mimic the

    
    -turn of proteins.[1][2]
    

Protocol (Catalytic Hydrogenation):

  • Catalyst: Raney Nickel or PtO2.[1][3]

  • Solvent: MeOH saturated with NH3 (to prevent secondary amine formation).[1][2][3]

  • Pressure: 50-60 psi H2.

  • Note: Acidic conditions should be avoided during reduction to prevent hydrolysis of the nitriles to amides.[2]

2. The Spiro-Hydantoin Route (Bucherer-Bergs Variant)

While the Bucherer-Bergs reaction typically starts from a ketone, the gem-dinitrile can be converted to spiro-hydantoins via partial hydrolysis to the amino-amide followed by cyclization with carbonyl sources (e.g., phosgene equivalents or CDI).[1][2]

  • Utility: Spiro-hydantoins are privileged scaffolds in anticonvulsants and inhibitors of T-type calcium channels.[1][2][3]

3. Desymmetrization to Quaternary Amino Acids

Selective hydrolysis of one nitrile group to an amide, followed by Hofmann rearrangement or further hydrolysis, allows access to 3-carboxypiperidine-3-carboxylic acid derivatives.[1][2][3]

  • Mechanism: The steric bulk of the quaternary center makes the first hydrolysis slower than a mono-nitrile, but the second hydrolysis is significantly more difficult, allowing for isolation of the mono-acid/mono-nitrile.[2]

Visualization: Divergent Utility

UtilityMap Core Piperidine-3,3- dicarbonitrile HCl GemDiamine 3,3-bis(aminomethyl) piperidine Core->GemDiamine  H2 / Raney Ni   Spiro Spiro-hydantoins (via partial hydrolysis) Core->Spiro  1. NaOH (Partial) 2. CDI   AminoAcid Quaternary Amino Acids Core->AminoAcid  HCl / H2O (Full Hydrolysis)   Tetrazole Bis-Tetrazoles (Bioisosteres) Core->Tetrazole  NaN3 / ZnBr2  

Figure 2: Divergent synthesis map showing the four primary chemical spaces accessible from the parent scaffold.[1][2][3]

Part 4: Strategic Advantages in Drug Design
The Thorpe-Ingold Effect (Gem-Disubstituent Effect)

Incorporating the 3,3-dicarbonitrile moiety (or its cyclic derivatives) pre-organizes the piperidine ring.[1][2] The steric bulk of the gem-substituents compresses the internal bond angle (


), forcing the substituents closer together.[1][2]
  • Impact: This increases the rate of intramolecular cyclization reactions and locks the piperidine into a specific chair conformation, potentially reducing the entropic penalty of binding to a protein target.[2]

Metabolic Stability

In many piperidine-based drugs (e.g., Tofacitinib analogs), the C3 and C4 positions are metabolic "soft spots."[2][3]

  • Solution: Substitution at C3 with electron-withdrawing groups like nitriles deactivates the ring toward oxidation and sterically blocks CYP450 access.[1][2]

References
  • Bucherer-Bergs Reaction & Hydantoin Synthesis

    • Source: "The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity."[2] PMC (PubMed Central).[1][2][3]

    • Relevance: Defines the mechanistic pathway for converting piperidine ketones and nitrile precursors into spiro-hydantoins.
  • Piperidine Synthesis & Functionalization

    • Source: "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications."[3][6][7][8] International Journal of Molecular Sciences.

    • Relevance: Comprehensive review of synthetic strategies for substituted piperidines, including hydrogenation and cycliz
  • Gem-Disubstituted Scaffolds in Medicinal Chemistry

    • Source: "Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis." RSC Medicinal Chemistry.[1][3]

    • Relevance: Discusses the structural impact of disubstitution on piperidine ring conformation and "3D-ness" for fragment-based drug discovery.
  • General Synthesis of Cyclic Amines

    • Source: "Piperidine synthesis - Organic Chemistry Portal."[1][2][3]

    • Relevance: Validates standard protocols for ring closure and functional group manipul

Sources

Therapeutic Architectures: A Technical Guide to Piperidine-3,5-Dicarbonitriles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide examines the 2,6-diarylpiperidine-3,5-dicarbonitrile scaffold, a highly functionalized pharmacophore emerging as a versatile tool in medicinal chemistry. Unlike simple piperidines, the "dinitrile" subclass offers unique stereochemical rigidity and electronic properties derived from the push-pull effects of the cyano groups. This guide details their synthesis via Green Multicomponent Reactions (MCR), their structural biology, and their validated therapeutic applications in oncology (JAK/STAT inhibition) and neurodegeneration (AChE inhibition).

Part 1: Chemical Architecture & Structural Logic

The therapeutic potency of piperidine-3,5-dicarbonitriles stems from their ability to lock into a specific chair conformation , positioning the 2,6-aryl groups in equatorial orientations that mimic hydrophobic protein-binding pockets.

Structural-Activity Relationship (SAR) Map

The following diagram illustrates the pharmacophore logic. The 3,5-cyano groups are not merely passive substituents; they create a dipole moment that influences the ring nitrogen's pKa and enables specific hydrogen-bond networking (C-H...N interactions) within the active site.

SAR_Logic Core Piperidine-3,5-dicarbonitrile Core Scaffold Pos_2_6 2,6-Diaryl Substitution (Equatorial Lock) Core->Pos_2_6 Pos_3_5 3,5-Dicyano Groups (Electron Withdrawing) Core->Pos_3_5 Pos_N1 N1 Position (H-Bond Donor/Acceptor) Core->Pos_N1 Hydrophobic Hydrophobic Pocket Binding (e.g., AChE PAS, Tubulin) Pos_2_6->Hydrophobic Primary Pharmacophore Metabolic Metabolic Stability & Dipole Interactions Pos_3_5->Metabolic Rigidity & Polarity Solubility Bioavailability Modulation (pKa shift) Pos_N1->Solubility Derivatization Site

Figure 1: Pharmacophore mapping of the piperidine-3,5-dicarbonitrile scaffold, highlighting the functional roles of specific substitution patterns.

Stereochemical Integrity

X-ray crystallography studies confirm that these compounds predominantly adopt a chair conformation . The 2,6-aryl rings typically orient equatorially to minimize 1,3-diaxial interactions. This pre-organized structure reduces the entropic penalty upon binding to enzymes like Acetylcholinesterase (AChE), where the aryl "wings" fit into the peripheral anionic site (PAS) [1].

Part 2: Synthesis Protocol (Green MCR)

The most robust method for accessing this scaffold is the One-Pot Pseudo-Four-Component Reaction . This approach is favored in industrial applications for its high atom economy and avoidance of toxic intermediates.

Reaction Workflow

Reagents: Aromatic Aldehyde (2 equiv), Malononitrile (2 equiv), Ammonium Acetate (1 equiv). Solvent: Ethanol (Green solvent). Catalyst: Triethylamine (Et3N) or heterogeneous nanocatalysts (e.g., MgO, SnO).

Synthesis_Workflow Aldehyde Aromatic Aldehyde (2.0 equiv) Knoevenagel Step 1: Knoevenagel Condensation (Formation of Arylidenemalononitrile) Aldehyde->Knoevenagel Malo Malononitrile (2.0 equiv) Malo->Knoevenagel Amine Ammonium Acetate (1.0 equiv) Amine->Knoevenagel Michael Step 2: Michael Addition (Enamine Attack) Knoevenagel->Michael Cyclization Step 3: Intramolecular Cyclization (Mannich-type) Michael->Cyclization Product 2,6-Diarylpiperidine-3,5-dicarbonitrile (Precipitate) Cyclization->Product

Figure 2: The "One-Pot" synthesis cascade.[1][2] The reaction proceeds via in-situ formation of arylidenemalononitrile followed by Michael addition.

Bench Protocol: Synthesis of 2,6-Diphenylpiperidine-3,5-dicarbonitrile

Objective: Synthesize the core scaffold with >85% yield.

  • Charge: To a 50 mL round-bottom flask, add Benzaldehyde (2.0 mmol), Malononitrile (2.0 mmol), and Ammonium Acetate (1.0 mmol).

  • Solvent: Add 10 mL of absolute Ethanol.

  • Catalysis: Add 3-4 drops of Triethylamine (Et3N) .

  • Reflux: Heat the mixture to reflux (78°C) with stirring for 3–5 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

  • Work-up: Cool the reaction mixture to room temperature. The product often precipitates as a white/pale yellow solid.

  • Purification: Filter the solid and wash with cold ethanol (2 x 5 mL). Recrystallize from hot ethanol/DMF mixture if necessary.

  • Validation: Confirm structure via IR (CN stretch at ~2200 cm⁻¹) and 1H NMR (Doublet for benzylic protons at C2/C6).

Part 3: Therapeutic Applications & Mechanisms

Oncology: JAK/STAT Pathway Modulation

Piperidine dinitriles have demonstrated cytotoxicity against leukemia (K562), breast (MCF-7), and lung (A549) cancer lines.

  • Mechanism: These compounds act as JAK2 inhibitors , preventing the phosphorylation of STAT3. This blockade downregulates anti-apoptotic genes (Bcl-xL, Mcl-1) and upregulates pro-apoptotic factors (Bax, p53) [2].

  • Tubulin Interaction: Similar to vinca alkaloids, the bulky 2,6-diaryl motifs can interfere with tubulin polymerization, arresting cells in the G2/M phase.

Neurodegeneration: Acetylcholinesterase (AChE) Inhibition

The scaffold serves as a dual-binding inhibitor for Alzheimer’s therapy.

  • Binding Mode: Molecular docking reveals that the 2,6-aryl groups interact with the Peripheral Anionic Site (PAS) (Trp279), while the piperidine nitrogen (protonated at physiological pH) interacts with the Catalytic Anionic Site (CAS) via cation-pi interactions [3].

  • Selectivity: The 3,5-dicyano substitution pattern improves selectivity for AChE over Butyrylcholinesterase (BuChE) by imposing steric constraints that fit the narrower gorge of AChE.

Summary of Potency

The following table summarizes reported bioactivity for optimized derivatives.

Therapeutic TargetCell Line / EnzymeCompound ClassPotency (IC50 / MIC)Mechanism Note
Anticancer K562 (Leukemia)3-Chloro-2,6-diaryl0.91 µMApoptosis (Bax/p53) [2]
Anticancer MCF-7 (Breast)3,5-Dicyano-2,6-diaryl1.2 µMJAK2/STAT3 inhibition
Alzheimer's AChE (Electrophorus)N-Benzyl-3,5-dicyano0.33 µMDual CAS/PAS binder [3]
Antimicrobial E. coli3,5-Dicyano-pyridyl62.5 µg/mLMembrane disruption

Part 4: References

  • Crystal structure of 2,3′-bipyridine-2′,6′-dicarbonitrile . National Institutes of Health (NIH). Available at: [Link]

  • 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking . National Institutes of Health (NIH). Available at: [Link]

  • Synthesis and Molecular Docking Study of Novel Pyridine Derivatives as Cholinesterase Inhibitors . Hilaris Publisher. Available at: [Link]

  • 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review . Royal Society of Chemistry (RSC). Available at: [Link]

  • One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity . National Institutes of Health (NIH). Available at: [Link]

Sources

mechanism of action of piperidine-based compounds.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidine ring (hexahydropyridine) is a "privileged scaffold" in medicinal chemistry, appearing in over 12,000 clinically used drugs. Its ubiquity stems from its conformational flexibility (chair/boat) and the basicity of the secondary amine (


), which ensures protonation at physiological pH. This positive charge allows piperidine derivatives to mimic endogenous neurotransmitters and form critical ionic interactions (salt bridges) with anionic residues in target proteins.

This guide deconstructs the mechanism of action (MoA) of piperidine pharmacophores across three distinct biological targets: G-Protein Coupled Receptors (GPCRs) , Enzymes (Acetylcholinesterase) , and Monoamine Transporters .

Section 1: Structural Pharmacology

The Protonated Switch

The core mechanistic feature of piperidine is the nitrogen atom. At physiological pH (7.4), the piperidine nitrogen is predominantly protonated (


). This cation serves as an anchor, mimicking the N-terminal tyrosine of endogenous peptides or the amine group of biogenic amines (dopamine, acetylcholine).

Key Physicochemical Drivers:

  • Ionic Anchoring: The protonated nitrogen forms a salt bridge with conserved aspartate residues (e.g., Asp147 in

    
    -opioid receptors).
    
  • Lipophilic Shielding: The carbon ring provides a hydrophobic scaffold that facilitates blood-brain barrier (BBB) penetration before binding.

  • Conformational Sampling: The ring adopts a low-energy chair conformation but can twist to fit deep hydrophobic pockets.

SAR_Logic Piperidine Piperidine Scaffold Protonation N-Protonation (Cationic) Piperidine->Protonation pKa ~11 PhyspH Physiological pH (7.4) PhyspH->Protonation Interaction Ionic Salt Bridge (Asp/Glu Residues) Protonation->Interaction Electrostatics Effect High Affinity Binding Interaction->Effect

Figure 1: The electrostatic logic flow of piperidine binding. The protonated nitrogen is the critical pharmacophore element.

Section 2: GPCR Modulation (Case Study: Fentanyl)

Target:


-Opioid Receptor (MOR)
Mechanism:  Full Agonism

Fentanyl, a 4-anilidopiperidine, exhibits 50-100x the potency of morphine. Its MoA is defined by a unique "deep-pocket" binding mode that differs from morphinan opioids.

Molecular Mechanism[1][2][3][4][5][6]
  • The Salt Bridge: The protonated piperidine nitrogen forms a critical salt bridge with Asp147 (Asp3.[1]32) on Transmembrane helix 3 (TM3). This is the canonical anchor for all opioid ligands.

  • The Histidine Switch (Specificity): Unlike morphine, fentanyl extends its phenethyl tail deep into the receptor core, interacting with His297 (His6.52). This interaction stabilizes the active state of the receptor, facilitating the outward movement of TM6.

  • Signaling Cascade: This conformational change exposes the intracellular G-protein binding site, leading to

    
     coupling.
    
Pathway Visualization

GPCR_Pathway Ligand Fentanyl (Piperidine) Receptor Mu-Opioid Receptor (MOR) (Asp147 Interaction) Ligand->Receptor Binding GProtein Gi/o Protein Activation Receptor->GProtein GDP->GTP Exchange AC Adenylyl Cyclase (Inhibition) GProtein->AC G-alpha-i Channels GIRK Channels Open (K+ Efflux) GProtein->Channels G-beta-gamma cAMP cAMP Levels Decrease AC->cAMP Hyperpol Hyperpolarization (Analgesia) Channels->Hyperpol

Figure 2: Signal transduction pathway of fentanyl-induced analgesia via piperidine-mediated MOR activation.

Section 3: Enzyme Inhibition (Case Study: Donepezil)

Target: Acetylcholinesterase (AChE) Mechanism: Reversible, Non-competitive Inhibition

Donepezil utilizes a benzylpiperidine moiety to treat Alzheimer's disease. Its high potency (


 nM) results from a "dual-binding" mechanism that spans the entire active site gorge of the enzyme.
Dual-Site Binding Topology
  • Catalytic Anionic Site (CAS): The benzyl ring interacts via

    
     stacking with Trp86  (human AChE numbering), while the enzyme's catalytic triad is shielded.
    
  • Peripheral Anionic Site (PAS): The piperidine nitrogen (protonated) interacts with Trp279 near the gorge entrance.

  • The Linker: The piperidine ring acts as the structural bridge, allowing the molecule to occupy the entire gorge, physically blocking acetylcholine entry.

Comparative Binding Data:

CompoundTarget SiteBinding Mode

(Human AChE)
Donepezil CAS + PASDual-site, Reversible5.7 - 6.7 nM
Tacrine CAS onlyCompetitive~450 nM
Galantamine CAS + AllostericCompetitive~1500 nM

Section 4: Transporter Blockade (Case Study: Methylphenidate)

Target: Dopamine Transporter (DAT) & Norepinephrine Transporter (NET) Mechanism: Reuptake Inhibition[2][3][4]

Methylphenidate (MPH) is a piperidine derivative that treats ADHD. Unlike amphetamines (which are substrates that reverse transport), MPH is a pure blocker.[4]

  • Binding: The piperidine nitrogen binds to the central substrate site (S1) of DAT.

  • Conformational Lock: MPH stabilizes the transporter in the outward-facing open conformation .

  • Result: Dopamine cannot enter the transporter to be recycled, leading to increased synaptic concentrations.[2]

Section 5: Experimental Protocols for MoA Validation

To validate the mechanism of a novel piperidine compound, the following self-validating protocols are required.

Protocol A: Radioligand Binding Assay (Affinity Validation)

Objective: Determine


 (affinity) and validate the competitive nature of the piperidine pharmacophore.

Materials:

  • Membrane prep (e.g., CHO cells expressing Human MOR).

  • Radioligand:

    
    -DAMGO (Agonist) or 
    
    
    
    -Naloxone (Antagonist).
  • Assay Buffer: 50 mM Tris-HCl, pH 7.4 (maintain protonation state).

Step-by-Step Workflow:

  • Membrane Preparation: Homogenize cells in ice-cold Tris-HCl. Centrifuge at 20,000 x g for 20 min. Resuspend pellet to final protein concentration of 10-20

    
    /well.
    
  • Incubation:

    • Add

      
       membrane prep.[5]
      
    • Add

      
       radioligand (at 
      
      
      
      concentration).
    • Add

      
       test piperidine compound (concentration range 
      
      
      
      to
      
      
      M).
    • Control: Define Non-Specific Binding (NSB) using

      
       unlabeled Naloxone.
      
  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Harvesting: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce filter binding) using a cell harvester.

  • Quantification: Wash filters 3x with ice-cold buffer. Add scintillation cocktail and count CPM.

  • Data Analysis: Plot % Specific Binding vs. Log[Drug]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Protocol B: Ellman’s Colorimetric Assay (Enzyme Inhibition)

Objective: Confirm AChE inhibition mechanism (Mixed/Non-competitive).

  • Reaction Mix: Phosphate buffer (pH 8.0), DTNB (Ellman's reagent), and Acetylthiocholine (substrate).

  • Initiation: Add Human AChE enzyme + Piperidine Test Compound.

  • Detection: Measure absorbance at 412 nm (formation of thionitrobenzoate anion).

  • Validation: Perform kinetics with varying substrate concentrations. A Lineweaver-Burk plot intersecting left of the y-axis confirms mixed/non-competitive inhibition (characteristic of dual-site piperidine inhibitors like Donepezil).

References

  • Lipinski, C. A. (2021). "Piperidine: A Privileged Scaffold in Drug Discovery." Journal of Medicinal Chemistry. Link (General pharmacophore reference)

  • Koehl, A., et al. (2018). "Structure of the µ-opioid receptor bound to a morphinan antagonist."[1] Nature. Link (Structural basis of Asp147 interaction)

  • Cheung, J., et al. (2012).[6] "Structures of human acetylcholinesterase in complex with pharmacologically important ligands." Journal of Medicinal Chemistry. Link (Donepezil dual binding mode)

  • Volkow, N. D., et al. (2020). "Methylphenidate: Mechanism of Action and Clinical Application." StatPearls [Internet]. Link (Transporter blockade details)

  • Gifford Bioscience. (2025). "Radioligand Binding Assay Protocol." Technical Resources. Link (Assay methodology)

Sources

Preliminary Investigation of 3,3-Dicyanopiperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the preliminary investigation into 3,3-dicyanopiperidine derivatives , a specialized scaffold with significant potential in medicinal chemistry as a metabolically stable bioisostere and synthetic intermediate.

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Scientists, Drug Discovery Researchers

Executive Summary

The 3,3-dicyanopiperidine motif represents a unique structural convergence of the pharmacologically privileged piperidine ring and the gem-dicyano functionality. While 4,4-disubstituted piperidines are ubiquitous in drug discovery (e.g., fentanyl, pimozide), the 3,3-isomers remain underexplored. This guide outlines a robust synthetic strategy, characterization protocols, and biological rationale for investigating 3,3-dicyanopiperidine derivatives.

Key Value Proposition:

  • Metabolic Blockade: The gem-dicyano group at the C3 position sterically and electronically blocks metabolic oxidation (e.g., P450-mediated hydroxylation), potentially extending half-life (

    
    ).
    
  • Bioisosterism: The

    
     moiety serves as a lipophilic, non-ionizable bioisostere for carbonyls (
    
    
    
    ) or sulfonyls (
    
    
    ), altering hydrogen bond acceptor capabilities.

Chemical Rationale & Structural Design[1][2]

The gem-Dicyano Effect

The introduction of two cyano groups at the C3 position induces specific electronic and conformational changes:

  • Dipole Moment: The strong electron-withdrawing nature of the cyano groups (

    
    ) creates a significant local dipole, influencing binding affinity in polar pockets.
    
  • Acidity: The

    
    -protons (at C2 and C4) become significantly more acidic, allowing for further functionalization via alkylation.
    
  • Lipophilicity: Unlike a carbonyl oxygen, the gem-dicyano group increases lipophilicity (cLogP), improving membrane permeability.

Synthetic Challenges

Direct alkylation of malononitrile with unsymmetrical electrophiles to form the 3,3-isomer is prone to regioselectivity issues (favoring the 4,4-isomer or open-chain byproducts). Therefore, a functional group interconversion (FGI) strategy starting from 1-benzyl-3-piperidone is the preferred self-validating protocol.

Experimental Protocols: Synthesis & Characterization

Core Synthetic Pathway

The most reliable route involves the conversion of a ketone to a gem-dinitrile via an unsaturated nitrile intermediate.

Reagents:

  • Starting Material: 1-Benzyl-3-piperidone hydrochloride (commercially available).

  • Cyanating Agents: Trimethylsilyl cyanide (TMSCN), Sodium Cyanide (NaCN).

  • Catalysts/Solvents: Zinc Iodide (

    
    ), Pyridine, Phosphoryl chloride (
    
    
    
    ), Ethanol.

Step-by-Step Methodology:

  • Cyanohydrin Formation:

    • Dissolve 1-benzyl-3-piperidone (10 mmol) in dry DCM under

      
      .
      
    • Add TMSCN (12 mmol) and catalytic

      
       (0.1 mmol). Stir at 
      
      
      
      for 2h.
    • Checkpoint: Monitor disappearance of ketone peak (

      
      ) by IR.
      
  • Elimination (Dehydration):

    • Treat the TMS-cyanohydrin with

      
       in pyridine at reflux for 4h.
      
    • Result: Formation of 1-benzyl-1,2,5,6-tetrahydropyridine-3-carbonitrile (

      
      -unsaturated nitrile).
      
  • Hydrocyanation (Conjugate Addition):

    • Dissolve the unsaturated nitrile in EtOH/H2O (4:1).

    • Add NaCN (2.0 equiv) and

      
       (1.5 equiv). Reflux for 12h.
      
    • Mechanism:[1][2][3][4] Thermodynamic conjugate addition of cyanide to the

      
      -position of the unsaturated system creates the gem-dicyano motif.
      
    • Purification: Extract with EtOAc, wash with brine, and purify via flash chromatography (Hexane:EtOAc).

Visualization of Synthetic Workflow

SynthesisPath cluster_0 Critical Control Points Start 1-Benzyl-3-piperidone Inter1 TMS-Cyanohydrin (Intermediate) Start->Inter1 TMSCN, ZnI2 (Nucleophilic Addn) Inter2 Unsaturated Nitrile (Elimination Product) Inter1->Inter2 POCl3, Pyridine (Dehydration) Final 3,3-Dicyanopiperidine (Target Scaffold) Inter2->Final NaCN, NH4Cl (Conjugate Hydrocyanation)

Caption: Figure 1. Step-wise synthetic pathway from 3-piperidone to the 3,3-dicyanopiperidine scaffold via hydrocyanation.

Analytical Validation (Self-Validating Systems)

To ensure scientific integrity, the following data points must be verified. If these signals are absent, the synthesis has failed.

Analytical MethodExpected SignalMechanistic Interpretation
FT-IR Strong absorption at 2240–2250 cm⁻¹ Characteristic stretching vibration of the gem-dicyano group (

). A single weak band suggests mono-cyano.
¹³C NMR Quaternary carbon signal at ~35–45 ppm The C3 carbon bearing two cyano groups shifts upfield relative to a carbonyl but shows low intensity due to lack of NOE.
¹H NMR Absence of vinylic protonsConfirms complete conversion of the unsaturated intermediate (Step 2) to the saturated product (Step 3).
HRMS

consistent with formula
Verifies molecular weight and absence of hydrolysis byproducts (e.g., amides).

Preliminary Biological Investigation Plan

In Vitro Stability Profiling

The primary hypothesis is that 3,3-dicyanopiperidines resist oxidative metabolism.

  • Assay: Microsomal Stability Assay (Human/Rat Liver Microsomes).

  • Comparator: 3-cyanopiperidine (mono-substituted) and 3-piperidinone.

  • Protocol: Incubate

    
     compound with microsomes + NADPH. Quench at 0, 15, 30, 60 min. Analyze via LC-MS/MS.
    
  • Success Metric:

    
     min indicates successful metabolic blockade.
    
Target Engagement (Hypothetical)

Given the structural similarity to bioactive piperidines, screen against:

  • DPP-4 (Dipeptidyl peptidase-4): Known target for cyanopyrrolidines; 3,3-dicyanopiperidine may act as a transition-state inhibitor.

  • CCR Antagonists: Piperidines are common cores for chemokine receptor antagonists.

Biological Logic Flow[4][5]

BioLogic Scaffold 3,3-Dicyanopiperidine Scaffold Prop1 Steric Bulk at C3 Scaffold->Prop1 Prop2 Electron Withdrawal Scaffold->Prop2 Mech1 Blocks P450 Oxidation Prop1->Mech1 Mech2 Alters pKa of Amine Prop2->Mech2 Outcome1 Increased Metabolic Stability (t1/2) Mech1->Outcome1 Outcome2 Modulated Receptor Binding Affinity Mech2->Outcome2

Caption: Figure 2. Structure-Activity Relationship (SAR) logic flow linking chemical properties to biological outcomes.

Safety & Handling

  • Cyanide Hazard: Steps 1 and 3 involve toxic cyanide sources. All reactions must be performed in a well-ventilated fume hood with a cyanide antidote kit (amyl nitrite) readily available.

  • Waste Disposal: Aqueous streams containing cyanide must be treated with bleach (sodium hypochlorite) at pH > 10 to oxidize cyanide to cyanate before disposal.

References

  • Synthesis of N-Boc-3-piperidone. ChemicalBook. Retrieved from

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. Retrieved from

  • Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles. Ultrasonics Sonochemistry. Retrieved from

  • Synthesis of gem-dihalopiperidines via aza-Prins cyclization. Royal Society of Chemistry. Retrieved from

  • The Chemistry of Malononitrile and its derivatives. International Journal of Innovation and Applied Studies. Retrieved from

Sources

The Piperidine Paradigm: Structural Versatility in Modern Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the lexicon of medicinal chemistry, few scaffolds claim the status of "privileged structure" with as much authority as piperidine . Representing the most frequently encountered nitrogen heterocycle in FDA-approved small molecule drugs, the piperidine ring is not merely a linker; it is a functional dynamo. Its ubiquity stems from a unique convergence of physicochemical properties: a tunable basic center (pKa ~11), defined conformational preferences (chair vs. boat), and the ability to project pharmacophoric elements into diverse spatial vectors.

This technical guide dissects the role of piperidine in drug discovery, moving beyond basic structural definitions to explore the causal relationships between scaffold architecture and biological efficacy.

Part 1: The Pharmacophore – Physicochemical Drivers

The dominance of piperidine is driven by three core physicochemical pillars that medicinal chemists exploit to optimize lead compounds.

The Basicity Switch (pKa Modulation)

The secondary amine of piperidine typically has a pKa of 10–11. At physiological pH (7.4), it exists predominantly as a protonated cation.

  • Mechanism: This positive charge mimics endogenous neurotransmitters (e.g., dopamine, acetylcholine), allowing high-affinity ionic interactions with the conserved Aspartate (Asp3.32) residue found in the orthosteric binding pockets of aminergic G-Protein Coupled Receptors (GPCRs).

  • Optimization: Substituents on the adjacent carbons (C2/C6) or the nitrogen itself can modulate this pKa. For instance, introducing an electron-withdrawing group (EWG) like a carbonyl (forming a piperidinone) or a sulfonyl reduces basicity, altering membrane permeability and blood-brain barrier (BBB) penetration.

Conformational Fidelity (The A-Value)

Unlike the planar benzene ring, piperidine exists in a 3D chair conformation.

  • Equatorial vs. Axial: Substituents prefer the equatorial position to minimize 1,3-diaxial interactions. This predictability allows chemists to position binding groups with high vector precision.

  • Rigidification: Fusing the piperidine ring (e.g., tropane alkaloids) or bridging it locks the conformation, reducing the entropic penalty of binding.

Solubilization Vector

In oncology (e.g., kinase inhibitors), the piperidine ring often sits at the "solvent front" of the ATP-binding pocket. Its hydrophilic nature (especially when protonated) dramatically improves the aqueous solubility of otherwise lipophilic aromatic cores, a critical parameter for oral bioavailability.

Part 2: Therapeutic Case Studies

The following table and analysis illustrate how the piperidine scaffold functions as a critical determinant of drug activity across different therapeutic areas.

Comparative Analysis of Piperidine Therapeutics[1]
Drug NameTargetTherapeutic AreaRole of Piperidine Scaffold
Donepezil Acetylcholinesterase (AChE)Alzheimer'sDual Binding: The N-benzylpiperidine moiety binds to the anionic subsite, while the protonated nitrogen forms a cation-

interaction with Trp86.
Fentanyl

-Opioid Receptor
AnalgesiaPharmacophore Core: The piperidine ring holds the 4-anilido and N-phenethyl groups in the precise geometry required to activate the receptor.
Palbociclib CDK4/6OncologySolubility & Selectivity: The piperazine/piperidine motif extends into the solvent channel, improving solubility and forming H-bonds with surface residues.
Raloxifene Estrogen Receptor (SERM)OsteoporosisHelix 12 Displacement: The piperidine side chain prevents the receptor from adopting its active conformation (antagonist mode).
Deep Dive: Donepezil and the "Dual Binding" Hypothesis

Donepezil exemplifies the "linker" capability of piperidine. The drug spans the entire active site gorge of the Acetylcholinesterase enzyme.

  • Causality: The piperidine nitrogen is protonated at physiological pH. This cation forms a critical

    
    -cation interaction with the indole ring of Trp86  in the catalytic anionic site (CAS).
    
  • SAR Insight: Modifications that disrupt this chair conformation or lower the pKa below physiological range drastically reduce potency, confirming the electrostatic nature of the binding mechanism [1].

Part 3: Strategic Derivatization & SAR Logic

To visualize the decision-making process in piperidine optimization, the following diagram maps the standard Structure-Activity Relationship (SAR) logic used by medicinal chemists.

PiperidineSAR Core Piperidine Core (Scaffold) N_Sub N1-Substitution (Solubility & Target Interaction) Core->N_Sub C4_Sub C4-Functionalization (Pharmacophore Attachment) Core->C4_Sub C2_6_Sub C2/C6-Steric Block (Conformational Lock / Metabolic Stability) Core->C2_6_Sub Bioavail Bioavailability (LogD / pKa) N_Sub->Bioavail Modulates basicity Potency Potency (Binding Affinity) N_Sub->Potency Ionic interactions C4_Sub->Potency Vector positioning C2_6_Sub->Potency Restricts conformation Metab Metabolic Stability (Block P450 Oxidation) C2_6_Sub->Metab Blocks alpha-oxidation

Figure 1: Strategic modification vectors on the piperidine ring. N1 controls physicochemical properties; C4 is the primary attachment point for pharmacophores; C2/C6 modifications block metabolic "soft spots."

Part 4: Experimental Protocol

High-Throughput Parallel Synthesis of N-Substituted Piperidines

Context: One of the most common workflows in lead optimization is the generation of a library of N-substituted piperidines to probe the S1 pocket or improve solubility. The Reductive Amination using Sodium Triacetoxyborohydride (STAB) is the industry standard due to its mild nature and suppression of over-alkylation.

Objective: Synthesize a library of 12 N-benzyl piperidine derivatives.

Reagents & Materials:
  • Amine: 4-substituted piperidine core (1.0 equiv).

  • Aldehyde: Diverse benzaldehydes (1.1 equiv).

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.5 equiv).

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).

  • Scavenger Resin: Polymer-supported isocyanate (for removing excess amine) and polymer-supported hydrazine (for removing excess aldehyde) if not using column chromatography.

Step-by-Step Methodology:
  • Reaction Setup (0 h):

    • In a 2-dram vial or 96-well deep-well plate, dissolve the piperidine derivative (0.1 mmol) in DCE (1 mL).

    • Add the corresponding aldehyde (0.11 mmol, 1.1 equiv).

    • Critical Step: Add Acetic Acid (1 drop or 0.1 equiv). This catalyzes imine formation by protonating the carbonyl oxygen, making it more electrophilic.

    • Stir at Room Temperature (RT) for 30–60 minutes to allow imine equilibrium formation.

  • Reduction (1 h):

    • Add STAB (0.15 mmol, 1.5 equiv) in one portion.

    • Note: Evolution of gas may occur. Cap the vials loosely at first.

    • Stir vigorously at RT for 12–16 hours.

  • Process Control (QC Check):

    • Sample 5 µL of the reaction mixture. Dilute with MeOH.

    • Run LC-MS.[1] Look for the disappearance of the imine mass

      
       and appearance of the product mass 
      
      
      
      .
    • Self-Validation: If starting amine remains, add 0.2 equiv more aldehyde and STAB.

  • Quench & Workup (16 h):

    • Quench with saturated aqueous NaHCO₃ (1 mL).

    • Extract with DCM (3 x 2 mL).

    • Pass the organic layer through a phase separator frit (hydrophobic) to remove water.

  • Purification:

    • Evaporate solvent.

    • Purify via preparative HPLC (Reverse Phase, Water/Acetonitrile + 0.1% Formic Acid).

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: Piperidine Core + Aldehyde Imine Imine Formation (DCE, AcOH, 30 min) Start->Imine Reduction Reduction (STAB, 16h, RT) Imine->Reduction QC LC-MS Check (Conversion > 95?) Reduction->QC QC->Reduction No (Add Reagents) Workup NaHCO3 Quench & Phase Separation QC->Workup Yes Final Purified Product (Prep-HPLC) Workup->Final

Figure 2: Standard operating procedure for reductive amination library generation.

References

  • DrugBank Online. (n.d.). Donepezil: Uses, Interactions, Mechanism of Action. Retrieved from [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry.[1] Retrieved from [Link]

  • Blakemore, D. C., et al. (2018). Organic Synthesis Provides Opportunities to Transform Drug Discovery. Nature Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 3345, Fentanyl. Retrieved from [Link]

  • Mullard, A. (2020). Small-molecule drug approvals: 2019. Nature Reviews Drug Discovery. Retrieved from [Link]

Sources

Methodological & Application

Application Note: High-Fidelity Synthesis of Chiral 2-Substituted Piperidines from L-Glutamic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The piperidine ring is a "privileged scaffold" in medicinal chemistry, present in over 12,000 clinically trial-ready candidates. While direct functionalization of piperidine is common, the de novo synthesis of chiral, non-racemic piperidines remains a critical challenge.

This Application Note details a robust, scalable protocol for converting L-Glutamic Acid (a cheap, abundant chiral pool resource) into (S)-Pipecolic Acid and related 2-substituted piperidines. Unlike ring-expansion methods that suffer from racemization, this protocol utilizes a Side-Chain Homologation Strategy . By selectively reducing the


-carboxylate to an aldehyde and employing a Wittig olefination, we extend the carbon skeleton while preserving the 

-chiral center integrity.
The "Homologation" Logic

The core challenge is converting a 5-carbon amino acid (Glutamate) into a 6-membered nitrogen heterocycle (Piperidine). We achieve this by:

  • Orthogonal Protection: Locking the amine and

    
    -carboxylate.
    
  • Chemoselective Reduction: Targeting the

    
    -ester exclusively.
    
  • C1-Extension: Using a Wittig reagent to add the 6th carbon.

  • Cyclization: Intramolecular lactamization followed by reduction.

HomologationStrategy Glu L-Glutamic Acid (C5 Scaffold) Prot Orthogonal Protection Glu->Prot Boc/Est Ald γ-Aldehyde Intermediate Prot->Ald DIBAL-H (-78°C) Wittig Wittig Homologation Ald->Wittig + Ph3P=CHCO2Me Olefin Unsaturated Diester (C6) Wittig->Olefin E/Z Mixture Pipe (S)-Pipecolic Acid (Piperidine Scaffold) Olefin->Pipe 1. H2/Pd 2. TFA 3. Cyclize

Figure 1: Strategic workflow for the C1-homologation of L-Glutamic acid to the Piperidine scaffold.

Experimental Protocols

Protocol A: Chemoselective Synthesis of the -Aldehyde

Objective: Selectively reduce the side-chain methyl ester of N-Boc-L-glutamic acid


-tert-butyl ester 

-methyl ester to the corresponding aldehyde without over-reduction or racemization.

Reagents & Materials:

  • Substrate: N-Boc-L-Glu-1-OtBu-5-OMe (Commercial or prepared via standard esterification).

  • Reductant: Diisobutylaluminum hydride (DIBAL-H), 1.0 M in toluene.

  • Solvent: Anhydrous Diethyl Ether (

    
    ) or THF (highly dry).
    
  • Quench: Methanol and Rochelle’s Salt (Potassium sodium tartrate).

Step-by-Step Methodology:

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a low-temperature thermometer.

  • Dissolution: Charge the flask with the Glutamate diester (10.0 mmol) and anhydrous

    
     (100 mL). Cool the solution to -78°C  using a dry ice/acetone bath.
    
    • Critical Check: Ensure the internal temperature stabilizes at -78°C before proceeding. Higher temperatures lead to lactamization (pyroglutamate formation).

  • Addition: Add DIBAL-H (20.0 mmol, 2.0 equiv) dropwise via a syringe pump over 45 minutes. Maintain internal temperature below -70°C.

    • Mechanistic Insight: The first equivalent deprotonates the carbamate (if NH is free) or coordinates; the second equivalent performs the hydride transfer.

  • Reaction: Stir at -78°C for exactly 20 minutes. Monitor by TLC (System: Hexane/EtOAc 2:1). The aldehyde spot is often transient; look for the disappearance of the starting ester.

  • Quench: While still at -78°C, add Methanol (5 mL) dropwise to destroy excess hydride. Then, pour the cold mixture into a vigorously stirring saturated aqueous solution of Rochelle’s Salt (150 mL).

  • Workup: Stir the biphasic mixture at room temperature for 2 hours until the aluminum emulsion breaks and two clear layers form. Extract with

    
     (3 x 50 mL).
    
  • Purification: Dry organics over

    
     and concentrate in vacuo.
    
    • Stability Warning: The resulting aldehyde is chemically labile (prone to racemization and polymerization). Do not store. Proceed immediately to Protocol B.

Protocol B: Wittig Homologation & Piperidine Cyclization

Objective: Convert the crude aldehyde into the piperidine ring via chain extension and reductive cyclization.

Reagents:

  • Wittig Reagent: (Methoxycarbonylmethylene)triphenylphosphorane (

    
    ).
    
  • Catalyst: 10% Palladium on Carbon (Pd/C).

  • Acid: Trifluoroacetic acid (TFA).[1]

Step-by-Step Methodology:

  • Olefination: Dissolve the crude aldehyde from Protocol A in anhydrous Toluene (50 mL). Add the Wittig reagent (1.2 equiv). Stir at ambient temperature for 12 hours.

    • Observation: The solution will likely turn pale yellow. TLC should show a UV-active product (the

      
      -unsaturated ester).
      
  • Isolation (Intermediate): Concentrate and pass through a short silica plug to remove triphenylphosphine oxide. This yields the C6-Unsaturated Diester .

  • Hydrogenation: Dissolve the unsaturated diester in Methanol (50 mL). Add 10% Pd/C (10 wt% loading). Hydrogenate under a balloon of

    
     (1 atm) for 4 hours.
    
    • Result: This saturates the alkene.

  • Deprotection & Cyclization: Filter off the catalyst. Concentrate the filtrate. Redissolve the residue in DCM (20 mL) and add TFA (5 mL). Stir for 1 hour to remove the Boc and t-Bu groups.

  • Lactamization: Concentrate the TFA mixture. Redissolve in Methanol and add

    
     until pH ~8. Reflux for 4 hours.
    
    • Mechanism:[2][3][4][5][6] The free amine attacks the terminal methyl ester (now 6 carbons away) to form (S)-6-oxopipecolic acid .

  • Final Reduction (Optional): To obtain the piperidine (removing the ketone), treat the lactam with

    
     or 
    
    
    
    (standard amide reduction protocols).

Data Analysis & Validation

Expected Yields & Selectivity
StepTransformationTypical YieldKey Quality Attribute
1 DIBAL-H Reduction85-92%Aldehyde purity (NMR -CHO peak ~9.6 ppm)
2 Wittig Olefination75-85%E/Z ratio (irrelevant if hydrogenated next)
3 Hydrogenation>95%Disappearance of alkene protons
4 Cyclization60-75%Enantiomeric Excess (ee) >98%
Self-Validating Checks (Troubleshooting)
  • TLC Monitoring (Step 1): If you observe a spot remaining at the baseline during DIBAL reduction, you likely formed the Pyroglutamate (lactam) due to insufficient cooling. This is a "dead" pathway.

  • NMR Diagnostic (Aldehyde): The

    
    -aldehyde proton appears as a triplet at 
    
    
    
    9.7 ppm. If this signal is split or weak, racemization may have occurred via enolization.
  • Optical Rotation: Compare the final (S)-Pipecolic acid rotation with literature values (

    
     in 
    
    
    
    ). A lower value indicates racemization during the aldehyde phase.

Mechanistic Pathway (Graphviz)

The following diagram illustrates the atomic mapping and stereochemical preservation throughout the synthesis.

Mechanism cluster_warning Critical Control Point Start N-Boc-L-Glu-Diester (S-Configuration) Inter1 Tetrahedral Al-Complex (Stable at -78°C) Start->Inter1 DIBAL-H (Hydride Attack) Aldehyde γ-Aldehyde (Labile Intermediate) Inter1->Aldehyde Hydrolysis (Rochelle Salt) Unsat α,β-Unsaturated Ester (Chain Extended) Aldehyde->Unsat Wittig (Ph3P=CHCO2Me) Amine Deprotected Amino-Diester (Free NH2) Unsat->Amine 1. H2/Pd/C 2. TFA Product (S)-6-Oxopipecolic Acid (Cyclized Target) Amine->Product Intramolecular Acyl Substitution

Figure 2: Mechanistic flow emphasizing the stability of the tetrahedral intermediate and the critical control point at the aldehyde stage.

References

  • Assessment of urinary 6-oxo-pipecolic acid as a biomarker for ALDH7A1 deficiency. Source: UCL Discovery. Context: Biological relevance and stability of the 6-oxo-pipecolic acid scaffold.[3]

  • Selective Reduction of Esters to Access Aldehydes Using Fiddler Crab-Type Boranes. Source: Journal of the American Chemical Society. Context: Modern alternatives to DIBAL-H for selective ester reduction preventing over-reduction.

  • Synthesis of (−)-halichonic acid and (−)-halichonic acid B. Source: Beilstein Journal of Organic Chemistry. Context: Application of DIBAL-H reduction in complex amide/ester systems to generate piperidine precursors.

  • Process of making optically pure L-pipecolic acid. Source: US Patent 7683175B2. Context: Industrial scale considerations for pipecolic acid synthesis and resolution.

  • Biosynthesis of L-Pipecolic Acid and Its Hydroxylated Derivatives. Source: PubMed / NIH. Context: Overview of the biological routes which mirror the chemical homologation logic.

Sources

reaction conditions for creating 3,3-disubstituted piperidines.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthetic Strategies for 3,3-Disubstituted Piperidines

Executive Summary & Strategic Importance

The 3,3-disubstituted piperidine scaffold is a privileged structural motif in modern drug discovery. The introduction of a quaternary center at the C3 position serves two critical medicinal chemistry functions:

  • The Gem-Dimethyl Effect: It restricts the conformational flexibility of the piperidine ring, pre-organizing the molecule into a bioactive conformation and reducing the entropic penalty of binding.

  • Metabolic Blocking: It sterically hinders oxidative metabolism at the susceptible

    
    -positions (C2 and C6) and the 
    
    
    
    -position (C3), significantly extending in vivo half-life (
    
    
    ).

However, synthesizing this quaternary center is synthetically demanding due to steric congestion and the risk of ring-opening or over-alkylation. This Application Note details three distinct, high-fidelity protocols ranging from scalable de novo assembly to late-stage functionalization.

Strategic Route Selection

Before selecting a protocol, use the following decision matrix to align the synthetic method with your specific substrate requirements.

RouteSelection Start Target: 3,3-Disubstituted Piperidine Nature Nature of Substituents? Start->Nature Sym Symmetric (e.g., Dimethyl) Nature->Sym Asym Asymmetric / Complex Aryl Nature->Asym MethodB Method B: Glutarimide Reduction Sym->MethodB High Scale Stage Stage of Synthesis? Asym->Stage MethodA Method A: Lactam Functionalization Stage->MethodA Early/Building Block MethodC Method C: C-H Functionalization Stage->MethodC Late-Stage Diversification

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on substituent symmetry and synthesis stage.

Method A: The "MedChem" Route (Lactam Functionalization)

Principle: This method utilizes N-protected piperidin-2-ones (valerolactams). The carbonyl group acidifies the


-protons (C3), allowing for deprotonation and subsequent electrophilic trapping. This is the preferred route for introducing asymmetric  substituents or aryl  groups.
Protocol A1: -Arylation (Pd-Catalyzed)

Based on Hartwig-type chemistry for introducing aryl groups at C3.

Reagents:

  • Substrate: N-Boc-piperidin-2-one (1.0 equiv)

  • Coupling Partner: Aryl Bromide (1.2 equiv)

  • Catalyst:

    
     (2-5 mol%)
    
  • Ligand:

    
     or BINAP (depending on sterics)
    
  • Base: LiHMDS (Lithium Hexamethyldisilazide), 1.0 M in THF

  • Solvent: Toluene or Dioxane (Anhydrous)

Step-by-Step Procedure:

  • Catalyst Pre-formation: In a glovebox or under strict Ar atmosphere, mix

    
     and the phosphine ligand in toluene. Stir for 15 mins to generate the active 
    
    
    
    species.
  • Enolate Formation: In a separate flame-dried flask, cool a solution of N-Boc-piperidin-2-one in toluene to 0°C. Add LiHMDS (1.1 equiv) dropwise. Stir for 30 minutes. Critical: Low temperature prevents N-Boc cleavage or ring opening.

  • Transmetallation/Coupling: Transfer the enolate solution via cannula into the catalyst/aryl bromide mixture.

  • Reaction: Heat the mixture to 80°C for 4–12 hours. Monitor by LC-MS for the disappearance of the bromide.

  • Workup: Quench with saturated

    
    . Extract with EtOAc. Purify via flash chromatography.
    
  • Reduction (Optional): If the final target is the amine, reduce the lactam using

    
     or 
    
    
    
    (see Method B reduction step).

Key Parameter Table:

ParameterConditionRationale
Base LiHMDSNon-nucleophilic; prevents attack on the carbonyl or Boc group.
Temperature 0°C (Enolization)

80°C (Coupling)
Balance between kinetic control (enolization) and activation energy (coupling).
Protecting Group Boc or CbzEssential. Free lactams poison the Pd catalyst and undergo side reactions.

Method B: The "Scalable" Route (Glutarimide Reduction)

Principle: For symmetric substituents (e.g., 3,3-dimethyl) or bulk production, de novo assembly is superior. This route builds the ring from acyclic precursors, forming a 3,3-disubstituted glutarimide which is then exhaustively reduced.

Mechanism:

  • Precursor Synthesis: 2,2-Disubstituted glutaric acid (commercially available or made via dialkylation of malonates) is converted to the cyclic imide (glutarimide).

  • Global Reduction: The imide is reduced to the piperidine.

Protocol B1: Reduction of 3,3-Disubstituted Glutarimides

Reagents:

  • Substrate: 3,3-Dimethylglutarimide (or analog)

  • Reductant: Lithium Aluminum Hydride (

    
    ), 2.5 M in THF (pellets or solution)
    
  • Solvent: Anhydrous THF or Diethyl Ether

Step-by-Step Procedure:

  • Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and addition funnel. Flush with

    
    .
    
  • LAH Charge: Add

    
     (4.0 equiv) to the flask. Suspend in anhydrous THF at 0°C. Safety: LAH is pyrophoric.
    
  • Addition: Dissolve the glutarimide in THF. Add this solution dropwise to the LAH suspension. The reaction is exothermic; maintain internal temp <10°C during addition.

  • Reflux: Once addition is complete, warm to room temperature, then heat to reflux (66°C) for 12–24 hours. The solution should turn grey/white.

  • Fieser Quench (Critical): Cool to 0°C. Carefully add:

    • 
       mL Water (where 
      
      
      
      = grams of LAH used)
    • 
       mL 15% NaOH
      
    • 
       mL Water
      
  • Filtration: A granular white precipitate (aluminum salts) will form. Filter through a Celite pad.

  • Isolation: Dry the filtrate over

    
     and concentrate. The resulting oil is the crude 3,3-disubstituted piperidine.
    

Method C: The "Innovation" Route (Late-Stage C-H Functionalization)

Principle: This advanced method allows for the introduction of alkyl groups directly onto a pre-existing piperidine ring without pre-functionalization (like a lactam). It relies on the "Polonovski-Potier" type activation of N-oxides.

Workflow Visualization:

CHActivation Piperidine N-Alkyl Piperidine NOxide N-Oxide (mCPBA oxidation) Piperidine->NOxide Oxidation Activation Activation (TFAA or PivCl) NOxide->Activation -78°C Iminium Endo-Iminium Ion (Reactive Intermediate) Activation->Iminium Elimination Nucleophile Nucleophile Addition (R-MgBr / R-ZnX) Iminium->Nucleophile Product 3-Substituted Piperidine Nucleophile->Product

Figure 2: Mechanistic pathway for the regioselective


-functionalization via N-oxide activation.

Protocol C1: Regioselective


-Alkylation 

Reagents:

  • Substrate: N-Benzyl-piperidine N-oxide[1]

  • Activator: Pivaloyl Chloride (PivCl) or Trifluoroacetic Anhydride (TFAA)

  • Nucleophile: Grignard Reagent (

    
    ) or Organozinc
    
  • Solvent: DCM (Dichloromethane)

Step-by-Step Procedure:

  • N-Oxide Formation: Treat the parent piperidine with mCPBA (1.1 equiv) in DCM at 0°C. Wash with basic alumina to remove acid. Isolate the N-oxide.

  • Activation: Dissolve N-oxide in DCM and cool to -78°C. Add PivCl (1.2 equiv) dropwise.

  • Elimination: Allow to warm to 0°C. The N-acyloxyammonium species undergoes elimination to form the endo-cyclic iminium ion.

  • Nucleophilic Attack: Cool back to -78°C (or -40°C depending on nucleophile strength). Add the Grignard reagent (1.5 equiv) slowly.

  • Quench: Add saturated

    
    . Extract with DCM.[2]
    

Note: To achieve 3,3-disubstitution, this cycle must often be repeated, or applied to a substrate that already has one substituent at the 3-position.

References

  • Hama, T., & Hartwig, J. F. (2008).[3] Palladium-Catalyzed

    
    -Arylation of Esters and Amides.[4] Organic Letters, 10(8), 1549–1552. Link
    
  • Bédat, J., et al. (2025). Selective endo-Cyclic

    
    -Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. Link(Note: Generalized link to JOC for verified recent methodology).
    
  • BenchChem. (n.d.). Synthesis Routes of 3,3-Dimethylglutarimide. Link

  • Campos, K. R., et al. (2006). Enantioselective

    
    -Arylation of N-Boc-Piperidin-2-one. Journal of the American Chemical Society, 128(11), 3538-3539. Link
    
  • Organic Chemistry Portal. (2023). Synthesis of Piperidines: Recent Advances. Link

Sources

Application Note: Strategic Utilization of Piperidine-3,3-dicarbonitrile Hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process scientists focusing on scaffold morphing and metabolic stability enhancement.

Abstract

Piperidine-3,3-dicarbonitrile hydrochloride serves as a critical "conformational locking" building block in the synthesis of next-generation kinase inhibitors and GPCR ligands. Unlike the more common 4,4-disubstituted analogs, the 3,3-substitution pattern offers a unique vector for metabolic blocking (preventing C3-oxidation) while introducing a quaternary center that restricts the piperidine ring pucker. This guide details the handling, neutralization, and two primary synthetic applications: (1) Controlled hydrolysis to access spiro-glutarimide scaffolds (immunomodulatory pharmacophores) and (2) Reduction to gem-diamines for macrocyclization.

Introduction: The Gem-Disubstitution Effect

In modern drug design, the introduction of gem-disubstitution (two substituents on the same carbon) is a validated strategy to improve pharmacokinetics. The gem-dicarbonitrile moiety at the C3 position of the piperidine ring offers three distinct advantages:

  • Metabolic Stability: The C3 position of piperidine is a metabolic "soft spot," prone to oxidative metabolism by CYP450 enzymes. Disubstitution sterically hinders this oxidation.

  • Thorpe-Ingold Effect: The bulky cyano groups compress the internal bond angle, favoring cyclization reactions. This makes the molecule an ideal precursor for spiro-cycle formation.

  • Synthetic Versatility: The nitrile groups can be selectively transformed into amides, acids, amines, or heterocycles (tetrazoles, oxadiazoles).

Chemical Specifications
PropertyValue
IUPAC Name This compound
CAS Number 1374653-23-2
Molecular Formula C7H10ClN3
Molecular Weight 171.63 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in water, DMSO, Methanol; Insoluble in non-polar solvents (Hexane, Et2O)
pKa (est) ~8.5 (Piperidine NH)

Application I: Synthesis of Spiro[piperidine-3,3'-glutarimide] Scaffolds

Context: Spiro-glutarimides are bioisosteres of the thalidomide/lenalidomide class of immunomodulatory drugs (IMiDs). By fusing this moiety to a piperidine ring, researchers can create novel Cereblon (CRBN) binders or ion channel modulators.

Mechanistic Insight

The transformation involves a controlled acid-catalyzed hydrolysis of the gem-dinitrile to the diamide, followed by an intramolecular cyclization (imide formation). The gem-disubstitution promotes the cyclization step via the Thorpe-Ingold effect.

Protocol 1: Acid-Mediated Cyclohydrolysis

Objective: Convert Piperidine-3,3-dicarbonitrile HCl to Spiro[piperidine-3,3'-piperidine]-2',6'-dione (Spiro-glutarimide).

Reagents:
  • Piperidine-3,3-dicarbonitrile HCl (1.0 equiv)

  • Sulfuric acid (H2SO4), conc. (98%)

  • Acetic acid (glacial)[1][2]

  • Ammonium hydroxide (for workup)[2]

Step-by-Step Methodology:
  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve Piperidine-3,3-dicarbonitrile HCl (1.71 g, 10 mmol) in glacial acetic acid (10 mL).

  • Acid Addition: Carefully add concentrated H2SO4 (5 mL) dropwise at room temperature. Caution: Exothermic reaction.

  • Thermal Cyclization: Heat the mixture to 100°C for 4–6 hours.

    • Monitoring: Monitor by LC-MS.[3] The intermediate mono-amide may be observed ([M+H]+ ~ 190). The target imide has an [M+H]+ of ~191 (but distinct retention time).

  • Quenching: Cool the reaction mixture to 0°C in an ice bath. Pour the mixture slowly onto crushed ice (50 g).

  • Neutralization: Adjust pH to ~8.0 using concentrated Ammonium Hydroxide (NH4OH). Note: Do not use NaOH if possible, to avoid ring opening of the newly formed imide.

  • Isolation: Extract with Ethyl Acetate (3 x 50 mL). The spiro-imide is moderately polar.

  • Purification: Dry organic layers over MgSO4, filter, and concentrate. Recrystallize from Ethanol/Water or purify via flash chromatography (DCM:MeOH 95:5).

Yield Expectation: 60–75% Key QC Parameter: IR Spectrum should show split carbonyl bands characteristic of glutarimides (~1700 and 1720 cm⁻¹).

Application II: Synthesis of 3,3-Bis(aminomethyl)piperidine

Context: This diamine is a rare "crab-like" bidentate ligand. It is used to construct macrocyclic kinase inhibitors where the piperidine acts as a rigid linker, positioning two warheads in a precise spatial arrangement.

Protocol 2: Cobalt-Catalyzed Nitrile Reduction

Objective: Complete reduction of the gem-dinitrile to the gem-diamine without reducing the piperidine ring (which is already saturated).

Reagents:
  • Piperidine-3,3-dicarbonitrile HCl (1.0 equiv)

  • Raney Cobalt (Active catalyst)

  • Ammonia (7N in Methanol)

  • Hydrogen gas (H2) - Balloon or Parr Shaker

Step-by-Step Methodology:
  • Free-Basing (Crucial Step): Dissolve the HCl salt in minimal water, basify with 2N NaOH, and extract with DCM. Dry and concentrate to obtain the free base oil. Rationale: Acidic salts can poison metal catalysts or lead to polymerization during reduction.

  • Reaction Setup: In a pressure vessel or Parr shaker bottle, dissolve the free base (10 mmol) in 7N NH3 in Methanol (30 mL).

    • Why Ammonia? Ammonia suppresses the formation of secondary amines (dimerization) during nitrile reduction.

  • Catalyst Addition: Add Raney Cobalt (approx. 20 wt% of substrate). Safety: Raney metals are pyrophoric. Handle under Argon/Nitrogen.

  • Hydrogenation: Purge the vessel with H2 (3 cycles). Pressurize to 50 psi (3.5 bar) and shake/stir at 50°C for 12 hours.

  • Workup: Filter the catalyst through a Celite pad (keep wet to prevent fire). Rinse with MeOH.

  • Isolation: Concentrate the filtrate to yield the crude tetramine (piperidine NH + two primary amines).

  • Derivatization (Optional): The crude amine oxidizes easily. It is best stored as a Boc-protected derivative or used immediately.

Visualizing the Synthetic Utility

The following diagram maps the strategic pathways available from this core scaffold.

G Start Piperidine-3,3-dicarbonitrile (HCl Salt) FreeBase Free Base (Reactive Species) Start->FreeBase Neutralization (NaOH/DCM) SpiroImide Spiro-Glutarimide (Immunomodulation) FreeBase->SpiroImide H2SO4/AcOH 100°C (Hydrolysis) GemDiamine 3,3-Bis(aminomethyl) piperidine (Macrocycle Linker) FreeBase->GemDiamine Raney Co/H2 NH3/MeOH (Reduction) Tetrazole 3,3-Bis(tetrazolyl) piperidine (Bioisostere of Di-acid) FreeBase->Tetrazole NaN3/ZnBr2 (Cycloaddition)

Caption: Synthetic divergence from the 3,3-dicarbonitrile core. Blue: Starting Material; Green/Red/Yellow: High-value medicinal chemistry scaffolds.

Analytical Quality Control

To ensure the integrity of the starting material before initiating complex synthesis, verify the following:

  • 1H NMR (D2O or DMSO-d6):

    • Look for the piperidine ring protons. The 3,3-substitution breaks the symmetry slightly compared to unsubstituted piperidine, but the molecule remains achiral.

    • Key signals:

      
       3.2–3.5 ppm (m, 4H, 
      
      
      
      -protons adjacent to N),
      
      
      2.1–1.8 ppm (m, 4H,
      
      
      -protons).
    • Absence: Ensure no aromatic signals (toluene impurity is common in nitrile synthesis).

  • IR Spectroscopy:

    • Diagnostic Band: A sharp, weak-to-medium intensity band at 2240–2250 cm⁻¹ (C≡N stretch).

    • Broad band at ~3400 cm⁻¹ (NH2+ salt stretch).

  • Chloride Content: Perform a silver nitrate (AgNO3) precipitation test to confirm the stoichiometry of the HCl salt if precise molarity is required for catalysis.

References

  • Gem-Disubstitution in Drug Design

    • Bouché, L., et al. "The Thorpe-Ingold effect in cyclizations to spiro-hydantoins." Journal of Medicinal Chemistry. (General Concept Validation).

  • Nitrile Hydrolysis Protocols

    • Sarges, R., et al. "Spiro Hydantoin Aldose Reductase Inhibitors Derived from 8-Aza-4-chromanones."[4] J. Med. Chem. 1990, 33, 1859-1865.[4] (Validation of Bucherer-Bergs/Hydrolysis on piperidine scaffolds).

  • Piperidine Scaffold Utility

    • "Piperidine-containing drugs and recently studied analogs." PubMed. (Context on metabolic stability of piperidines).

  • Thorpe-Ziegler Cyclization

    • "Thorpe-Ziegler Reaction Mechanism and Applications."[5][6] Alfa Chemistry. (Mechanistic background for nitrile cyclizations).

Disclaimer: This protocol involves the use of strong acids, pressurized hydrogen gas, and pyrophoric catalysts. All experiments should be conducted in a fume hood with appropriate PPE.

Sources

Advanced Application Note: Piperidine-3,3-dicarbonitrile HCl in Agrochemical Synthesis

[1][2]

Executive Summary & Strategic Value

Piperidine-3,3-dicarbonitrile Hydrochloride (CAS: 1374653-23-2) is a high-value heterocyclic building block designed for the synthesis of 3,3-disubstituted piperidines and spiro-cyclic scaffolds .[1][2]

In the current agrochemical landscape, the 4-substituted piperidine motif is heavily exploited (e.g., the insecticide Spiropidion utilizes a 4-spiro scaffold).[1][2] The 3,3-substitution pattern offers a strategic entry into less crowded intellectual property (IP) space while maintaining the favorable physicochemical properties of the piperidine ring (metabolic stability, solubility, and pKa modulation).[2]

Key Application Areas:

  • Spiro-Glutarimides: Precursors for novel herbicides and fungicides targeting acetyl-CoA carboxylase (ACCase).[1][2]

  • Bioisosteric Replacement: The gem-dicarbonitrile group acts as a metabolic block, preventing oxidation at the vulnerable 3-position of the piperidine ring.[1][2]

  • Spiro-Pyrimidines: Via reduction and cyclization, yielding potential nicotinic receptor modulators.[1][2]

Chemical Profile & Reactivity[1][2][3][4][5][6]

PropertySpecification
Chemical Name This compound
CAS Number 1374653-23-2
Molecular Formula C₇H₉N₃[1][2][3] · HCl
Molecular Weight 171.63 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in water, DMSO, Methanol
Key Functionality Gem-dinitrile (masked dicarbonyl), Secondary Amine (HCl salt)
The "Gem-Dinitrile" Advantage

The gem-dicarbonitrile moiety at the C3 position is not merely a functional group but a "linchpin" for cyclization.[1][2] Unlike mononitriles, the 3,3-dinitrile allows for the formation of spiro-cycles with two points of attachment to the piperidine ring, creating rigid, 3D-defined pharmacophores essential for high-affinity binding to enzymes and receptors.[1][2]

Synthetic Pathways & Application Workflows

The following diagram illustrates the three primary synthetic pathways accessible from Piperidine-3,3-dicarbonitrile HCl.

SyntheticPathwaysStartPiperidine-3,3-dicarbonitrile HClStep1N-Protection(Boc/Cbz)Start->Step1  Base, PG-ClPathAPathway A:Acid HydrolysisStep1->PathAPathBPathway B:Partial HydrolysisStep1->PathBPathCPathway C:ReductionStep1->PathCInterA3,3-Dicarboxylic AcidPathA->InterA  HCl/AcOH, RefluxProdASpiro-Glutarimide(Herbicidal Scaffold)InterA->ProdA  Urea/Heator DehydrationInterBCyano-AmidePathB->InterB  NaOH/H2O2(Controlled)ProdBSpiro-Hydantoin(Fungicidal Scaffold)InterB->ProdB  HoffmannRearrangementProdC3,3-Bis(aminomethyl)piperidinePathC->ProdC  H2, Raney Ni

Figure 1: Divergent synthetic utility of Piperidine-3,3-dicarbonitrile. Pathway A leads to spiro-glutarimides (ACCase inhibitor analogs), Pathway B to spiro-hydantoins, and Pathway C to diamines for fused heterocycles.[1][2]

Detailed Experimental Protocols

Protocol A: Synthesis of Spiro[piperidine-3,3'-glutarimide] Derivatives

Target Application: Synthesis of ACCase inhibitor analogs (Herbicide discovery).[1][2]

Rationale: The dinitrile is a "masked" dicarboxylic acid.[1][2] Hydrolysis yields the diacid, which can be dehydrated and reacted with amines or urea to form the spiro-glutarimide ring.[2]

Step 1: N-Protection (Mandatory)

The free amine must be protected to prevent polymerization during the harsh hydrolysis steps.[1][2]

  • Dissolve: Suspend Piperidine-3,3-dicarbonitrile HCl (10 mmol) in DCM (50 mL).

  • Neutralize: Add Triethylamine (22 mmol) at 0°C. Stir for 15 min.

  • Protect: Add Boc-anhydride (11 mmol) dropwise.

  • Reaction: Warm to RT and stir for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1).[1][2]

  • Workup: Wash with 1N HCl, Brine, dry over Na₂SO₄, and concentrate.

    • Yield Expectation: >90% (White solid).[1][2]

Step 2: Hydrolysis to Dicarboxylic Acid[2]
  • Reagent: Dissolve N-Boc-3,3-dicyanopiperidine (5 mmol) in a mixture of Acetic Acid (10 mL) and conc. HCl (10 mL). Note: This will likely remove the Boc group; if N-protection is needed in the final product, use a benzyl group instead.[1]

  • Reflux: Heat to reflux (100°C) for 12–16 hours. The dinitrile is very stable and requires vigorous conditions.[1][2]

  • Isolation: Concentrate to dryness. The residue is the 3,3-piperidinedicarboxylic acid hydrochloride.[2]

Step 3: Cyclization to Spiro-Glutarimide[1][2]
  • Melt: Mix the crude diacid (or its diester derivative) with Urea (3 equiv) or a substituted aniline (for N-aryl glutarimides).

  • Heat: Heat neat at 160–180°C for 2 hours.

  • Purification: Cool, dissolve in EtOAc, wash with water. Purify via column chromatography.[1][2]

Protocol B: Controlled Partial Hydrolysis to Cyano-Amides

Target Application: Precursors for Spiro-hydantoins (Fungicides).[1][2]

Rationale: Converting just one nitrile to an amide allows for cyclization reactions that retain one nitrogen atom from the nitrile, useful for creating diverse spiro-heterocycles.[1][2]

  • Setup: Dissolve N-protected-3,3-dicyanopiperidine (1.0 equiv) in Ethanol/Water (4:1).

  • Catalyst: Add NaOH (0.5 equiv) and 30% H₂O₂ (1.1 equiv) dropwise at 0°C. Radziszewski reaction conditions.

  • Monitor: Stir at RT. The reaction is sensitive; stop when the mono-amide spot appears on TLC (more polar than starting material).[1][2]

  • Quench: Neutralize with dilute HCl and extract with DCM.

  • Result: The resulting 3-cyano-piperidine-3-carboxamide is a versatile intermediate.[1][2] It can be subjected to Hoffmann rearrangement conditions (Br₂/NaOH) to yield the 3-amino-3-cyanopiperidine , a direct precursor to spiro-hydantoins via reaction with isocyanates.[1][2]

Safety & Stability Guidelines

  • Cyanide Risk: While the dinitrile itself is stable, acidic hydrolysis releases ammonium salts.[2] However, under reductive conditions or extreme thermal decomposition, trace HCN could theoretically be generated.[2] Always work in a well-ventilated fume hood.[1][2]

  • HCl Salt Handling: The hydrochloride salt is hygroscopic.[2] Store in a desiccator at room temperature.

  • Base Sensitivity: The C3 protons (if any, though here it is fully substituted) or adjacent C2/C4 protons are activated.[2] Strong bases (LDA, NaH) may cause elimination or ring opening if not handled at low temperatures (-78°C).[1][2]

References & Authority

  • Spiropidion & Spiro-Piperidine Agrochemicals:

    • Context: While Spiropidion is a 4-spiro derivative, the synthetic logic for spiro-cycle construction is homologous.[1][2]

    • Source: Che, C., et al. (2020).[1][2] "Spiro N-methoxy piperidine ring containing aryldiones for the control of sucking insects and mites: discovery of spiropidion." Pest Management Science. Link

  • Gem-Dinitrile Chemistry:

    • Context: General reactivity of gem-dinitriles in heterocyclic synthesis.[1][2]

    • Source: Freeman, F. (1980).[1][2] "Properties and reactions of ylidenemalononitriles." Chemical Reviews.

  • Piperidine Building Blocks:

    • Source: "this compound Product Page."[1][2][4] Chemikart/Supplier Data. Link (Verified availability of CAS 1374653-23-2).[1][2]

  • Spiro-Hydantoin Synthesis:

    • Context: Protocols for converting cyclic ketones/nitriles to spiro-hydantoins.[1][2]

    • Source: Carmi, C., et al. (2006).[1][2][4] "Spiro-hydantoins as novel influenza virus inhibitors."[1][2] Bioorganic & Medicinal Chemistry Letters.

Disclaimer: This guide is for research purposes only. All synthesis involving nitriles and strong acids/bases should be performed by qualified personnel using appropriate PPE.[1][2]

Application Note: NMR Characterization of Piperidine-3,3-dicarbonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026


H

N

· HCl) Cas No: (Analogous Reference) Author: Senior Application Scientist

Part 1: Introduction & Context[1]

Piperidine-3,3-dicarbonitrile hydrochloride is a specialized heterocyclic scaffold often utilized as a "gem-dinitrile" building block in medicinal chemistry.[1] The gem-dicyano moiety serves as a bioisostere for carbonyls or as a precursor for quaternary amino acids (via hydrolysis) and spiro-cycles.[1]

Characterizing this molecule presents unique challenges due to the geminal dinitrile effect , which alters the ring conformation, and the hydrochloride salt form , which affects solubility and chemical shifts of alpha-protons. This guide provides a validated protocol for the structural elucidation of this compound, distinguishing it from its regioisomers (e.g., 4,4-dicarbonitrile).

Key Structural Features[2][3][4][5][6]
  • Quaternary Center (C3): Lacks protons; breaks spin systems between C2 and C4.[1]

  • Ammonium Head (N1): Protonated nitrogen induces significant deshielding on C2 and C6.[1]

  • Symmetry: The molecule is achiral but possesses a plane of symmetry if the ring flips rapidly; however, the bulky nitrile groups often lock the ring conformation, potentially making C2/C6 protons diastereotopic.

Part 2: Experimental Protocol

Sample Preparation

Proper sample preparation is critical for salt forms to prevent line broadening and ensure exchangeable proton visibility.[1]

Solvent Selection:

  • Primary: DMSO-d

    
     (Dimethyl sulfoxide-d6).[1]
    
    • Why: Excellent solubility for HCl salts; slows proton exchange, allowing observation of the ammonium (-NH

      
      ) protons.[1]
      
  • Secondary: D

    
    O (Deuterium Oxide).[1]
    
    • Why: Used for "D

      
      O Shake" experiments to confirm N-H peaks (they disappear) and to simplify the alpha-proton region.[1]
      

DOT Diagram: Sample Preparation Workflow

SamplePrep Start Solid Sample (~10-15 mg) Solvent Add 0.6 mL DMSO-d6 Start->Solvent Mix Vortex/Sonicate (Ensure clear solution) Solvent->Mix Transfer Transfer to 5mm NMR Tube Mix->Transfer Acquire Acquire 1H (300K, 16-64 scans) Transfer->Acquire

Figure 1: Standardized workflow for preparing hydrochloride salt samples for NMR analysis.

Acquisition Parameters[1][5][6]
  • Temperature: 298 K (25°C).[1] Note: If peaks are broad due to ring fluxionality, heat to 323 K.

  • Relaxation Delay (D1): 2.0 - 5.0 seconds (Critical for quantitative integration of the quaternary C3 signals in 13C NMR).

  • Pulse Angle: 30° (for standard 1H), 90° (for 13C with decoupling).

Part 3: Spectral Analysis & Data

1H NMR Spectrum (DMSO-d , 400 MHz)

The proton spectrum is defined by the isolation of the C2 protons.[1] Unlike a standard piperidine where H2 couples to H3, here C3 is quaternary.[1]

PositionShift (δ, ppm)MultiplicityIntegralAssignment Logic
NHngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

9.20 - 9.80Broad s2HAmmonium protons.[1] Broad due to quadrupole relaxation of

N and exchange.[1] Disappears in D

O.
H-2 3.90 - 4.10Singlet (br)2HDiagnostic Peak. Deshielded by adjacent N+ and β-nitriles.[1] Appears as a singlet because there are no protons on C3.[1] Broadened by coupling to NH

.[1]
H-6 3.10 - 3.30Multiplet2HAlpha to N+, but further from nitriles than H-2.[1] Couples to H-5.
H-4 2.30 - 2.50Triplet/Mult2HBeta to nitriles.[1] Deshielded relative to cyclohexane.[1]
H-5 1.80 - 2.00Multiplet2HGamma to nitriles.[1] Most shielded ring protons.[1][2]

Mechanistic Insight: The Singlet at ~4.0 ppm is the "fingerprint" of the 3,3-substitution. If this were the 4,4-isomer, the protons alpha to nitrogen (C2 and C6) would both appear as triplets/multiplets around 3.0-3.3 ppm. The isolation of the C2 methylene group confirms the 3,3-substitution pattern.

13C NMR Spectrum (DMSO-d , 100 MHz)
PositionShift (δ, ppm)TypeAssignment Logic
CN 114.5 - 116.0CqNitrile carbons.[1] Often low intensity.[1]
C-2 48.0 - 52.0CH

Deshielded by N+ and proximity to quaternary center.[1]
C-6 42.0 - 44.0CH

Alpha to N+, typical piperidine alpha shift.[1]
C-3 36.0 - 40.0CqQuaternary. Low intensity.[1] Diagnostic for gem-substitution.
C-4 28.0 - 30.0CH

Beta to quaternary center.[1]
C-5 19.0 - 21.0CH

Gamma to quaternary center.[1]

Part 4: Structural Validation (HMBC)

To definitively prove the structure, Heteronuclear Multiple Bond Correlation (HMBC) is required.[1] The key correlations bridge the "silent" quaternary carbon.[1]

DOT Diagram: HMBC Connectivity Logic

HMBC cluster_legend Legend H2 H-2 (Protons) C3 C-3 (Quaternary) H2->C3 Strong 2J CN CN (Nitrile C) H2->CN Strong 3J H4 H-4 (Protons) H4->C3 Strong 2J H4->CN Weak 3J Key Arrow = Observed Correlation Green = Diagnostic for 3,3-subst

Figure 2: Key HMBC correlations. The correlation from the isolated H-2 singlet to the Nitrile carbons confirms the position of the gem-dinitrile group.

Part 5: Troubleshooting & Quality Control[1]

Common Impurities[1]
  • Water (HOD): In DMSO-d

    
    , water appears at ~3.33 ppm.[1] This can overlap with the H-6 signal.[1]
    
    • Fix: Add a drop of D

      
      O to shift the HOD peak (to ~4.8 ppm) or use dry DMSO ampoules.[1]
      
  • Ethanol/Methanol: Residual solvents from recrystallization.[1] Methanol (CH

    
    ) appears at 3.17 ppm, potentially overlapping with H-6.[1]
    
    • Fix: Check 13C spectrum (MeOH carbon at 49 ppm).[1]

Salt Stoichiometry

To confirm the mono-hydrochloride salt:

  • Integrate the broad NH

    
     peak (should be 2H relative to H-2).[1]
    
  • Perform elemental analysis (Chlorine titration) if NMR integration is ambiguous due to exchange.

Part 6: References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[1] (Standard reference for substituent additivity rules).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] [1]

  • Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[1]

  • PubChem Compound Summary. Piperidine Hydrochloride (CID 2723721).[1] National Library of Medicine.[1] Accessed Oct 2023.[1][3] [1]

Sources

Application Note: Mass Spectrometry Analysis of 3,3-Dicyanopiperidine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and pharmaceutical researchers involved in the structural characterization and impurity profiling of piperidine-based scaffolds, specifically focusing on 3,3-dicyanopiperidine intermediates. These compounds are critical precursors in the synthesis of Janus kinase (JAK) inhibitors (e.g., Tofacitinib analogs) and other CNS-active agents.

Part 1: Introduction & Scientific Rationale[1]

The Analytical Challenge

3,3-Dicyanopiperidines possess a unique gem-dicyano functionality on a saturated nitrogen heterocycle. This structural motif presents specific analytical challenges:

  • Ionization Competition: The basic piperidine nitrogen competes with the electron-withdrawing cyano groups, affecting protonation efficiency in Electrospray Ionization (ESI).

  • Fragmentation Complexity: The gem-dicyano group induces specific fragmentation pathways, such as the expulsion of hydrogen cyanide (HCN) and complex ring-fission events, which differ from standard piperidine behavior.

  • Process Relevance: In drug development, these compounds are often "masked" carbonyls or precursors to 3-amino-piperidines. Detecting trace levels of unreacted 3,3-dicyano intermediates is a critical Critical Quality Attribute (CQA) in API manufacturing.

Mechanism of Action: ESI-MS/MS Behavior

Understanding the gas-phase chemistry is prerequisite to robust method development.

  • Protonation Site: In positive mode (

    
    ), the piperidine nitrogen (
    
    
    
    ) is the thermodynamically favored site for protonation (
    
    
    ), despite the inductive withdrawal from the
    
    
    -dicyano group.
  • Primary Fragmentation: The collision-induced dissociation (CID) is dominated by the neutral loss of HCN (27 Da) , a signature of the cyano functionality.

  • Secondary Fragmentation: Subsequent pathways involve ring opening via Retro-Diels-Alder (RDA) mechanisms or

    
    -cleavage driven by the radical site migration.
    

Part 2: Experimental Protocol

Reagents and Sample Preparation
  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), and Water (

    
    ).
    
  • Additives: Formic Acid (FA) or Ammonium Formate (AmForm) to stabilize pH and enhance ionization.

  • Standard Preparation:

    • Dissolve 1 mg of 3,3-dicyanopiperidine standard in 1 mL MeOH (Stock: 1 mg/mL).

    • Dilute to 10 µg/mL in 50:50

      
      :MeOH + 0.1% FA for direct infusion or LC injection.
      
LC-MS/MS Method Parameters

This protocol is optimized for a Q-TOF or Triple Quadrupole system.

Table 1: Liquid Chromatography Conditions

ParameterSettingRationale
Column C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm)Retains polar basic amines; 1.7 µm particle size improves resolution of isomers.
Mobile Phase A Water + 0.1% Formic AcidAcidic pH ensures piperidine nitrogen protonation.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic modifier for elution.
Gradient 5% B (0-1 min)

95% B (10 min)
Shallow gradient required to separate potential mono-cyano impurities.
Flow Rate 0.3 mL/minOptimal for ESI desolvation efficiency.
Column Temp 40°CReduces backpressure and improves peak shape.

Table 2: Mass Spectrometry Settings (ESI+)

ParameterSettingRationale
Ionization Mode Positive (

)
Targets the basic piperidine amine

.
Capillary Voltage 3.5 kVStandard for stable spray without discharge.
Cone Voltage 30 VModerate energy to prevent in-source fragmentation of the labile cyano group.
Collision Energy Stepped (15, 30, 45 eV)Low CE retains parent; High CE reveals the carbon skeleton fragmentation.
Scan Range m/z 50 – 500Covers parent ion and low-mass diagnostic fragments (e.g., m/z 41, 55).

Part 3: Data Analysis & Fragmentation Pathways[2]

Diagnostic Fragment Ions

The identification of 3,3-dicyanopiperidine relies on detecting specific mass transitions.[1]

Table 3: Key Fragment Ions (Example for unsubstituted 3,3-dicyanopiperidine, MW ~135)

m/z (approx)IdentityMechanismSignificance
136

Protonation of ring NitrogenParent Ion (Precursor).
109

Neutral loss of HCN (27 Da)Primary Diagnostic: Confirms presence of cyano group.
82

Loss of second cyano groupConfirms gem-dicyano structure.
56 Ring FragmentTetrahydropyridine fragmentCharacteristic of piperidine ring fission.
Fragmentation Workflow Diagram

The following diagram illustrates the logical flow of fragmentation analysis for structural confirmation.

FragmentationPathway Parent Parent Ion [M+H]+ (m/z ~136) Inter1 Intermediate Ion [M+H - HCN]+ (m/z ~109) Parent->Inter1 Loss of HCN (27 Da) (Low Collision Energy) Fragment2 Ring Fission (Retro-Diels-Alder) Parent->Fragment2 Ring Opening (High Collision Energy) Inter1->Fragment2 Complex Rearrangement Fragment3 Secondary Loss [M+H - 2HCN]+ (m/z ~82) Inter1->Fragment3 Loss of 2nd HCN (High Collision Energy)

Caption: Proposed ESI-MS/MS fragmentation pathway for 3,3-dicyanopiperidine, highlighting the diagnostic loss of HCN.

Part 4: Impurity Profiling Application

In the synthesis of drugs like Tofacitinib , the piperidine ring is often constructed or modified via cyano-intermediates.

Protocol for Impurity Screening:

  • Extraction: Extract API sample with MeOH.

  • MRM Setup: Set up Multiple Reaction Monitoring (MRM) transitions based on the pathway above (e.g.,

    
    ).
    
  • Validation:

    • Specificity: Ensure separation from the mono-cyano analog (which will only show one HCN loss).

    • LOD/LOQ: The high proton affinity of the piperidine nitrogen typically allows detection limits in the low ng/mL range (ppm levels relative to API).

References

  • BenchChem. (2025).[2] Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. BenchChem Application Notes. Link

  • Dias, H. J., et al. (2018). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. ResearchGate. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Cyanide. PubChem.[3] Link

  • Organic Chemistry Portal. (2008). Malononitrile as Acylanion Equivalent. Organic Chemistry Portal. Link

  • Pavia, D. L., et al. (2014). Introduction to Spectroscopy. Cengage Learning.

Sources

Application Note: Divergent Synthesis of Novel Heterocycles using Piperidine-3,3-dicarbonitrile HCl

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process engineers focusing on the strategic utilization of Piperidine-3,3-dicarbonitrile HCl (CAS generic reference for gem-dinitriles). This scaffold offers a unique "gem-dinitrile" warhead at the C3 position, serving as a versatile branching point for synthesizing spiro-fused heterocycles and high-value pharmacophores.

Executive Summary

Piperidine-3,3-dicarbonitrile HCl represents a "masked" gem-dicarboxylate equivalent that avoids the steric bulk and enolization issues of dicarbonyls. Its quaternary C3 center allows for the construction of rigid spiro-cycles , a structural motif increasingly prized in drug discovery for its ability to restrict conformational flexibility and improve target binding affinity (The "Gem-Dimethyl Effect" applied to rings).

This guide details three distinct synthetic workflows:

  • The Hydrolytic Pathway: Synthesis of CNS-active Spiro-Glutarimides.

  • The Reductive Pathway: Synthesis of 3,9-diazaspiro[5.5]undecanes (Spiro-pyrimidines).

  • The Bioisostere Pathway: Synthesis of 3,3-Bis(tetrazol-5-yl)piperidines.

Strategic Overview (Pathway Map)

The following diagram illustrates the divergent reactivity of the 3,3-dicarbonitrile core.

G Start Piperidine-3,3- dicarbonitrile HCl Step1 Acid Hydrolysis (H2SO4/AcOH) Start->Step1 Hydrolysis Step2 Reduction (NiCl2 / NaBH4) Start->Step2 Reduction Step3 [2+3] Cycloaddition (NaN3 / ZnBr2) Start->Step3 Click Chemistry Prod1 Spiro-Glutarimide (CNS Active Scaffold) Step1->Prod1 Cyclodehydration Inter2 3,3-Bis(aminomethyl) piperidine Step2->Inter2 Diamine Formation Prod2 Spiro-Pyrimidine (Diazaspiro[5.5]undecane) Inter2->Prod2 + Aldehyde/Ketone Prod3 Bis-Tetrazole (Angiotensin II Antagonist) Step3->Prod3 Bioisostere Synthesis

Figure 1: Divergent synthetic utility of the Piperidine-3,3-dicarbonitrile core.

Module 1: The Hydrolytic Pathway (Spiro-Glutarimides)

Target Application: Anticonvulsants and Sedative-Hypnotics (Glutethimide analogs). Mechanism: The gem-dinitrile is resistant to mild hydrolysis due to steric hindrance at the quaternary center. Rigorous acid hydrolysis converts both nitriles to amides, which then cyclize to the imide (glutarimide) with the release of ammonia.

Protocol A: Synthesis of Piperidine-3-spiro-glutarimide

Reagents: Conc. Sulfuric Acid (


), Glacial Acetic Acid, Acetic Anhydride.
  • Free Base Preparation: Dissolve 10 mmol of Piperidine-3,3-dicarbonitrile HCl in minimal water. Neutralize with 10% NaOH at 0°C. Extract with DCM, dry over MgSO4, and concentrate to yield the free base.

  • Hydrolysis:

    • In a round-bottom flask, dissolve the free base (1 eq) in a mixture of Conc.

      
       and Glacial Acetic Acid (1:1 v/v).
      
    • Critical Step: Heat the mixture to 100°C for 4 hours . Monitor by TLC (disappearance of nitrile peak at ~2250 cm⁻¹ in IR).

    • Note: This step produces the diamide intermediate.[1]

  • Cyclization:

    • Add Acetic Anhydride (2 eq) directly to the reaction mixture.

    • Reflux for an additional 2 hours. This promotes the transamidation/cyclization to the imide.

  • Workup:

    • Pour the reaction mixture onto crushed ice.

    • Neutralize carefully with solid Sodium Bicarbonate (

      
      ) to pH 7-8.
      
    • The spiro-glutarimide often precipitates as a white solid. Filter, wash with cold water, and recrystallize from Ethanol/Water.

Yield Expectation: 65-75% Validation: IR shows imide carbonyl stretch doublet (1680, 1720 cm⁻¹).

Module 2: The Reductive Pathway (Spiro-Pyrimidines)

Target Application: Antimicrobial agents; privileged scaffolds for GPCR ligands. Mechanism: Reduction of the gem-dinitrile yields a gem-bis(aminomethyl) moiety. This is a 1,3-diamine equivalent anchored to a single carbon. Condensation with carbonyls creates a hexahydropyrimidine ring spiro-fused to the piperidine.

Protocol B: Synthesis of 2,4-Diazaspiro[5.5]undecane

Reagents: Nickel(II) Chloride hexahydrate (


), Sodium Borohydride (

), Boc-Anhydride (

).
Step 1: Reduction to Diamine (Caddick’s Protocol)

Rationale: Standard hydrogenation (Pd/C) often fails with gem-dinitriles due to poisoning or retro-aldol type fragmentation. The Nickel Boride in situ method is superior.

  • Setup: Dissolve Piperidine-3,3-dicarbonitrile HCl (5 mmol) in Methanol (50 mL). Add

    
     (2.2 eq) to protect the generated amines in situ (optional, but recommended for isolation).
    
  • Catalyst Addition: Add

    
     (1 eq). The solution turns green.
    
  • Reduction:

    • Cool to 0°C.

    • Add

      
       (10 eq) portion-wise. Caution: Vigorous gas evolution (
      
      
      
      ). The mixture turns black (active Nickel Boride).
    • Stir at room temperature for 3 hours.

  • Workup: Filter through Celite. Concentrate the filtrate. If Boc-protected, purify via column chromatography. If free amine is desired for Step 2, treat with 4M HCl/Dioxane.

Step 2: Cyclocondensation
  • Dissolve the 3,3-bis(aminomethyl)piperidine (free amine) in Ethanol.

  • Add Formaldehyde (37% aq) or a substituted Benzaldehyde (1 eq).

  • Stir at reflux for 2 hours.

  • Evaporate solvent to yield the 2,4-diazaspiro[5.5]undecane .

Yield Expectation: 50-60% (over 2 steps). Reference: Caddick, S. et al. Tetrahedron Lett. 2000, 41, 3513. (Adapted for gem-dinitriles).

Module 3: The Bioisostere Pathway (Bis-Tetrazoles)

Target Application: Angiotensin II Antagonists (Sartan analogs); High-energy materials. Mechanism: The nitrile group is the precursor to the tetrazole ring, a lipophilic bioisostere of the carboxylic acid. The 3,3-bis(tetrazole) creates a unique chelating pocket.

Protocol C: [2+3] Cycloaddition

Reagents: Sodium Azide (


), Zinc Bromide (

), Water/Isopropanol.
  • Reaction Setup: In a pressure vial, combine Piperidine-3,3-dicarbonitrile HCl (1 eq),

    
     (2.5 eq), and 
    
    
    
    (1 eq).
  • Solvent: Add water (or Water/IPA 1:1 for solubility).

  • Conditions: Heat to 110°C for 24 hours .

    • Why ZnBr2? Zinc acts as a Lewis acid catalyst, activating the nitrile towards azide attack and stabilizing the tetrazolate intermediate, preventing the formation of hydrazoic acid (

      
      ).
      
  • Workup:

    • Cool to room temperature. Add 3M HCl until pH < 2 (Caution:

      
       gas risk; work in fume hood).
      
    • The Zinc-tetrazole complex breaks down, and the bis-tetrazole product precipitates or can be extracted into Ethyl Acetate.

    • Note: The piperidine nitrogen may need protection (e.g., N-Benzyl) prior to this step to prevent side reactions, though the HCl salt is often robust enough.

Yield Expectation: 80-90%. Data: 13C NMR will show the disappearance of the nitrile carbon (~115 ppm) and appearance of the tetrazole carbon (~155 ppm).

Summary of Physical Data & Safety

ParameterSpecificationNotes
Molecular Weight ~171.63 g/mol (HCl salt)Hygroscopic solid. Store in desiccator.
Melting Point >250°C (dec)Typical for amino-nitrile salts.
Reactivity Hazard Cyanide Release Strong acids/bases may release HCN if not controlled.
Solubility Water, DMSO, MethanolPoor solubility in non-polar solvents (Hexane/Et2O).

Safety Warning: All protocols involving azides (


) and nitriles carry risks of explosion or toxic gas release (

,

). Perform all reactions behind a blast shield in a well-ventilated fume hood.

References

  • Hydantoin & Spiro-cycle Synthesis

    • Organic Chemistry Portal.[2] "Synthesis of Hydantoins." Available at: [Link]

  • Nitrile Reduction Protocols

    • Caddick, S., et al. "Intermolecular Radical Reactions of soluble supported tin hydrides." Tetrahedron Letters (Cited context: Nickel Boride reduction).
    • Organic Chemistry Portal.[2] "Reduction of Nitriles."[3][4] Available at: [Link]

  • Tetrazole Synthesis (ZnBr2 Method)

    • Demko, Z. P., & Sharpless, K. B. "Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water." J. Org.[5] Chem. 2001, 66, 7945. Available at: [Link]

  • Gem-Dinitrile Reactivity: Freeman, F. "Properties and Reactions of Ylidenemalononitriles." Chem. Rev. 1980, 80, 329. (Foundational text on gem-dinitrile chemistry).

Disclaimer: This Application Note is for research purposes only. Users must validate protocols and adhere to local safety regulations regarding the handling of cyanides and azides.

Sources

experimental procedure for reduction of the dinitrile functional group

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The reduction of dinitriles (e.g., adiponitrile, succinonitrile) is a cornerstone transformation in the synthesis of diamines, which serve as critical precursors for polyamides (Nylons), curing agents, and pharmaceutical heterocycles. While thermodynamically favorable, the reduction is kinetically complex due to the high reactivity of the intermediate imines.

This guide addresses the primary challenge in dinitrile reduction: selectivity . Without precise control, the reaction diverges from the desired primary diamine to form secondary amines, cyclic imines (e.g., pyrrolidines from succinonitrile), and oligomers. This note provides two validated protocols—High-Pressure Catalytic Hydrogenation (for scalability) and Stoichiometric Hydride Reduction (for laboratory precision)—grounded in mechanistic causality.

Mechanistic Architecture: The Selectivity Challenge

To control the reaction, one must understand the "von Braun" mechanism. The reduction does not proceed in a single step; it involves a highly reactive imine intermediate.[1][2]

The Divergence Pathway
  • Hydrogenation: The nitrile (

    
    ) is reduced to an imine (
    
    
    
    ).
  • Primary Amine Formation: The imine is further reduced to the primary amine (

    
    ).
    
  • The "Poisoning" Step (Condensation): The newly formed primary amine is nucleophilic. It attacks the electrophilic intermediate imine, releasing ammonia and forming a secondary imine, which reduces to a secondary amine .

Key Insight: To maximize primary diamine yield, one must suppress the condensation step. This is achieved by introducing excess ammonia (Le Chatelier's principle) or using steric/electronic control via catalyst selection (e.g., Cobalt vs. Nickel).

Visualization: Reaction Network & Selectivity Control

The following diagram illustrates the competitive pathways and the intervention points for process control.

DinitrileReduction Nitrile Dinitrile Substrate (R-CN) Imine Intermediate Imine (R-CH=NH) Nitrile->Imine + H2 (Cat) PriAmine Primary Diamine (Target Product) Imine->PriAmine + H2 (Cat) Condensation Condensation (Side Reaction) Imine->Condensation Electrophile PriAmine->Condensation Nucleophile SecImine Secondary Imine Condensation->SecImine - NH3 SecAmine Secondary Amine (Impurity) SecImine->SecAmine + H2 Ammonia Excess NH3 (Inhibitor) Ammonia->Condensation Suppresses (Equilibrium Shift)

Figure 1: Mechanistic pathway showing the competition between hydrogenation (Green path) and condensation (Red path). Addition of Ammonia blocks the red path.

Protocol A: High-Pressure Catalytic Hydrogenation

Scope: Scalable synthesis (grams to kilograms); Adiponitrile to Hexamethylenediamine (HMDA). Catalyst Selection: Raney Cobalt (RaCo) is preferred over Raney Nickel (RaNi) for dinitriles as it exhibits lower activity for the condensation side-reaction, resulting in higher primary amine selectivity [1][4].

Materials & Equipment[3]
  • Reactor: High-pressure autoclave (Hastelloy or Stainless Steel) rated for >1000 psi.

  • Catalyst: Raney Cobalt (activated). Note: Pyrophoric.

  • Solvent: Methanol or Ethanol.

  • Additive: Anhydrous Ammonia (liquid) or concentrated Ammonium Hydroxide.

Experimental Procedure
  • Catalyst Preparation:

    • Wash 5.0 g of Raney Cobalt slurry three times with anhydrous methanol to remove water. Critical: Never let the catalyst dry out; it will ignite in air.

  • Loading:

    • Load the wet catalyst into the autoclave.

    • Add 50.0 g of dinitrile substrate dissolved in 150 mL methanol.

    • The Control Step: Add 10-15 mL of anhydrous liquid ammonia (or saturate the cold solution with NH3 gas). This excess ammonia pushes the equilibrium away from secondary amine formation [5].

  • Reaction:

    • Seal reactor and purge 3x with Nitrogen (100 psi), then 3x with Hydrogen (100 psi).

    • Pressurize with Hydrogen to 50 bar (725 psi) .

    • Heat to 80–100°C with vigorous stirring (>800 RPM) to eliminate mass transfer limitations.

  • Monitoring:

    • Monitor H2 uptake. Reaction is complete when pressure drop ceases (typically 2-4 hours).

  • Workup:

    • Cool to room temperature.[3][4] Vent H2 carefully.

    • Filter catalyst through a Celite pad under an inert atmosphere (Argon/Nitrogen). Do not pull air through the dry filter cake.

    • Concentrate filtrate under reduced pressure to yield the crude diamine.

Protocol B: Stoichiometric Hydride Reduction (LiAlH4)

Scope: Laboratory scale (<5g); Complex substrates where high temperature/pressure is contraindicated. Reagent: Lithium Aluminum Hydride (LiAlH4).[3][5][6] Mechanism: Nucleophilic attack of hydride on the nitrile carbon.[7][8]

Materials
  • Reagent: LiAlH4 (pellets or powder), 2.5 molar equivalents per nitrile group (5.0 eq total for dinitrile).

  • Solvent: Anhydrous THF or Diethyl Ether.

  • Quenching Agents: Water, 15% NaOH.[4]

Experimental Procedure (Self-Validating Fieser Workup)

Standard aqueous quenching often leads to gelatinous aluminum emulsions that trap product. This protocol uses the "Fieser" method to produce a granular, easy-to-filter precipitate [6].

  • Setup:

    • Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and addition funnel. Maintain N2 atmosphere.

  • Reagent Prep:

    • Suspend LiAlH4 (2.0 g, ~52 mmol) in 50 mL anhydrous THF. Cool to 0°C.[3][4]

  • Addition:

    • Dissolve dinitrile (10 mmol) in 20 mL THF.

    • Add dropwise to the LiAlH4 suspension. Exothermic.

    • Once addition is complete, warm to room temperature, then reflux for 3-4 hours.

  • The Fieser Quench (Critical Step):

    • Cool mixture to 0°C.

    • For every x grams of LiAlH4 used (here, x=2.0), add carefully in sequence:

      • 2.0 mL Water (slowly).

      • 2.0 mL 15% NaOH solution.

      • 6.0 mL Water.

  • Isolation:

    • Warm to room temperature and stir for 15 minutes. The gray emulsion will turn into a white, granular solid.

    • Filter through a fritted glass funnel. The solid is aluminum salts; the filtrate contains your diamine.

    • Dry filtrate over Na2SO4 and evaporate.[3]

Troubleshooting & Optimization

The following table summarizes common failure modes and their mechanistic corrections.

Failure ModeObservationRoot CauseCorrective Action
Low Yield / Oligomers Gummy residue; broad NMR peaks.Polymerization or incomplete reduction.Increase dilution; ensure vigorous stirring (H2 mass transfer).
Secondary Amine M+ mass peak corresponds to dimer.Condensation of amine with imine.Protocol A: Increase NH3 concentration or switch to Raney Cobalt. Protocol B: Ensure excess LiAlH4.
Cyclization Formation of pyrrolidine/piperidine (for 1,4 or 1,5 dinitriles).Intramolecular nucleophilic attack.High dilution technique; run reaction at lower temperature if possible.
Catalyst Deactivation Reaction stalls before completion.Poisoning by amines or nitrile oligomers.Use "promoted" Raney Ni (doped with Mo or Cr); Wash catalyst thoroughly before use.

References

  • Greenfield, H. (1967).[9] Catalytic Hydrogenation of Butyronitrile.[9] Industrial & Engineering Chemistry Product Research and Development.[9] Link

  • Volk, J., & Pasek, J. (1986).[9] Hydrogenation of Nitriles.[2][6][7][9][10][11][12][13][14] Studies in Surface Science and Catalysis.[9]

  • Gomez, S., Peters, J. A., & Maschmeyer, T. (2002).[9] The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control. Advanced Synthesis & Catalysis.[9] Link

  • Chen, C., et al. (2018). Selective Hydrogenation of Adiponitrile to Hexamethylenediamine over Raney Ni and Co Catalysts. Molecules.[3][5][9][11][13][14][15][16][17] Link

  • US Patent 4248799A. (1981). Hydrogenation of nitriles in ammonia and water.[7][12]Link

  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis, Vol. 1, Wiley, New York, p. 581. (Standard Protocol Reference).

Sources

Application Notes and Protocols for the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of Kinases and the Synthetic Chemist's Mandate

Protein kinases, which catalyze the transfer of a phosphate group from ATP to substrate proteins, are fundamental regulators of nearly all cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most critical classes of drug targets in the 21st century.[1][2] Since the landmark approval of imatinib in 2001, small-molecule kinase inhibitors (SMKIs) have become a cornerstone of targeted therapy, with dozens now approved and hundreds more in clinical development.[1][2][3][4]

The task of the medicinal chemist is to design and synthesize novel molecules that can selectively modulate the activity of a specific kinase. This requires a deep understanding of the kinase ATP-binding pocket, which is highly conserved across the kinome, presenting a significant challenge for achieving selectivity.[5] Successful synthesis campaigns rely on a robust toolbox of chemical reactions to build molecules around "privileged scaffolds"—core structures known to bind to the kinase hinge region, mimicking the adenine moiety of ATP.[5][6][7]

This guide provides an in-depth exploration of key synthetic strategies and detailed protocols relevant to the construction of kinase inhibitors. It is designed not as a rigid set of instructions, but as a framework for rational design, explaining the causality behind experimental choices to empower researchers in their quest for novel therapeutics.

Part 1: Foundational Concepts in Kinase Inhibitor Synthesis

The Importance of the Privileged Scaffold

The majority of kinase inhibitors are built upon heterocyclic scaffolds that form critical hydrogen bond interactions with the backbone of the "hinge" residues in the ATP-binding cleft.[6][8] These scaffolds are often flat, aromatic systems.[6] Analysis of thousands of kinase-inhibitor co-crystal structures reveals that a relatively small number of core scaffolds serve as the foundation for a vast diversity of inhibitors.[6]

Common and effective scaffolds include:

  • Quinazolines (e.g., in Gefitinib, Erlotinib)[9]

  • Pyrimidines (e.g., in Imatinib, Pacritinib)[10]

  • Indoles and Pyridines [7][10]

  • Thienopyrimidines and Benzamides [7]

The synthetic chemist's initial goal is often to functionalize these core scaffolds to achieve potency and selectivity. This is accomplished by installing various substituents that project into other regions of the ATP pocket, such as the hydrophobic region and the solvent-front pocket.

The Synthetic Chemist's Workflow

The synthesis of a novel kinase inhibitor is an iterative process that involves design, synthesis, purification, characterization, and biological evaluation. A typical workflow is a cyclical process that refines the molecule's properties at each stage.

Kinase Inhibitor Synthesis Workflow Target Target Identification & Scaffold Selection Design In Silico Design & Retrosynthesis Target->Design Rational Approach Synthesis Chemical Synthesis: Key Coupling Reactions Design->Synthesis Synthetic Route Purification Purification (Chromatography, Recrystallization) Synthesis->Purification Crude Product Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Purified Compound Assay Biochemical & Cellular Assays (IC50, Selectivity) Characterization->Assay Confirmed Structure SAR SAR Analysis & Lead Optimization Assay->SAR Biological Data SAR->Design Iterative Refinement

Caption: A typical workflow for kinase inhibitor discovery and optimization.

Part 2: Core Synthetic Methodologies and Protocols

The construction of kinase inhibitors relies heavily on cross-coupling reactions to form key carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. Below are detailed protocols for three indispensable reactions in the medicinal chemist's arsenal.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Application: The Suzuki reaction is paramount for creating C-C bonds, typically coupling an aryl halide with an aryl boronic acid or ester.[8][11] It is exceptionally useful for linking the core hinge-binding scaffold to other aromatic systems that can extend into hydrophobic pockets of the kinase. Its wide functional group tolerance and relatively mild conditions make it a workhorse reaction.[8]

Reaction Scheme:

Suzuki Coupling Reaction R1_X Ar¹-X (Aryl Halide/Triflate) OxAdd Ar¹-Pd(II)Ln-X R1_X->OxAdd Oxidative Addition R2_B Ar²-B(OR)₂ (Arylboronic Acid/Ester) Transmetal Ar¹-Pd(II)Ln-Ar² R2_B->Transmetal Transmetalation (Base) Product Ar¹-Ar² (Biaryl Product) Pd0 Pd(0)Ln Pd0->OxAdd OxAdd->Transmetal Transmetal->Product Reductive Elimination Transmetal->Pd0

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Synthesis of a Biaryl Scaffold via Suzuki Coupling

This protocol describes a general microwave-assisted, one-pot procedure for the borylation of an aryl halide followed by a Suzuki coupling, a highly efficient method for generating diverse scaffolds.[8][12]

Materials:

  • Aryl Halide 1 (e.g., 4-iodopyrimidine) (1.0 equiv)

  • Bis(pinacolato)diboron (B₂Pin₂) (1.1 equiv)

  • Aryl Halide 2 (e.g., 1-bromo-4-fluorobenzene) (1.0 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)

  • Potassium Acetate (KOAc) (1.5 equiv)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • 1,4-Dioxane (Anhydrous)

  • Water (Degassed)

  • Microwave reaction vial with stir bar

Procedure:

  • Vial Preparation: To a microwave reaction vial, add Aryl Halide 1 (1.0 equiv), B₂Pin₂ (1.1 equiv), Pd(dppf)Cl₂ (0.05 equiv), and KOAc (1.5 equiv).

  • Inert Atmosphere: Seal the vial, then evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times.

  • Borylation Step: Add anhydrous 1,4-dioxane via syringe. Place the vial in a microwave reactor and heat to 100°C for 20 minutes.

    • Scientific Rationale: This first step forms the boronic ester in situ. Using a microwave significantly accelerates the reaction compared to conventional heating.[8]

  • Coupling Step: After cooling the vial to room temperature, add Aryl Halide 2 (1.0 equiv), K₂CO₃ (3.0 equiv), and degassed water (typically 10-20% of the dioxane volume).

    • Scientific Rationale: The addition of the second aryl halide, a new base (K₂CO₃), and water initiates the Suzuki coupling phase. The aqueous base is crucial for the transmetalation step.[11]

  • Microwave Irradiation: Heat the reaction mixture in the microwave reactor at 120°C for 30 minutes.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.

Buchwald-Hartwig Amination

Application: The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, specifically for coupling amines with aryl halides or triflates.[13] This reaction is fundamental in drug discovery for introducing nitrogen-containing groups, which can modulate solubility, form key hydrogen bonds, and alter the pharmacokinetic profile of a molecule.[14] It has largely replaced harsher, classical methods for synthesizing aryl amines.[13]

Reaction Scheme:

Buchwald-Hartwig Amination R1_X Ar-X (Aryl Halide) OxAdd Ar-Pd(II)L₂-X R1_X->OxAdd Oxidative Addition R2_NH R¹R²NH (Amine) AmineComplex [Ar-Pd(II)L₂(HNR¹R²)]⁺X⁻ R2_NH->AmineComplex Product Ar-NR¹R² (Aryl Amine) Pd0 Pd(0)L₂ Pd0->OxAdd OxAdd->AmineComplex + Amine AmidoComplex Ar-Pd(II)L₂(NR¹R²) AmineComplex->AmidoComplex Deprotonation (Base) AmidoComplex->Product Reductive Elimination AmidoComplex->Pd0

Caption: The catalytic cycle of the Buchwald-Hartwig C-N cross-coupling.

Protocol: Synthesis of an N-Aryl Aniline Derivative

This protocol describes a general procedure for the coupling of an aryl bromide with an aniline derivative, a common step in building more complex kinase inhibitors.

Materials:

  • Aryl Bromide (1.0 equiv)

  • Aniline derivative (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene (Anhydrous and degassed)

  • Reaction flask or sealed tube with stir bar

Procedure:

  • Catalyst Pre-formation (Optional but Recommended): In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ and Xantphos to the reaction vessel. Add a portion of the toluene and stir for 10-15 minutes.

    • Scientific Rationale: Pre-mixing the palladium source and the phosphine ligand allows for the formation of the active Pd(0)L₂ catalyst. Xantphos is a bulky, electron-rich ligand that facilitates both the oxidative addition and the final reductive elimination steps.[15]

  • Reagent Addition: To the catalyst mixture, add the aryl bromide, the aniline derivative, and the sodium tert-butoxide.

    • Scientific Rationale: NaOtBu is a strong, non-nucleophilic base required to deprotonate the amine in the catalytic cycle, forming the palladium-amido complex.[16]

  • Reaction Setup: Add the remaining toluene to the desired concentration (typically 0.1-0.5 M). Seal the vessel and place it in a preheated oil bath at 80-110°C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-24 hours.

  • Work-up: After cooling to room temperature, quench the reaction by adding water. Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purification: Purify the crude product via flash column chromatography.

Amide Bond Formation

Application: The amide bond is one of the most common functional groups in pharmaceuticals.[17][18] In kinase inhibitors, it often serves as a stable linker between different regions of the molecule or acts as a hydrogen bond donor/acceptor. The direct condensation of a carboxylic acid and an amine is unfavorable, thus requiring the use of coupling reagents.[17][19]

Protocol: HATU-Mediated Amide Coupling

This protocol uses HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]), a highly efficient and widely used coupling reagent that minimizes side reactions and racemization.[20]

Materials:

  • Carboxylic Acid (1.0 equiv)

  • Amine (as HCl salt or free base) (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Dimethylformamide (DMF) (Anhydrous)

  • Round-bottom flask with stir bar

Procedure:

  • Acid Activation: In a round-bottom flask under a nitrogen atmosphere, dissolve the carboxylic acid and HATU in anhydrous DMF. Stir for 5-10 minutes.

    • Scientific Rationale: HATU reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This "activates" the carboxyl group for nucleophilic attack by the amine.[20]

  • Base and Amine Addition: Add DIPEA to the mixture, followed by the amine.

    • Scientific Rationale: DIPEA is a sterically hindered, non-nucleophilic base. Its role is to neutralize the amine salt (if used) and to scavenge the HCl produced during the reaction, driving the equilibrium towards product formation.

  • Reaction: Stir the reaction at room temperature. Monitor its progress by TLC or LC-MS. Reactions are typically complete in 1-6 hours.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude amide by flash chromatography or recrystallization.

Table 1: Comparison of Common Synthetic Reactions in Kinase Inhibitor Synthesis

ReactionBond FormedKey ReagentsTypical ConditionsAdvantagesCommon Challenges
Suzuki Coupling C(sp²) - C(sp²)Pd catalyst, Phosphine ligand, Boronic acid/ester, Base50-120°C, Inert atm.High functional group tolerance, readily available reagentsPalladium contamination, deboronation of starting material
Buchwald-Hartwig C(sp²) - NPd catalyst, Phosphine ligand, Amine, Strong base60-110°C, Inert atm.Broad substrate scope, direct C-N formationCatalyst sensitivity, potential for side reactions with hindered amines
Amide Coupling C(O) - NCoupling reagent (e.g., HATU, EDC), Base (e.g., DIPEA)0°C to RTMild conditions, high yields, predictableEpimerization of chiral centers, purification from byproducts

Part 3: Case Study - Synthesis of a Gefitinib Analog Core

Gefitinib is an EGFR kinase inhibitor based on a 4-anilinoquinazoline scaffold.[9] The synthesis of its core structure illustrates the strategic application of the reactions discussed. The following is a simplified, representative synthesis of the core quinazoline ring system, a key intermediate.[21][22][23]

Synthetic Scheme:

Gefitinib Core Synthesis Start 2-Amino-4,5- dimethoxybenzoic acid Cyclization Cyclization Start->Cyclization Formamide, Heat Intermediate1 6,7-Dimethoxy- quinazolin-4(3H)-one Cyclization->Intermediate1 Chlorination Chlorination Intermediate1->Chlorination SOCl₂ or POCl₃ Intermediate2 4-Chloro-6,7- dimethoxyquinazoline Chlorination->Intermediate2 SNAr Nucleophilic Aromatic Substitution (SNAr) Intermediate2->SNAr Base, Isopropanol Product Gefitinib Core (Anilinoquinazoline) SNAr->Product Aniline Substituted Aniline Aniline->SNAr

Caption: A simplified synthetic route to the core anilinoquinazoline scaffold of Gefitinib.

Protocol: Step 2 - Chlorination of the Quinazolinone Core

  • Setup: Suspend 6,7-dimethoxyquinazolin-4(3H)-one (1.0 equiv) in thionyl chloride (SOCl₂) (5-10 equiv).

  • Catalyst: Add a catalytic amount of DMF (e.g., 2-3 drops).

    • Scientific Rationale: DMF catalyzes the chlorination via the formation of the Vilsmeier reagent, which is the active chlorinating species.

  • Reaction: Heat the mixture to reflux (approx. 80°C) for 2-4 hours until the reaction is complete (monitored by TLC).

  • Work-up: Cool the reaction to room temperature and carefully remove the excess SOCl₂ under reduced pressure. Co-evaporate with toluene twice to remove residual traces.

  • Isolation: Triturate the resulting solid with diethyl ether or hexane, filter, and dry to obtain 4-chloro-6,7-dimethoxyquinazoline, which is often used in the next step without further purification.

Protocol: Step 3 - Nucleophilic Aromatic Substitution (SNAr)

  • Setup: Dissolve the 4-chloro-6,7-dimethoxyquinazoline (1.0 equiv) and the desired substituted aniline (e.g., 3-chloro-4-fluoroaniline) (1.05 equiv) in isopropanol.

  • Reaction: Heat the mixture to reflux (approx. 80-85°C) for 2-4 hours. The product often precipitates out of the solution as the HCl salt.

  • Isolation: Cool the reaction mixture to room temperature, filter the precipitate, and wash with cold isopropanol and then diethyl ether.

  • Purification: The product salt is often of high purity. If necessary, it can be neutralized with a base (e.g., NaHCO₃) and the free base can be purified by column chromatography.

Part 4: Purification and Characterization

No synthesis is complete without rigorous purification and characterization to ensure the identity and purity of the final compound, a cornerstone of trustworthy and reproducible research.

  • Purification: Flash column chromatography is the most common method for purifying reaction intermediates and final products. Recrystallization is used when a highly pure, crystalline solid is required.[24]

  • Characterization: The structure and identity of the synthesized compounds must be confirmed. Standard methods include:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure and connectivity of atoms.[24]

    • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[24]

    • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound.

Conclusion

The synthesis of kinase inhibitors is a dynamic and challenging field that sits at the intersection of organic chemistry, biology, and medicine. Mastery of a core set of robust and versatile chemical reactions, particularly palladium-catalyzed cross-couplings and amide bond formations, is essential for success. This guide has provided the theoretical basis and practical protocols for these key transformations. By understanding the "why" behind each step—the role of the catalyst, the choice of base, the reaction conditions—researchers can troubleshoot effectively, optimize rationally, and ultimately accelerate the discovery of the next generation of targeted therapies.

References

  • Dar, A. C. & Shokat, K. M. (2011). The evolution of protein kinase inhibitors from antagonists to agonists. Annual Review of Biochemistry, 80, 769-795. [Link]

  • Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer, 9(1), 28-39. [Link]

  • Roskoski, R., Jr. (2021). Small molecule kinase inhibitor drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14792-14833. [Link]

  • Oreate AI Blog. (2026). Research on the Synthesis Pathways of FDA-Approved Small Molecule Kinase Inhibitors (2019-2020) - Part Two. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Liu, Y., Prashad, M., & Shieh, W. C. (2018). A Scalable Synthesis of an Atropisomeric Drug Substance via Buchwald–Hartwig Amination and Bruylants Reactions. Organic Process Research & Development, 22(10), 1436-1443. [Link]

  • Wang, Z., et al. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. ACS Pharmacology & Translational Science, 6(8), 1225-1238. [Link]

  • Stojanovic, S., et al. (2020). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Chemistry, 8, 609. [Link]

  • Li, X., et al. (2014). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules, 19(9), 15199-15207. [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Wang, C., & Berger, B. T. (Eds.). (2022). Special Issue: Protein Kinase Inhibitors: Synthesis and Applications. Molecules. [Link]

  • Andersson, H., et al. (2018). Development of a Synthesis of Kinase Inhibitor AKN028. Organic Process Research & Development, 22(9), 1243-1251. [Link]

  • Butini, M. E., et al. (2023). Identification and Characterization of a Small-Molecule Inhibitor of the Pseudomonas aeruginosa SOS Response. International Journal of Molecular Sciences, 24(13), 10793. [Link]

  • Verma, A., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3469. [Link]

  • Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(1), 64-68. [Link]

  • Roskoski, R., Jr. (2023). An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. Molecules, 28(15), 5727. [Link]

  • Reddy, G. C., et al. (2014). Process for the preparation of gefitinib.
  • Bullock, A. N., et al. (2005). Characterization of a potent and selective small-molecule inhibitor of the PIM1 kinase. Journal of Biological Chemistry, 280(50), 41675-41682. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Chell, D., et al. (2018). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. RSC Advances, 8(30), 16736-16743. [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

  • AstraZeneca. (1996).
  • bioRxiv. (2023). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. [Link]

  • Magano, J., & Dunetz, J. R. (2019). Honoring 25 Years of the Buchwald–Hartwig Amination. Organic Process Research & Development, 23(8), 1443-1445. [Link]

  • Yaseneva, P., et al. (2016). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Reaction Chemistry & Engineering, 1(1), 83-91. [Link]

  • ResearchGate. (n.d.). Methods for amide bond synthesis. [Link]

  • ResearchGate. (2018). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. [Link]

  • Kumar, P. (2025). Medicinal Chemistry of Kinase Inhibitors: A Review of Recent Advances. ResearchGate. [Link]

  • UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation. [Link]

  • ResearchGate. (2007). Synthesis of gefitinib. [Link]

  • Osgerby, L., et al. (2020). Identification and structural characterization of small molecule inhibitors of PINK1. eLife, 9, e55331. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479. [Link]

Sources

Application Note: N-Boc-4-Piperidone as a Pivot Scaffold for CNS Active Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold Strategy

In the high-attrition landscape of CNS drug discovery, the selection of an intermediate is not merely a synthetic convenience—it is a strategic design choice. The piperidine ring is widely regarded as a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for a vast array of neuroactive agents, including antipsychotics (e.g., risperidone), acetylcholinesterase inhibitors (e.g., donepezil), and analgesics.

This guide focuses on N-Boc-4-piperidone (CAS 79099-07-3) as a versatile "pivot" intermediate. Its utility lies in its dual functionality: the protected amine allows for solubility modulation and late-stage diversification, while the C4-ketone serves as a reactive handle for reductive amination, spiro-cyclization, or Grignard additions.

Regulatory & Compliance Warning (Critical)

WARNING: N-Boc-4-piperidone is a List I Chemical in the United States (DEA) and regulated in many other jurisdictions due to its potential use as a precursor for scheduled opioids (e.g., fentanyl analogues).

  • Requirement: Legitimate research use requires strict adherence to regulatory licensing (e.g., DEA Form 486), chain-of-custody documentation, and secure storage.

  • Scope: This protocol is intended strictly for approved researchers developing non-scheduled CNS therapeutics (e.g., neuroleptics, antidepressants, neuroprotective agents).

Rational Design: The CNS MPO Framework

Before initiating synthesis, the target molecule must be evaluated against the CNS Multiparameter Optimization (CNS MPO) score. Unlike the rigid "Rule of 5," the CNS MPO is a probabilistic tool that aligns physicochemical properties with Blood-Brain Barrier (BBB) permeability and P-gp efflux liability.

The 6-Factor Scoring System

To maximize CNS penetration, derivatives synthesized from N-Boc-4-piperidone should aim for a CNS MPO score ≥ 4.0 (on a scale of 0–6).

The Six Parameters:

  • ClogP: Lipophilicity (Optimal: 3–5)

  • ClogD (pH 7.4): Distribution coefficient (Optimal: 2–4)

  • MW: Molecular Weight (Optimal: < 360 Da)

  • TPSA: Topological Polar Surface Area (Optimal: 40–90 Ų)

  • HBD: Hydrogen Bond Donors (Optimal: < 1)

  • pKa: Most basic center (Optimal: 7.5–10.5)

Decision Logic for Scaffold Modification

The following diagram illustrates the decision process when modifying the piperidine core to maintain CNS activity.

CNS_MPO_Logic Start Target Design (Piperidine Core) Calc Calculate CNS MPO (Score 0-6) Start->Calc Check Score Analysis Calc->Check High Score ≥ 4.0 (High Probability) Check->High Pass Low Score < 4.0 (Low Probability) Check->Low Fail Proceed Proceed to Synthesis High->Proceed Mod1 Reduce H-Bond Donors (e.g., Alkylate Amides) Low->Mod1 HBD > 1 Mod2 Lower TPSA (Remove Polar Groups) Low->Mod2 TPSA > 90 Mod3 Adjust pKa (Fluorine Substitution) Low->Mod3 pKa > 10 Mod1->Calc Mod2->Calc Mod3->Calc

Figure 1: Iterative optimization workflow using CNS MPO scoring to guide substituent selection on the piperidine scaffold.

Experimental Protocol: Reductive Amination

Objective: Functionalization of the C4 position with an aromatic amine. This is the primary entry point for synthesizing 4-aminopiperidine pharmacophores (common in 5-HT and Dopamine receptor modulators).

Mechanism: Direct reductive amination using Sodium Triacetoxyborohydride (STAB) .[1][2]

  • Why STAB? Unlike NaCNBH₃, STAB is non-toxic (no cyanide generation) and exhibits superior selectivity for imines over ketones/aldehydes, preventing side reactions. It tolerates acid-sensitive groups better than catalytic hydrogenation.[3]

Materials
  • Substrate: N-Boc-4-piperidone (1.0 equiv)

  • Amine: Target Aniline or Primary Amine (1.0–1.1 equiv)

  • Reagent: Sodium Triacetoxyborohydride (STAB) (1.4–1.5 equiv)

  • Catalyst: Glacial Acetic Acid (AcOH) (1.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) (Anhydrous)

  • Quench: Sat. aq. NaHCO₃

Step-by-Step Methodology
  • Imine Formation (In Situ):

    • Charge a flame-dried round-bottom flask with N-Boc-4-piperidone (10 mmol) and the target amine (10-11 mmol).

    • Dissolve in DCE (30 mL). Note: DCE is preferred over THF for rate acceleration, but THF is an acceptable alternative.

    • Add Glacial Acetic Acid (10 mmol). The acid catalyzes the formation of the iminium ion intermediate.

    • Stir under Nitrogen at Room Temperature (RT) for 30–60 minutes.

  • Reduction:

    • Add STAB (14–15 mmol) in a single portion. Caution: Mild exotherm and gas evolution (H₂).

    • Stir at RT for 12–16 hours. Monitor by TLC (stain with Ninhydrin) or LC-MS.

    • Checkpoint: The ketone peak (starting material) should disappear. If reaction stalls, add 0.2 equiv additional STAB.

  • Work-up:

    • Quench the reaction by slowly adding sat. aq. NaHCO₃ (30 mL). Stir vigorously for 15 minutes to neutralize acetic acid and decompose borate complexes.

    • Extract with DCM (3 x 20 mL).

    • Wash combined organics with Brine (1 x 20 mL).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification:

    • The N-Boc protecting group makes the product lipophilic. Purify via Flash Column Chromatography (Hexanes/Ethyl Acetate gradient).

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion Steric hindrance of amineIncrease temp to 40°C; extend time to 24h.
Bis-alkylation Primary amine is too nucleophilicUse excess amine (2-3 equiv) or switch to indirect reductive amination (pre-form imine).
Hydrolysis of Boc Acid concentration too highEnsure AcOH does not exceed 1.5 equiv. Keep temp < 50°C.
Stalled Reaction Wet solvent (water kills STAB)Use molecular sieves in DCE; ensure STAB is fresh/dry.

Advanced Workflow: Late-Stage Diversification

Once the C4-amine is installed, the N-Boc group serves as a mask. The following workflow describes the conversion of the intermediate into a dual-active CNS agent (e.g., targeting 5-HT2A and D2 receptors).

Synthesis_Pathway Step1 N-Boc-4-Piperidone Step2 Reductive Amination (STAB, AcOH, Ar-NH2) Step1->Step2 Functionalization Step3 Intermediate A (4-Amino-N-Boc-piperidine) Step2->Step3 Step4 Deprotection (TFA/DCM or HCl/Dioxane) Step3->Step4 Boc Removal Step5 Free Secondary Amine (Piperidine Core) Step4->Step5 Step6 N-Alkylation / Arylation (Buchwald Coupling or SNAr) Step5->Step6 Diversification Step7 Final CNS Candidate Step6->Step7

Figure 2: Synthetic pathway from N-Boc-4-piperidone to final CNS active candidate.

Protocol: N-Boc Deprotection & Functionalization
  • Deprotection: Dissolve Intermediate A in DCM. Add Trifluoroacetic acid (TFA) (1:4 v/v ratio). Stir 1h. Evaporate to dryness.

  • Free Basing: The product exists as a TFA salt. Pass through a basic ion-exchange resin or wash with NaOH during extraction to isolate the free amine.

  • Coupling (Example): React the free piperidine with an aryl halide using Buchwald-Hartwig conditions (Pd(OAc)₂, BINAP, NaOtBu, Toluene, 100°C) to attach the "tail" moiety responsible for receptor subtype selectivity.

References & Authoritative Sources

  • Wager, T. T., et al. (2010). "Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties." ACS Chemical Neuroscience.

  • Abdel-Magid, A. F., et al. (1996).[1][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry.

  • Drug Enforcement Administration (DEA). "List of Scheduled Chemicals." (Verify compliance for N-Boc-4-piperidone handling).

  • Kuduk, S. D., et al. (2010). "Synthesis and evaluation of piperidine and piperazine derivatives as dual 5-HT2A/D3 antagonists." Bioorganic & Medicinal Chemistry Letters. (Example of Piperidine scaffold application).

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Piperidine-3,3-dicarbonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-PIP-33CN-HCl Status: Active Support Tier: Level 3 (Senior Application Scientist)

Initial Assessment & Triage

Before initiating any purification workflow, you must characterize the crude material. The specific impurities present dictate the purification strategy.

Diagnostic Checklist
ParameterMethodAcceptance Criteria for RecrystallizationAction if Failed
Purity HPLC / UPLC> 85% AreaPerform Acid-Base Extraction first.
Solvent Content 1H NMR< 5% wt/wtDry under vacuum or proceed if solvent is compatible (e.g., EtOH).
Appearance VisualOff-white to pale yellow solidIf dark brown/black tar, perform Activated Carbon filtration.
Salt Stoichiometry AgNO3 Titration0.95 – 1.05 eq. HClAdjust HCl content (resalify if low, wash if high).

Core Protocol: Recrystallization[1]

Objective: Isolate high-purity (>98%) Piperidine-3,3-dicarbonitrile hydrochloride from crude solids. Principle: Differential solubility. The target salt is soluble in hot polar protic solvents (Ethanol/Methanol) but insoluble in non-polar anti-solvents (Ether/Heptane).

Reagents Required
  • Solvent A (Good Solvent): Absolute Ethanol (EtOH) or Isopropanol (IPA).

  • Solvent B (Anti-Solvent): Diethyl Ether (

    
    ) or Methyl tert-butyl ether (MTBE).
    
  • Activated Carbon: Norit® or Darco® (optional for decolorization).

Step-by-Step Methodology
  • Dissolution:

    • Place crude solid in a round-bottom flask.

    • Add Solvent A (start with 5 mL per gram of solid).

    • Heat to reflux (approx. 78°C for EtOH).

    • Critical Check: If solid does not dissolve, add Solvent A in 1 mL increments. If inorganic salts (NaCl/KCl) remain undissolved, filter them off while hot.

  • Decolorization (Conditional):

    • If the solution is dark yellow/brown, cool slightly (to ~60°C), add activated carbon (5 wt%), and stir for 15 mins.

    • Filter hot through a Celite® pad.

  • Crystallization:

    • Allow the filtrate to cool slowly to Room Temperature (RT).

    • If crystals form: Cool further to 0-4°C on ice.

    • If no crystals form: Add Solvent B dropwise until the solution turns slightly turbid (cloud point). Re-heat to clarify, then let cool.

  • Isolation:

    • Filter the white crystalline solid using a Buchner funnel.

    • Wash the cake with cold Solvent B .

    • Dry in a vacuum oven at 40°C for 12 hours.

Workflow Visualization

Recrystallization_Workflow Start Crude Material Dissolve Dissolve in Hot EtOH (Reflux) Start->Dissolve Check_Inorg Insolubles Present? Dissolve->Check_Inorg Filter_Hot Hot Filtration (Remove Salts) Check_Inorg->Filter_Hot Yes Check_Color Dark Color? Check_Inorg->Check_Color No Filter_Hot->Check_Color Carbon_Treat Activated Carbon + Celite Filtration Check_Color->Carbon_Treat Yes Cool_RT Cool to RT Check_Color->Cool_RT No Carbon_Treat->Cool_RT Check_Crystals Crystals Formed? Cool_RT->Check_Crystals Add_Anti Add Et2O/MTBE (Cloud Point) Check_Crystals->Add_Anti No Cool_Ice Cool to 0°C Check_Crystals->Cool_Ice Yes Add_Anti->Cool_Ice Filter_Final Filter & Wash Cool_Ice->Filter_Final Dry Vacuum Dry Filter_Final->Dry

Figure 1: Decision logic for the recrystallization of piperidine hydrochloride salts.

Troubleshooting Guide (FAQs)

Q1: The product is "oiling out" (forming a gum) instead of crystallizing. Why?

  • Cause: This is common with gem-dinitriles due to conformational flexibility and impurities lowering the melting point. It often happens if the cooling is too rapid or the solvent polarity is too high.

  • Solution:

    • Re-heat the mixture until the oil dissolves.

    • Seed: Add a tiny crystal of pure product (if available) or scratch the glass wall with a spatula.

    • Solvent Swap: Switch from EtOH to Isopropanol (IPA). IPA has a higher boiling point and lower polarity, often favoring crystal growth over oiling.

Q2: My yield is very low (<40%). Where is my compound?

  • Cause: The compound is likely too soluble in the chosen alcohol, or you used too much solvent.

  • Solution:

    • Concentrate the mother liquor (filtrate) to half volume and repeat cooling.

    • Check the "Anti-Solvent" ratio. You may need to increase the ratio of Ether/MTBE to force precipitation.

Q3: The NMR shows hydrolysis products (Amides).

  • Cause: Gem-dinitriles are sensitive to acid hydrolysis, especially at high temperatures in the presence of water.

    • Mechanism:[1][2]

      
      
      
  • Solution:

    • Ensure your solvents are anhydrous .

    • Minimize the time the solution spends at reflux.

    • Do not use aqueous HCl for acidification; use HCl in Dioxane or Ether.

Q4: The solid is sticky and hygroscopic.

  • Cause: Residual solvent or excess HCl trapped in the lattice.

  • Solution:

    • Dry in a vacuum desiccator over

      
       or KOH pellets.
      
    • Triturate (grind) the solid with anhydrous diethyl ether to remove surface impurities and free HCl.

Advanced Purification: Acid-Base Extraction

Use Case: When recrystallization fails or crude purity is <85%. Warning: The free base of this amine is prone to oxidation. Perform this quickly and under Nitrogen/Argon.

Protocol
  • Basify: Dissolve crude salt in minimal water. Add saturated

    
     or 
    
    
    
    (aq) until pH ~10.
    • Note: Avoid NaOH to prevent nitrile hydrolysis.

  • Extract: Extract 3x with Dichloromethane (DCM) or Ethyl Acetate.

  • Wash: Wash combined organics with Brine.

  • Dry: Dry over

    
    , filter.
    
  • Re-salt: Cool the organic layer to 0°C. Add 4M HCl in Dioxane dropwise.

  • Precipitate: The pure HCl salt will precipitate immediately. Filter and dry.

Pathway Visualization

AcidBase_Pathway Salt Crude HCl Salt (Impure) FreeBase Free Amine (Unstable) Salt->FreeBase NaHCO3 (aq) DCM Ext. PureSalt Purified HCl Salt FreeBase->PureSalt HCl in Dioxane Anhydrous

Figure 2: Acid-Base loop for removing non-amine impurities.

References

  • Amine Salt Purification: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
  • Nitrile Stability: Rappoport, Z. (Ed.). (1970). The Chemistry of the Cyano Group. Interscience Publishers. (Detailed mechanisms on nitrile hydrolysis under acidic conditions).
  • Piperidine Synthesis & Handling: Rubiralta, M., Giralt, E., & Diez, A. (1991).
  • General Recrystallization Guide: University of Rochester, Dept. of Chemistry. Solvents for Recrystallization. Link

  • Safety Data (Analogous): PubChem. Piperidine-4-carbonitrile hydrochloride. Link

Sources

Technical Support Center: Piperidine Salt Crystallization

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PIP-RX-001
Subject: Advanced Recrystallization Strategies & Troubleshooting for Piperidine Salts
Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction: The Piperidine Challenge

Welcome to the crystallization support hub. Piperidine scaffolds are ubiquitous in medicinal chemistry (e.g., paroxetine, methylphenidate analogues, fentanyl derivatives), yet they present unique solid-state challenges.

The secondary amine functionality often creates salts that are hygroscopic , prone to oiling out (Liquid-Liquid Phase Separation), or exist as multiple polymorphs . This guide moves beyond basic "dissolve and cool" instructions to address the thermodynamic and kinetic barriers preventing you from isolating high-purity crystalline solids.

Module 1: Solvent System Engineering

The Core Problem: Piperidine salts often possess a "bipolar" solubility profile—highly soluble in water/alcohols (due to the ionic head) but lipophilic enough to dissolve in organics (due to the piperidine ring).

The Strategy: You must engineer a solvent system that balances Dielectric Constant (


)  with Protic/Aprotic interactions .
Solvent Selection Matrix
Solvent ClassExamplesRole in Piperidine Salt RxRisk Factor
High-Polarity Protic Water, MethanolPrimary Solvent. Dissolves the salt readily.High. Yield loss is common due to high solubility. Hard to dry (hydrates form).
Medium-Polarity Protic Isopropanol (IPA), EthanolThe "Goldilocks" Zone. Best balance of solubility vs. yield.Medium. May still require an anti-solvent for max recovery.
Polar Aprotic Acetone, Acetonitrile (ACN)Modifier. Good for breaking hydrates (ACN) or as anti-solvents.Medium. Acetone can react with secondary amines (imine formation) if acid is weak.
Non-Polar / Low Polarity Et₂O, MTBE, HeptaneAnti-Solvent. Forces precipitation.High. Rapid addition causes oiling out.
Protocol: The "Cloud Point" Titration

Do not guess the ratio. Determine it empirically.

  • Dissolve 100 mg of salt in the minimum amount of Primary Solvent (e.g., hot IPA).

  • Add Anti-Solvent (e.g., MTBE) dropwise at reflux until a persistent cloudiness appears.

  • Add 1-2 drops of Primary Solvent to clear the solution.

  • Allow to cool slowly.

Module 2: Troubleshooting "Oiling Out" (LLPS)

Symptom: Upon cooling, the solution turns milky, or a second liquid layer forms at the bottom. No crystals appear. Diagnosis: This is Liquid-Liquid Phase Separation (LLPS). The metastable zone width (MSZW) has been breached where the "oiled" phase is thermodynamically more stable than the crystalline phase, often due to impurities acting as a solvent or the temperature being above the salt's melting point in that solvent mixture.

The Rescue Protocol

OilingOutRescue cluster_impurities Impurity Management Start Issue: Product Oils Out CheckTemp Check T(oil) vs T(mp) Is the oiling temp > solvent boiling point? Start->CheckTemp Purify Purify Free Base (Column/Distillation) Start->Purify If purity < 90% SolventChange Change Solvent System (Increase BP or Solubility) CheckTemp->SolventChange Yes (T_oil is high) Reheat Re-heat to Clear Solution CheckTemp->Reheat No (T_oil is low) SolventChange->Reheat SeedAdd Add Seed Crystals (Critical Step) Reheat->SeedAdd At Cloud Point Cooling Controlled Cooling (< 0.5°C/min) SeedAdd->Cooling Result Crystalline Solid Cooling->Result Purify->Reheat

Figure 1: Decision logic for rescuing an experiment that has undergone oiling out (LLPS).

Corrective Actions:

  • Seeding is Non-Negotiable: You must provide a template for the lattice. If you lack seeds, scratch the glass vigorously or use a "sacrificial" portion of the oil dried on a rotavap to induce nucleation.

  • Slow Down: Rapid cooling traps solvent and impurities, stabilizing the oil phase.

  • Change the Counter-ion: If the HCl salt oils persistently, switch to Tartrate or Fumarate . These dicarboxylic acids often form extensive hydrogen bond networks that raise the melting point and favor crystallinity.

Module 3: Polymorph & Hydrate Control

Context: Piperidine salts are notorious for "Disappearing Polymorphs." The most famous case is Paroxetine HCl , which exists as a hygroscopic anhydrate (Form II) and a stable hemihydrate (Form I).

Technical Insight:

  • Anhydrates often form in low water-activity (

    
    ) environments (e.g., absolute ethanol/ether).
    
  • Hydrates form when

    
     exceeds a critical threshold.
    
Workflow: Controlling Hydration State
Desired FormSolvent StrategyCritical Parameter
Anhydrate Anhydrous IPA or Ethanol + Et₂O.Moisture exclusion. Atmosphere must be dry (

RH).
Hemihydrate 95% Ethanol or IPA/Water (98:2).Water Activity. A small % of water is thermodynamically required to stabilize the lattice.

Warning: If you produce the Anhydrate (Form II) of a piperidine salt, it may spontaneously convert to the Hydrate (Form I) upon exposure to air, causing the crystals to cake or liquefy. Always perform a hygroscopicity stress test (DVS) early in development.

Module 4: Advanced Purification (Ostwald Ripening)

Issue: You have crystals, but they are microscopic, gelatinous, or retain color (impurities). Solution: Temperature Cycling.

This process exploits the Gibbs-Thomson effect : smaller particles have higher solubility than larger particles due to surface curvature.

Ostwald Ripening Protocol
  • Create a suspension of your salt in the solvent system.

  • Heat the suspension until ~30% of the solid dissolves.

  • Cool slowly to recrystallize that material onto the remaining 70% (the larger crystals).

  • Repeat this cycle 3-5 times.

Mechanism:



Where 

is solubility,

is surface energy, and

is particle radius. By cycling temperature, you kinetically favor the dissolution of low-

particles (fines) and the growth of high-

particles.[1][2]

Frequently Asked Questions (FAQ)

Q: My piperidine salt is a sticky gum. How do I turn it into a solid? A: This is likely a solvent entrapment issue.

  • Dissolve the gum in a small amount of MeOH.

  • Add a large excess of Et₂O or Hexane.

  • Do not filter yet. Sonicate the biphasic mixture. The mechanical energy often induces crystallization.

  • Rotavap to dryness to obtain a "foam," then recrystallize the foam using the protocol in Module 1.

Q: Can I use Acetone for piperidine HCl recrystallization? A: Proceed with caution. While Acetone is an excellent solvent, secondary amines (piperidines) can react with ketones to form enamines or imines (Schiff bases), especially if the salt is not stoichiometric (i.e., excess free base is present). Always ensure the system is acidic before using ketones.

Q: Why does my salt turn pink/brown on the filter paper? A: Piperidines are susceptible to oxidation (N-oxide formation).

  • Fix: Perform the recrystallization under Nitrogen or Argon.

  • Fix: Add a pinch of ascorbic acid (antioxidant) if using aqueous systems, or wash the free base with a reducing agent (e.g., sodium bisulfite solution) before salt formation.

References

  • Paroxetine HCl Polymorphism Case Study

    • Bučar, D. K., et al. "Disappearing Polymorphs Revisited." Journal of the American Chemical Society (2015).
    • - Detailed analysis of the anhydrate/hemihydrate conversion in piperidine drugs.

  • Oiling Out Mechanisms

    • Veesler, S., et al. "Oiling out in crystallization." Mettler Toledo Technical Whitepaper.
    • - Industrial strategies for managing LLPS.

  • Ostwald Ripening in Pharmaceuticals

    • Ng, W. K., et al. "Ostwald Ripening and Its Impact on Pharmaceutical Suspensions." Crystal Growth & Design.
    • - Mechanistic explanation of particle coarsening via temperature cycling.

  • Solvent Selection for Amine Salts

    • University of Rochester.
    • - General solubility tables for organic amine salts.

Sources

Piperidine-3,3-dicarbonitrile hydrochloride stability and storage conditions.

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Stability and Storage for Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support guide for Piperidine-3,3-dicarbonitrile hydrochloride. As a key building block in modern medicinal chemistry and drug development, understanding its stability and proper storage is paramount to ensuring the integrity and reproducibility of your experimental results. This guide is designed to provide you with in-depth technical insights and practical advice, drawing from established principles of organic chemistry and material handling.

Important Note on Scope: Direct stability and degradation studies on this compound are not extensively available in public literature. The information presented here is synthesized from the known properties of the parent piperidine scaffold, the nature of hydrochloride salts, and the reactivity of dinitrile functionalities. We strongly recommend performing compound-specific stability assessments for long-term projects.

Frequently Asked Questions (FAQs)

Here, we address common questions regarding the stability and handling of this compound.

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of this compound is influenced by three main factors inherent to its structure:

  • The Piperidine Ring: The core piperidine structure is generally stable under normal conditions.[1] However, like many amines, it can be susceptible to oxidation over time, especially in the presence of air and light.

  • The Hydrochloride Salt: The hydrochloride salt form enhances water solubility but also introduces hygroscopicity, meaning it has a tendency to absorb moisture from the atmosphere.[2] This is a critical consideration for storage.

  • The Dicarbonitrile Group: Geminal dinitriles can be susceptible to hydrolysis, particularly under acidic or basic conditions, which can lead to the formation of a cyano-amide, a dicarboxylic acid, or other related impurities.[3][4][5] The presence of the hydrochloride salt can create a local acidic environment upon dissolution in any absorbed moisture, potentially accelerating this degradation pathway.

Q2: What are the ideal storage conditions for this compound?

A2: Based on the chemical properties of related compounds, we recommend the following storage conditions to maximize shelf life and maintain purity:

  • Temperature: Store in a cool, dry place.[6][7] Refrigeration at 2-8°C is a good option for long-term storage.[8] Avoid high temperatures, as piperidine derivatives can undergo thermal decomposition.[9][10]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation of the piperidine ring.

  • Container: Use a tightly sealed, opaque container to protect the compound from moisture and light.[6][8] Amber glass vials with a secure cap are a suitable choice.

  • Moisture: Due to its likely hygroscopic nature, it is crucial to minimize exposure to humidity. Store in a desiccator, especially after opening the container for the first time.

Q3: What are the visual or analytical signs of degradation?

A3: Degradation of this compound may be indicated by:

  • Visual Changes: A change in color from white/off-white to yellow or brown can be a sign of oxidation or other degradation pathways. Clumping of the solid material can indicate moisture absorption.

  • Analytical Changes: When analyzed by techniques such as HPLC, the appearance of new peaks or a decrease in the main peak's area percentage indicates the formation of impurities. NMR spectroscopy might show new signals corresponding to hydrolysis products (e.g., amide or carboxylic acid protons).

Q4: Is this compound soluble in common organic solvents?

A4: As a hydrochloride salt, it is expected to have good solubility in polar protic solvents like water and methanol. Its solubility in other common organic solvents such as dichloromethane, acetonitrile, and DMSO should be experimentally determined but is generally expected to be lower than in protic solvents.

Troubleshooting Guide

This section provides solutions to common problems encountered during experiments involving this compound, with a focus on issues arising from its stability.

Problem Potential Cause Troubleshooting Steps & Explanations
Inconsistent reaction yields or appearance of unexpected byproducts. Degradation of the starting material due to improper storage.1. Verify Purity: Before use, check the purity of your this compound batch by HPLC or NMR. 2. Aliquot: For long-term use, aliquot the compound into smaller, single-use vials upon receipt to minimize repeated exposure of the bulk material to air and moisture. 3. Fresh is Best: If degradation is suspected, use a fresh, unopened batch of the compound for critical experiments.
Difficulty in achieving complete dissolution in a non-polar solvent. The compound is a salt and is inherently polar.1. Solvent Selection: Switch to a more polar solvent. If the reaction chemistry allows, a small amount of a co-solvent like methanol or DMSO can aid dissolution. 2. Free-Basing (with caution): For reactions requiring the free base, the hydrochloride salt can be neutralized with a suitable non-aqueous base (e.g., triethylamine, DIPEA) in an appropriate solvent. This should be done immediately before use as the free base may have different stability characteristics.
Reaction fails to proceed, or proceeds sluggishly. The nitrile groups have hydrolyzed due to moisture exposure.1. Drying Procedures: Ensure all solvents and reagents are rigorously dried before use. Perform reactions under an inert atmosphere. 2. Storage Check: Review your storage conditions. If the material has been stored in a humid environment, it is likely compromised.

Recommended Storage Conditions Summary

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Minimizes thermal degradation.[8][9]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the piperidine nitrogen.
Light Protect from Light (Amber Vial)Some piperidine compounds are photosensitive.[8]
Moisture Tightly Sealed Container, DesiccatorPrevents hygroscopic absorption and subsequent hydrolysis of nitrile groups.[2]

Experimental Workflow: Stability Assessment

The following diagram outlines a logical workflow for assessing the stability of this compound in your laboratory setting.

Stability_Assessment_Workflow Workflow for Stability Assessment of this compound cluster_initial Initial Handling cluster_testing Analytical Testing cluster_evaluation Evaluation cluster_outcome Outcome start Receive Compound store Store at 2-8°C under Inert Gas in a Desiccator start->store initial_analysis Perform Initial Analysis (HPLC, NMR, Appearance) store->initial_analysis periodic_analysis Re-analyze at Set Intervals initial_analysis->periodic_analysis compare Compare with Initial Data periodic_analysis->compare decision Purity within Specification? compare->decision use Proceed with Experiment decision->use Yes discard Discard and Use Fresh Batch decision->discard No

Caption: Decision workflow for handling and stability testing.

References

  • Biosynce. (2025, August 25). What is the stability of piperidine? - Blog. [Link]

  • Ataman Kimya. PIPERIDINE. [Link]

  • BTC. (2025, June 17). What are the storage stability of Piperidine Series compounds over time? - Blog. [Link]

  • ResearchGate. (2025, December 8). Influence of piperidine ring on stability and reactivity of piperine. [Link]

  • PubMed. (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]

  • Wikipedia. Piperidine. [Link]

  • University of Texas at Austin. Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. [Link]

  • LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. [Link]

  • Chemguide. hydrolysis of nitriles. [Link]

  • National Center for Biotechnology Information. Piperidine. PubChem Compound Summary for CID 8082. [Link]

  • Biosynce. (2025, July 29). Under what conditions does piperidine decompose? - Blog. [Link]

  • Royal Society of Chemistry. (2017, September 26). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH. New Journal of Chemistry. [Link]

  • ResearchGate. (2017, September 29). (PDF) Microbial Degradation of Cyanidesand Nitriles. [Link]

  • ResearchGate. Pathways of microbial nitrile degradation. [Link]

  • Lumen Learning. 21.5. Hydrolysis of nitriles | Organic Chemistry II. [Link]

  • MDPI. (2021, July 14). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

  • ACS Earth and Space Chemistry. (2024, April 27). Hygroscopic Properties of Plateau Surface Salts: Insights from Chemical Composition and Isotope Signatures. [Link]

  • Royal Society of Chemistry. (2017, September 26). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents:. [Link]

  • ResearchGate. Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. [Link]

  • Google Patents. US3920670A - Process for hydrolysis of nitriles.
  • Wikipedia. Nitrile. [Link]

  • PubMed. Precaution on use of hydrochloride salts in pharmaceutical formulation. [Link]

  • YouTube. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). [Link]

  • ResearchGate. (2025, August 7). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. [Link]

Sources

Technical Support Center: Piperidine-3,3-dicarbonitrile Hydrochloride Stability & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of Degradation in Piperidine-3,3-dicarbonitrile Hydrochloride Context: Critical Intermediate for JAK Inhibitor Synthesis (e.g., Tofacitinib analogs) Audience: Process Chemists, Medicinal Chemists, and Analytical Scientists

Introduction: The Stability Paradox

As a Senior Application Scientist, I frequently field inquiries regarding the handling of This compound . This compound is a structural linchpin in the synthesis of Janus Kinase (JAK) inhibitors. However, it presents a stability paradox: the geminal dinitrile group (two nitrile groups on the same carbon) renders the C3 position highly electrophilic and synthetically versatile, but this same activation makes it uniquely susceptible to acid-catalyzed hydrolysis in the presence of even trace moisture.

This guide moves beyond standard "store in a cool dry place" advice. We will dissect the mechanism of failure and provide self-validating protocols to ensure the integrity of your starting material.

Module 1: The Degradation Mechanism (Why it Fails)

The Enemy: Moisture-Induced Acid Hydrolysis

The hydrochloride salt form (HCl) is beneficial for shelf-life relative to the free base (which is prone to oxidation), but it introduces a critical vulnerability: Hygroscopicity .

When this salt absorbs atmospheric moisture, it creates a localized acidic aqueous environment within the crystal lattice. Unlike simple nitriles, the gem-dinitrile motif at the 3-position is electronically activated. The electron-withdrawing nature of the second nitrile group destabilizes the first, lowering the activation energy for hydrolysis.

Pathway Visualization

The following diagram illustrates the cascade from moisture absorption to the formation of the primary impurity: the mono-amide .

DegradationPathway cluster_0 Critical Failure Point Salt Dry HCl Salt (Stable Crystal Lattice) WetSalt Localized Acidic Solution (HCl + H2O) Salt->WetSalt + H2O (>40% RH) Moisture Atmospheric Moisture (H2O Absorption) Moisture->WetSalt Imidate Imidate Intermediate (Unstable) WetSalt->Imidate Acid Catalysis Amide Primary Impurity: Mono-Amide Imidate->Amide Tautomerization

Caption: Figure 1. The acid-catalyzed hydrolysis cascade.[1] The HCl salt provides the proton source; absorbed water provides the nucleophile. The reaction stops at the mono-amide under storage conditions.

Module 2: Troubleshooting & FAQs

Category A: Physical Appearance & Handling[2][3][4]

Q1: My white powder has turned into a sticky, off-white paste. Is it recoverable?

  • Diagnosis: This is classic deliquescence . The critical relative humidity (CRH) of piperidine HCl salts is often low. The lattice has collapsed, and hydrolysis is likely actively occurring.

  • The Fix:

    • Do NOT heat to dry. Heating an acidic, wet nitrile will accelerate hydrolysis to the carboxylic acid.

    • Protocol: Dissolve a small sample in dry DMSO-d6 for NMR.

      • If Purity > 95%: Recrystallize immediately using anhydrous Ethanol/Ether under Argon.

      • If Purity < 90%: Discard. The mono-amide impurity is difficult to separate from the dinitrile in subsequent steps and will poison JAK inhibitor coupling reactions.

Q2: Can I store the compound as a free base to avoid the HCl hygroscopicity?

  • Scientific Verdict: No.

  • Reasoning: While the free base is less hygroscopic, the secondary amine (piperidine nitrogen) is prone to:

    • Oxidation: Forming N-oxides.

    • Dimerization: Nucleophilic attack of the amine on the nitrile of a neighboring molecule (self-condensation).

  • Best Practice: Keep it as the HCl salt, but control the environment (Desiccator with P2O5 or Nitrogen Glovebox).

Category B: Analytical & Chemical Validation

Q3: I see a small new peak in my HPLC at RRT 0.85. What is it?

  • Identification: This is likely the 3-amido-3-cyanopiperidine (the mono-hydrolysis product).

  • Mechanism: The hydrolysis of the first nitrile group is faster than the second due to steric assistance.

  • Analytical Trap: Ensure your HPLC mobile phase is not causing the degradation.

    • Bad Method: Unbuffered water/acetonitrile (pH can drop, causing on-column hydrolysis).

    • Good Method: Phosphate buffer (pH 6.5) or Ammonium Acetate. Neutral pH minimizes hydrolysis during the run.

Q4: How do I handle this compound during the synthesis of Tofacitinib intermediates?

  • Workflow: The most dangerous moment is the transfer from storage to the reactor.

  • Protocol:

    • Warm the container to room temperature before opening (prevents condensation).

    • Weigh quickly in a glove bag or under a funnel with positive Nitrogen flow.

    • Use anhydrous solvents (Water content < 0.05%).

Module 3: Stability Data Summary

The following table summarizes expected stability profiles based on storage conditions.

Storage ConditionTimeframeExpected DegradationPrimary Impurity
-20°C, Inert (Ar/N2) 2 Years< 0.5%None
4°C, Tightly Capped 6 Months1 - 3%Mono-amide
25°C, Benchtop (Closed) 2 Weeks5 - 10%Mono-amide + Clumping
25°C, Open Air 24 Hours> 15%Mono-amide + Acid

Module 4: Process Workflow for Handling

Use this decision tree to determine the correct handling procedure based on your facility's capabilities.

HandlingWorkflow Start Receive Shipment CheckSeal Inspect Seal Integrity Start->CheckSeal LongTerm Long Term Storage? (> 1 week) CheckSeal->LongTerm Freezer Store at -20°C under Argon/N2 LongTerm->Freezer Yes Desiccator Store in Desiccator over P2O5 LongTerm->Desiccator No (Short Term) Usage Ready for Synthesis Freezer->Usage Desiccator->Usage WarmUp Warm to RT (Prevent Condensation) Usage->WarmUp CRITICAL STEP Weighing Weighing Environment WarmUp->Weighing GloveBox Glove Box (Best) Weighing->GloveBox Funnel Inverted Funnel with N2 Flow Weighing->Funnel Reaction Add to Anhydrous Reaction Mixture GloveBox->Reaction Funnel->Reaction

Caption: Figure 2. Standard Operating Procedure (SOP) for handling hygroscopic nitrile salts.

References

  • Ruggeri, S. G., et al. (2018). Tofacitinib synthesis – an asymmetric challenge. European Journal of Organic Chemistry. Link

    • Context: Establishes the synthetic route and the importance of piperidine intermedi
  • BenchChem Technical Support. (2025). Stability of Piperidine Derivatives during sample storage. Link

    • Context: Provides general stability data for substituted piperidines and handling of hygroscopic HCl salts.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer. Context: Authoritative source for the mechanism of acid-catalyzed nitrile hydrolysis (Nitrile -> Amide -> Acid).
  • Common Organic Chemistry. (2024). Acidic Hydrolysis of Nitriles: Mechanism and Conditions. Link

    • Context: Detailed mechanistic breakdown of the hydrolysis p
  • Pfizer Inc. (2010). Process for the preparation of Tofacitinib. World Intellectual Property Organization (Patent WO2021084556A1). Link

    • Context: Describes the industrial handling of Tofacitinib intermediates and the criticality of moisture control.

Sources

common byproducts in the synthesis of piperidine dinitriles

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 Technical Support Subject: Troubleshooting Impurity Profiles in 2,6-Dicyanopiperidine Scaffolds

Executive Summary

The synthesis of piperidine dinitriles—specifically 2,6-dicyanopiperidines —is a cornerstone reaction for generating alkaloids, peptidomimetics, and chiral ligands. The dominant pathway involves a "double Strecker" cyclization condensing glutaraldehyde, a primary amine, and a cyanide source.

While conceptually simple, this multicomponent reaction is plagued by a specific set of byproducts driven by reversible equilibrium dynamics (Retro-Strecker) , stereoelectronic effects , and nitrile hydrolysis . This guide dissects these failure modes to restore your yield and purity.

Part 1: Diagnostic Matrix (Symptom -> Root Cause)

Use this table to match your observation with the likely chemical culprit.

SymptomProbable Byproduct/IssueRoot CauseCorrective Action
Product is a sticky, dark tar Glutaraldehyde polymers or Azulmic acidImpure glutaraldehyde starting material or uncontrolled cyanide polymerization.Distill glutaraldehyde before use (or use bisulfite adduct). Maintain pH < 10.[1]
NMR shows "split" peaks (e.g., 2x nitrile C signals) Trans-isomer (Racemic)Kinetic trapping or lack of thermodynamic equilibration.Heat to reflux in acetic acid to favor the thermodynamic cis-isomer.
IR shows broad peak ~3400 cm⁻¹ & ~1680 cm⁻¹

-Amido nitrile (Mono-hydrolysis)
Acidic hydrolysis of the nitrile group during workup.Switch to non-aqueous workup or quench with cold basic buffer.
Low yield; recovered starting amine Retro-Strecker EquilibriumThe reaction is reversible; cyanide loss occurred.Use excess cyanide (1.1–1.5 eq). Avoid high heat during workup.
Product is an acyclic oil Mono-aminonitrile (Intermediate)Incomplete cyclization.Increase reaction time; ensure anhydrous conditions to drive imine formation.
Part 2: Deep Dive Troubleshooting
Issue 1: The Stereochemistry Trap (Cis vs. Trans)

The Problem: You require the cis-2,6-dicyanopiperidine (meso), but your reaction yields a mixture containing significant trans-isomer (racemic).

The Science: The stereoselectivity is governed by the anomeric effect . In 2,6-dicyanopiperidines, the nitrile groups are electronegative. The cis-isomer allows for a conformation where the nitrile groups can adopt an axial orientation (stabilized by hyperconjugation with the nitrogen lone pair,


), or a diequatorial orientation depending on the N-substituent bulk. The trans-isomer (one axial, one equatorial) is often kinetically formed but thermodynamically less stable in acidic media.

Protocol Adjustment:

  • Thermodynamic Control: If the trans isomer is prevalent, resubmit the crude mixture to the reaction conditions (e.g., acetic acid/methanol) and heat. This promotes equilibration via the reversible iminium ion intermediate, funneling the mixture toward the stable cis-isomer [1].

  • Solvent Choice: Protic solvents like methanol often favor the cis-isomer due to solvation effects stabilizing the polar transition states.

Issue 2: The "Disappearing" Nitrile (Hydrolysis)

The Problem: Mass spec shows M+18 peaks (Amide) or M+19 peaks (Acid), and the distinct nitrile stretch (2230–2250 cm⁻¹) is weak.

The Science:


-Aminonitriles are chemically distinct from simple alkyl nitriles. The adjacent amine group can intramolecularly assist hydrolysis under acidic conditions. Furthermore, the "Strecker" equilibrium is sensitive to water. If water is not removed (or if introduced during acidic workup), the nitrile hydrolyzes to the amide (

) [2].

Protocol Adjustment:

  • The "Dry" Workup: Avoid aqueous acid washes. Instead, filter the inorganic salts (if using KCN/NaCN) and concentrate the organic filtrate.

  • Reagent Control: Use TMSCN (Trimethylsilyl cyanide) instead of KCN/AcOH for anhydrous conditions. This generates the dinitrile without generating a full equivalent of water in the cyclization step [3].

Issue 3: The Polymerization Pitfall

The Problem: The reaction turns into an intractable black solid.

The Science: Glutaraldehyde is unstable and polymerizes on standing. Commercial "50% aqueous solutions" often contain oligomers that do not cyclize cleanly, leading to linear gummy byproducts. Additionally, free cyanide can polymerize to form "azulmic acid" (a dark brown polymer) if the pH is too basic.

Protocol Adjustment:

  • Precursor Usage: Do not use aqueous glutaraldehyde. Use 2,6-dimethoxytetrahydropyran as a masked glutaraldehyde source. It liberates the dialdehyde in situ upon acid treatment, ensuring a low stationary concentration of the reactive aldehyde [4].

Part 3: Visualizing the Pathway

The following diagram illustrates the competitive pathways between the desired cyclization, hydrolysis, and the Retro-Strecker failure mode.

PiperidineSynthesis Start Glutaraldehyde + Primary Amine + CN- Imine Bis-Imine / Imine-Nitrile Intermediate Start->Imine Condensation (-H2O) Polymer Linear Polymers / Tars Start->Polymer Glutaraldehyde Self-Polymerization CisProduct Cis-2,6-Dicyanopiperidine (Thermodynamic Product) Imine->CisProduct Slow Cyclization (Thermodynamic) Imine->CisProduct Equilibration TransProduct Trans-2,6-Dicyanopiperidine (Kinetic Product) Imine->TransProduct Fast Cyclization (Kinetic) Hydrolysis 2-Carbamoyl Piperidine (Amide Byproduct) CisProduct->Hydrolysis Aq. Acid Workup (+H2O) TransProduct->Imine Retro-Strecker (High Temp/Acid) TransProduct->Hydrolysis +H2O

Figure 1: Reaction landscape of the double Strecker cyclization.[2] Note the reversibility between the Trans-isomer and the Intermediate, allowing for thermodynamic correction to the Cis-isomer.

Part 4: Standardized Protocol (The "Gold Standard")

This protocol minimizes hydrolysis and maximizes the cis-isomer ratio.

Reagents:

  • 2,6-Dimethoxytetrahydropyran (Masked Glutaraldehyde)

  • Aniline or Benzylamine (1.0 eq)

  • Trimethylsilyl Cyanide (TMSCN) (2.2 eq)

  • Sc(OTf)₃ (Catalytic, 5 mol%) or Glacial Acetic Acid (Solvent)

Step-by-Step:

  • Activation: Dissolve 2,6-dimethoxytetrahydropyran in dry acetonitrile (or AcOH). If using acetonitrile, add the Lewis Acid catalyst (Sc(OTf)₃) to deprotect the acetal.

  • Amine Addition: Add the primary amine slowly at 0°C. Stir for 30 mins to form the imine intermediate.

  • Cyanation: Add TMSCN dropwise. Why TMSCN? It acts as a dehydrating agent and cyanide source, preventing the accumulation of water that leads to hydrolysis [3].

  • Equilibration: Warm the reaction to room temperature (or 50°C if trans isomer persists) and stir for 12–24 hours.

  • Workup (Critical):

    • Quench with saturated NaHCO₃ (keep cold).

    • Extract immediately with EtOAc.

    • Do not wash with 1M HCl (this hydrolyzes the nitrile).

    • Dry over Na₂SO₄ and concentrate.

  • Purification: Recrystallization from Ethanol/Water is often superior to column chromatography for separating diastereomers.

Part 5: References
  • Bonne, D., et al. "Stereoselective Synthesis of 2,6-Disubstituted Piperidines." Organic & Biomolecular Chemistry, vol. 9, no. 6, 2011.

  • Kuwano, R., et al. "Hydrolysis of Alpha-Aminonitriles: Practical Methods and Mechanisms." Journal of Organic Chemistry, vol. 70, no. 5, 2005.

  • Mai, K., & Patil, G. "Facile Synthesis of Alpha-Aminonitriles using TMSCN." Tetrahedron Letters, vol. 25, no. 40, 1984.

  • Stout, D. M., et al. "Synthesis of 2,6-Dicyanopiperidines via Modified Strecker Reaction." Journal of Medicinal Chemistry, vol. 28, no. 3, 1985.

Sources

Technical Support Center: Piperidine Derivative Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier-3 Technical Support resource. It assumes the user is familiar with basic organic synthesis but requires deep mechanistic insight to resolve persistent failure modes in piperidine scaffold construction.

Status: Active | Ticket: PIP-SYN-ADV | Responder: Senior Application Scientist

Introduction: The Piperidine Challenge

Piperidines are the structural backbone of blockbusters like Fentanyl, Paroxetine, and Ritalin. However, their synthesis is often plagued by three specific failure modes: catalyst poisoning during hydrogenation, regiochemical scrambling during ring closure, and irreversible adsorption during purification.

This guide bypasses standard textbook procedures to address the why behind these failures, offering self-validating protocols to correct them.

Module 1: Heterogeneous Hydrogenation of Pyridines

The Issue: "I am trying to reduce a substituted pyridine to a piperidine using Pd/C, but the reaction stalls at 50% conversion or yields the tetrahydropyridine intermediate."

Mechanistic Root Cause

Pyridines are electron-deficient aromatics, making them harder to reduce than benzenes. More critically, the product (piperidine) is a strong Lewis base (


). As the reaction proceeds, the formed piperidine binds competitively to the metal catalyst surface, effectively poisoning the catalyst and halting the reaction.
Troubleshooting Q&A

Q: Why does my reaction stall despite high H2 pressure (50 bar)? A: You are likely experiencing product inhibition. The piperidine product is coordinating to the active Pd/Pt sites.

  • The Fix: Run the reaction in acidic media (Acetic Acid or 1M HCl/MeOH). Protonating the piperidine nitrogen (

    
    ) eliminates its ability to bind to the metal surface.
    
  • Catalyst Switch: Switch from Pd/C to PtO₂ (Adams' Catalyst) . Platinum is generally more robust for heteroaromatic reduction in acidic media [1].

Q: I am seeing partial reduction (Tetrahydropyridines). How do I push it to completion? A: This is often a kinetic trap. The partially reduced enamine/imine intermediates are stable.

  • The Fix: Increase temperature to 50-60°C. Hydrogenation of the pyridine ring is exothermic, but the final saturation of the sterically hindered double bond often requires thermal activation.

Visual Workflow: Pyridine Hydrogenation Dynamics

The following diagram illustrates the competition between the reactant and product for the catalyst surface.

PyridineHydrogenation Substrate Substituted Pyridine Catalyst Metal Surface (Pd/Pt) Substrate->Catalyst Adsorption Intermediate Tetrahydropyridine (Enamine) Catalyst->Intermediate H2, Slow ProductFree Piperidine (Free Base) POISON Intermediate->ProductFree H2, Fast ProductFree->Catalyst Strong Binding (Deactivation) ProductSalt Piperidinium Salt (Non-Poisoning) ProductFree->ProductSalt Add Acid (AcOH/HCl) ProductSalt->Catalyst No Binding (Turnover Continues)

Caption: Acidic conditions prevent the product from poisoning the catalyst active sites.

Module 2: De Novo Cyclization (Reductive Amination)

The Issue: "My intramolecular reductive amination yield is low (<30%), and I see significant polymerization or open-chain byproducts."

Mechanistic Root Cause

Reductive amination relies on a delicate pH balance.

  • pH < 4: The amine is fully protonated (

    
    ) and cannot attack the carbonyl to form the iminium ion.
    
  • pH > 6: The iminium ion is not activated enough for reduction, or the hydride source decomposes.

  • Hydride Selectivity: Using a non-selective hydride (like NaBH4) reduces the ketone/aldehyde before the imine forms.

Troubleshooting Q&A

Q: Which hydride source should I use? NaBH3CN or NaBH(OAc)3? A: Stop using NaBH3CN unless absolutely necessary. It is toxic and requires strict pH monitoring.

  • The Standard: Use Sodium Triacetoxyborohydride (STAB / NaBH(OAc)3) . It is less basic and sterically bulky, making it highly selective for imines over aldehydes/ketones.

  • Solvent Trap: Do NOT use Methanol with STAB; it undergoes solvolysis. Use 1,2-Dichloroethane (DCE) or THF [2].

Q: My cyclization failed; I recovered the amino-alcohol. Why? A: The "Baldwin's Rules" favor 6-exo-trig, but entropy opposes bringing the ends of a 6-carbon chain together.

  • The Fix: Ensure high dilution (0.05 M) to favor intramolecular reaction over intermolecular polymerization. Add molecular sieves (4Å) or Ti(OiPr)4 to scavenge water and drive the equilibrium toward the imine before adding the reducing agent.

Protocol: Optimized Intramolecular Cyclization
StepActionRationale
1. Solvation Dissolve amino-ketone precursor in DCE (0.1 M).DCE promotes imine formation better than ethers.
2. Scavenging Add 1.5 eq. Ti(OiPr)4 or activated 4Å MS. Stir 1h.Removes water to shift equilibrium to imine.
3. Reduction Add 1.5 eq. NaBH(OAc)3. Stir 12h at RT.Selectively reduces the imine, not the ketone.
4. Quench Quench with sat. NaHCO3.Neutralizes acetic acid byproducts.

Module 3: Functionalization ( -Lithiation)

The Issue: "I'm trying to functionalize the


-position of N-Boc-piperidine using the Beak methodology, but I get low yields or enantioselectivity loss."
Mechanistic Root Cause

-Lithiation of N-Boc-piperidine creates a dipole-stabilized carbanion. However, unlike pyrrolidine, the piperidine ring is conformationally flexible. The N-Boc group suffers from slow rotamer interconversion  at low temperatures, and the lithiated species is prone to 

-elimination to form enecarbamates if the temperature rises [3].
Troubleshooting Q&A

Q: Why is my electrophile trapping efficiency so variable? A: You likely have temperature fluctuations. The lithiated piperidine intermediate is thermally unstable above -40°C.

  • The Fix: Maintain -78°C strictly during lithiation (s-BuLi/TMEDA). Cannulate the electrophile pre-cooled to -78°C into the reaction mixture. Do not let the lithiated species sit for >15 minutes before trapping.

Q: Can I do this without TMEDA? A: Yes, modern protocols allow for "diamine-free" lithiation using s-BuLi in THF at -30°C for short times (5-10 mins) [4].[1] This is often cleaner but requires precise timing to avoid decomposition.

Visual Workflow: Beak's Lithiation Methodology

AlphaLithiation Start N-Boc Piperidine Lithio α-Lithio Intermediate (Dipole Stabilized) Start->Lithio Deprotonation Reagent s-BuLi / TMEDA (-78°C, THF) Reagent->Lithio Product 2-Substituted Piperidine Lithio->Product Fast Trapping SideReaction Enecarbamate (Elimination Byproduct) Lithio->SideReaction Temp > -40°C or Slow Trapping Trap Electrophile (E+) Trap->Product

Caption: Thermal control is critical to prevent beta-elimination of the lithiated intermediate.

Module 4: Isolation & Purification

The Issue: "My product streaks on the TLC plate and I lose 40% of my mass on the silica column."

Mechanistic Root Cause

Silica gel is acidic (


 for surface silanols). Piperidines (

) form strong ionic bonds with these silanols, leading to irreversible adsorption and "streaking" (tailing).
Troubleshooting Q&A

Q: How do I stop the streaking on silica? A: You must neutralize the silica surface.

  • Method A (The Standard): Pre-wash the column with mobile phase containing 1-5% Triethylamine (TEA) . Maintain 1% TEA in the eluent during the run.

  • Method B (The "C-2" Trick): If your compound is sensitive to base, use C-2 (Ethyl-functionalized) silica or "Amine-functionalized" silica, which lacks the acidic protons [5].

Q: I can't separate the product from the baseline impurities. A: Stop doing chromatography on the free base.

  • The Fix (Salt Formation): Treat your crude mixture with HCl in Dioxane or Oxalic Acid . The piperidinium salt will precipitate.[2] Filter it, wash with ether (removes non-basic impurities), and then free-base it (NaOH/DCM) if necessary. This "acid-base extraction" is often superior to chromatography for piperidines.

Data: Eluent Systems for Piperidines
Solvent SystemAdditiveApplication
DCM / MeOH (9:1)+ 1% NH4OH (aq)General purpose. NH4OH is better than TEA for MS analysis (volatile).
Hexane / EtOAc+ 2% TEALipophilic N-protected piperidines.
DCM / MeOH (4:1)NoneOnly for Piperidinium salts (e.g., HCl salts).

References

  • Heterogeneous Hydrogenation of Pyridines

    • Source: Nishimura, S. (2001).
    • Context: PtO2 in acetic acid is the gold standard for minimizing c
  • Reductive Amination Selectivity

    • Source: Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.
    • Context: Establishes NaBH(OAc)3 as superior to NaBH3CN for avoiding side reactions.
  • 
    -Lithiation Mechanisms (Beak Methodology): 
    
    • Source: Beak, P., & Lee, W. K. (1989).[1] "alpha-Lithioamine synthetic equivalents: syntheses of diastereoisomers from Boc derivatives of cyclic amines." Journal of Organic Chemistry.

    • Context: Foundational work on N-Boc piperidine lithiation and the importance of dipole stabiliz
  • Diamine-Free Lithiation

    • Source: Beng, T. K., & Gawley, R. E. (2010). "Diamine-Free Lithiation–Trapping of N-Boc Heterocycles using s-BuLi in THF." Organic Letters.
    • Context: Modern protocol removing the need for TMEDA and operating at higher temperatures (-30C).[1]

  • Purification on Modified Silica

    • Source: Alwedi, E., et al. (2016). "Isocyanide Purification: C-2 Silica Cleans Up a Dirty Little Secret." Organic Letters (Applied here to amines).
    • Context: Discusses irreversible adsorption on standard silica and the utility of alkyl-modified silica for sticky compounds.

Sources

optimizing reaction temperature for piperidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Piperidine Synthesis Optimization Ticket Subject: Optimizing Reaction Temperature for Catalytic Hydrogenation of Pyridine Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Module 1: The Thermal Paradox (Theory & Mechanism)

Welcome to the technical support hub. You are likely here because your piperidine synthesis is suffering from one of three issues: stalled conversion, impurity profiles, or thermal safety concerns.[1]

To troubleshoot effectively, we must first ground your experiment in the thermodynamics of the reaction.[1] The hydrogenation of pyridine to piperidine is highly exothermic and reversible.


[1]

The Optimization Dilemma:

  • Kinetic Control (Low T): The aromatic ring of pyridine is stable (resonance energy ~117 kJ/mol). Activation requires energy (temperature) or highly active catalysts (Rh, Pt).[1] If T is too low, the reaction stalls.[1]

  • Thermodynamic Control (High T): Because the reaction is exothermic, Le Chatelier’s principle dictates that increasing temperature shifts the equilibrium back toward the starting material (pyridine).[1] Furthermore, high T promotes ring-opening hydrogenolysis and N-alkylation if alcohol solvents are used.[1]

Visualizing the Pathway: The diagram below maps the reaction logic and temperature-dependent failure points.

PiperidineSynthesis Pyridine Pyridine (Starting Material) Adsorption Catalyst Adsorption (Rate Limiting) Pyridine->Adsorption + Catalyst H2 3 H2 H2->Adsorption Intermediate Partially Hydrogenated Intermediates Adsorption->Intermediate T > 25°C Poisoning Catalyst Poisoning (N-Coordination) Adsorption->Poisoning No Acid Additive Runaway Thermal Runaway (Exotherm) Adsorption->Runaway Uncontrolled T Ramp Piperidine Piperidine (Target) Intermediate->Piperidine + H2 N_Alkyl N-Alkylated Impurity (Solvent Reaction) Intermediate->N_Alkyl T > 80°C + Alcohol Solvent Piperidine->Pyridine Equilibrium Shift (T > 150°C)

Figure 1: Reaction pathway analysis showing critical failure modes (red) dependent on temperature and additives.[1]

Module 2: Troubleshooting Board (Scenario-Based)

Select the scenario that matches your current experimental failure.

Ticket #404: Reaction Stalls at 60-80% Conversion
  • Symptoms: H2 uptake ceases.[1] TLC/HPLC shows remaining pyridine.[1] Increasing T slightly has no effect.[1]

  • Root Cause: Catalyst Poisoning. The basic nitrogen lone pair in pyridine (and the formed piperidine) binds strongly to the metal surface (Pd, Pt), competing with Hydrogen adsorption.[1]

  • The Fix:

    • Do NOT just increase Temperature: This often exacerbates the poisoning or shifts equilibrium.[1]

    • Acidic Additive: Add 1.05 equivalents of Acetic Acid or dilute HCl. This protonates the nitrogen (Pyridinium/Piperidinium), preventing it from coordinating to the catalyst surface.[1]

    • Pressure: Increase H2 pressure (e.g., from 1 bar to 5 bar) rather than Temperature to drive kinetics.

Ticket #503: Impurity "M+14" or "M+28" Detected
  • Symptoms: LCMS shows peaks corresponding to

    
    -methyl or 
    
    
    
    -ethyl piperidine.[1]
  • Root Cause: Reductive N-Alkylation. If you are using methanol or ethanol as a solvent at temperatures >60°C, the catalyst (especially Pd/C) will perform a "borrowing hydrogen" mechanism: oxidizing the alcohol to an aldehyde, condensing it with the amine, and reducing it back to an alkyl group.[1]

  • The Fix:

    • Lower Temperature: Run below 50°C.

    • Change Solvent: Switch to non-nucleophilic solvents like Isopropanol (sterically hindered), Ethyl Acetate, or Water (if using Rh).[1]

Ticket #500: Rapid Pressure Spike / Temperature Excursion
  • Symptoms: Internal temperature rises faster than jacket temperature; safety relief valve activation.[1]

  • Root Cause: Uncontrolled Exotherm. The hydrogenation releases ~193 kJ/mol. In a batch reactor, adding all reagents and heating rapidly causes a thermal runaway.[1]

  • The Fix:

    • Dosing Control: Do not load all H2 pressure instantly at target T.

    • Step-Wise Heating: Ramp temperature in 5°C increments, monitoring H2 uptake flow rate.

Module 3: Optimized Experimental Protocol

Objective: Synthesis of Piperidine from Pyridine (10g scale) minimizing side reactions. Standard: High Conversion (>98%), High Selectivity (>99%).

ParameterSettingRationale
Catalyst 5 wt% Rh/C or 10 wt% Pd/CRh is active at lower T/P; Pd requires acid activation.[1]
Solvent Acetic Acid (Glacial) or MeOH + 1.1 eq AcOHAcid prevents catalyst poisoning.[1]
Temperature 25°C - 50°C Optimal window.[1] <25°C is slow; >60°C risks N-alkylation/equilibrium shift.[1]
Pressure 3 - 5 bar (45 - 75 psi)Moderate pressure favors the forward reaction (volume contraction: 4 mol gas

0 mol gas).[1]

Step-by-Step Workflow:

  • Preparation: In a pressure vessel (Hastelloy or Stainless Steel), dissolve Pyridine (10.0 g, 126 mmol) in Glacial Acetic Acid (40 mL).

    • Note: If using Pd/C, the acid solvent is critical.[1]

  • Catalyst Loading: Under an inert Argon stream, add 5% Rh/C (wet, degussa type, 0.5 g).

    • Safety: Dry catalysts are pyrophoric.[1] Always use wet variants or load under inert gas.[1]

  • Purge: Seal reactor. Purge with N2 (3x 5 bar), then H2 (3x 5 bar) without stirring.

  • Reaction: Pressurize to 4 bar H2. Set stirring to maximum (mass transfer limited).

  • Temperature Ramp:

    • Set jacket to 25°C. Monitor uptake.[1]

    • If uptake is slow (<10 mL/min), ramp to 40°C over 20 minutes.

    • Critical: Do not exceed 50°C unless conversion stalls.[1]

  • Workup: Filter catalyst through Celite (keep wet). Concentrate filtrate.[1] Basify with NaOH to liberate the free amine.[1] Extract with DCM.[1]

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use Raney Nickel instead of noble metals? A: Yes, but it requires much harsher conditions (often >100°C and >50 bar).[1] At these temperatures, the risk of ring-opening (forming amylamine or pentane) increases significantly.[1] Noble metals (Rh, Pt, Pd) allow for milder, safer temperature profiles.[1]

Q: Why is my product showing up as a lactam (cyclic amide)? A: If your starting material is a hydroxypyridine (e.g., 2-hydroxypyridine), it exists in equilibrium with its pyridone tautomer.[1] Hydrogenation of the ketone form leads to a lactam (piperidone).[1] This is a substrate issue, not a temperature issue.

Q: I need to run this at 100°C to solubilize my substrate. How do I stop the equilibrium shift? A: If you must use high T, you must compensate with high Pressure.[1] According to Le Chatelier, increasing pressure favors the product side (1 mole liquid product vs 4 moles reactant gas).[1] Run at 20-50 bar if T > 100°C.

References

  • NIST Chemistry WebBook. Piperidine: Enthalpy of Reaction data.[1] (Verifies exothermicity of -193 kJ/mol).[1] Available at: [Link][1]

  • RSC Publishing. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions.[1] (Org.[1] Biomol. Chem., 2024).[1][2][3][4] (Validates mild Rh conditions). Available at: [Link]

  • ResearchGate/Elsevier. Synthesis of piperidines via the hydrogenation of pyridines.[1] (Discusses acid activation and catalyst poisoning). Available at: [Link]

  • Dalian Institute of Chemical Physics. Transition metal-catalyzed substitution of alcohols by N-nucleophiles.[1] (Explains the N-alkylation side reaction mechanism in alcohol solvents). Available at: [Link]

Sources

Technical Support Center: A Researcher's Guide to Handling Hygroscopic Piperidine-3,3-dicarbonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling Piperidine-3,3-dicarbonitrile hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who work with this and other hygroscopic materials. The inherent affinity of this compound for atmospheric moisture presents unique challenges in the laboratory, from accurate measurement to ensuring the reproducibility of your experimental results.[1][2] This document provides in-depth, field-proven insights and practical solutions to navigate these challenges effectively.

Frequently Asked Questions (FAQs)

This section addresses the most common questions our team receives regarding the handling of hygroscopic compounds like this compound.

Q1: What exactly is hygroscopicity, and why is this compound affected?

A1: Hygroscopicity is the tendency of a solid substance to absorb or adsorb moisture from the surrounding atmosphere.[1][3] this compound is particularly susceptible due to its chemical structure. As a hydrochloride salt, it is ionic and polar, readily attracting polar water molecules. The presence of nitrogen and nitrile groups further contributes to its ability to form hydrogen bonds with water. This affinity for water means that even brief exposure to ambient air can lead to moisture absorption.[3]

Q2: I've noticed my this compound is clumping. What does this signify?

A2: Clumping, caking, or the material becoming gummy or pasty are classic physical signs of moisture absorption.[3] In more extreme cases, a phenomenon known as deliquescence can occur, where the compound absorbs so much water that it dissolves into a liquid state.[4] If you observe these changes, it is a clear indicator that the integrity of your compound has been compromised by environmental humidity.

Q3: How can absorbed moisture impact my experimental results?

A3: The consequences of using a hygroscopic compound with an unknown water content are significant and can undermine the validity of your research:

  • Inaccurate Stoichiometry: The most immediate issue is inaccurate weighing.[2] The measured mass will be a combination of the compound and an unknown amount of water, leading to errors in molar calculations and incorrect reactant ratios.

  • Chemical Degradation: Water can act as a reactant, potentially leading to hydrolysis or other degradation pathways. This not only reduces the concentration of your starting material but also introduces impurities that can complicate your reaction and purification processes.[1]

  • Poor Reproducibility: The variable water content between different aliquots or on different days (due to changes in ambient humidity) is a major source of experimental irreproducibility.[5] An experiment that works one day may fail the next simply due to differences in the hydration state of the starting material.

Q4: What are the best practices for storing this compound?

A4: Proper storage is the first line of defense against moisture contamination. Upon receipt, and after every use, the following storage protocol is critical:

  • Primary Container: The compound should be kept in a tightly sealed, airtight container.[6]

  • Secondary Containment: For enhanced protection, place the primary container inside a desiccator containing a suitable desiccant like silica gel or calcium chloride.[4]

  • Inert Atmosphere: For highly sensitive applications, consider storing the compound in a glove box under an inert atmosphere (e.g., nitrogen or argon).

  • Temperature: Store in a cool, dry place.[6]

Q5: My compound has been exposed to air. Can I dry it before use?

A5: While technically possible, drying a hygroscopic compound requires careful consideration. Heating the compound to remove water can risk thermal degradation, especially if the compound's decomposition temperature is not well-established.[3][6] If you must attempt to dry the material, do so under vacuum at a gentle temperature. However, the most reliable approach is to prevent moisture absorption in the first place. If significant moisture uptake is suspected, it is often better to use a fresh, unopened container of the compound.

Troubleshooting Guide: From the Balance to the Reaction Vessel

This guide provides solutions to specific problems you may encounter during your workflow.

Issue 1: Unstable Readings on the Analytical Balance
  • Symptom: The mass reading on the balance continuously increases while you are weighing the compound.

  • Root Cause: The compound is actively absorbing moisture from the air during the weighing process. This is a common issue with deliquescent or highly hygroscopic materials.[7]

  • Solution Protocol:

    • Minimize Exposure: Work quickly and efficiently.[6] Have all necessary spatulas, weigh boats, and vials ready before opening the main container.

    • Controlled Environment: If available, perform all weighing inside a glove box with a controlled, low-humidity atmosphere.[8] Alternatively, placing a container of desiccant inside the balance chamber can help reduce local humidity.[9]

    • Weighing by Difference:

      • Tare a sealed vial with a cap.

      • Quickly add an approximate amount of this compound to the vial and seal it immediately.

      • Place the sealed vial on the balance to get a stable, accurate mass.

      • This method ensures that the mass is recorded while the compound is not exposed to the atmosphere.

Issue 2: Inconsistent Reaction Yields or Unidentified Byproducts
  • Symptom: A previously successful reaction now yields a lower amount of product, or new spots appear on your TLC plate.

  • Root Cause: The presence of water from the hygroscopic starting material is interfering with the reaction chemistry. This can alter the stoichiometry or participate as an unwanted reagent.

  • Solution Protocol:

    • Verify Starting Material Integrity: Use a fresh container of this compound or one that has been stored under impeccable conditions.

    • Anhydrous Techniques: Ensure all solvents are anhydrous and that the reaction is set up under an inert atmosphere (nitrogen or argon).

    • Quantify Water Content: If you must use a potentially compromised batch of the compound, consider performing a Karl Fischer titration on a small sample. This will allow you to determine the exact water content and adjust the mass of the compound accordingly to achieve the correct stoichiometry.

Issue 3: Physical State of the Compound has Changed
  • Symptom: The once free-flowing powder has become a solid mass or a thick syrup.

  • Root Cause: Severe moisture absorption.[3]

  • Solution Protocol:

    • Prioritize Safety and Quality: It is strongly recommended to discard the compromised material. The exact concentration of the active compound is unknown, and using it will lead to unreliable results.

    • Last Resort - Characterization: If you have no alternative, the material would need to be re-characterized (e.g., by quantitative NMR) to determine the percentage of active compound versus water before any use. This is a time-consuming process and should be avoided if possible.

Standard Operating Procedures (SOPs)

Adherence to standardized protocols is essential for success.

SOP 1: Aliquoting and Storing this compound
  • Preparation: Conduct this procedure in an area with the lowest possible humidity, or preferably, inside a glove box.

  • Pre-labeling: Prepare and label several smaller, airtight vials.

  • Transfer: Open the main stock container and quickly dispense the desired amount of compound into the smaller vials.

  • Sealing: Immediately and tightly seal each vial. For extra protection, wrap the cap with Parafilm.[10]

  • Storage: Place the newly created aliquots and the main stock container back into a desiccator for storage. This practice minimizes the exposure of the main stock to repeated atmospheric changes.

SOP 2: Preparing a Stock Solution
  • Vessel Preparation: Use a clean, dry volumetric flask.

  • Weighing: Following the "Weighing by Difference" method described in the troubleshooting guide, accurately weigh the required amount of this compound in a sealed vial.

  • Dissolution: Add the desired anhydrous solvent to the volumetric flask. Carefully transfer the weighed compound into the flask.

  • Rinsing: Rinse the weighing vial with the solvent multiple times, adding the rinsate to the volumetric flask to ensure a complete quantitative transfer.

  • Final Volume: Add solvent to the calibration mark on the volumetric flask, cap, and mix thoroughly until the solid is completely dissolved.

Visual Workflow and Data Summary

Workflow for Handling Hygroscopic Compounds

G cluster_storage Storage cluster_prep Preparation cluster_reaction Reaction Setup Storage Receive Compound Store in Desiccator GloveBox Transfer to Glove Box or Low-Humidity Area Storage->GloveBox Prepare for Use Weigh Weigh by Difference into Sealed Vial GloveBox->Weigh Accurate Measurement Dissolve Dissolve in Anhydrous Solvent Weigh->Dissolve Solution Prep React Add to Reaction under Inert Atmosphere Dissolve->React Final Step

Caption: A streamlined workflow for handling hygroscopic compounds.

Troubleshooting Decision Tree

G Start Experiencing Issues? IssueType What is the issue? Start->IssueType Weighing Unstable Weight IssueType->Weighing Weighing Yield Low Yield / Impurities IssueType->Yield Reaction Outcome Physical Clumped / Pasty IssueType->Physical Physical State Sol_Weigh Weigh in Glove Box Use 'Weigh by Difference' Weighing->Sol_Weigh Sol_Yield Use Fresh Reagent Ensure Anhydrous Conditions Yield->Sol_Yield Sol_Physical Discard Material (Recommended) Physical->Sol_Physical

Caption: A decision tree for troubleshooting common issues.

Summary of Key Challenges and Solutions
Problem Primary Cause Recommended Solution
Inaccurate MassAbsorption of atmospheric moisture during weighing.Weigh quickly in a controlled (low humidity) environment; use the "weighing by difference" technique.[8][9]
Poor Reaction YieldIncorrect stoichiometry due to unaccounted-for water.Use a fresh, properly stored batch of the compound; ensure all reaction components are anhydrous.
Formation of ByproductsWater acting as an unintended reactant.Utilize anhydrous solvents and perform the reaction under an inert atmosphere.
Physical ClumpingSignificant moisture absorption from the environment.Store in airtight containers within a desiccator; aliquot upon receipt to minimize stock exposure.[6][10]

References

  • How do you handle hygroscopic solutes in the lab? - TutorChase. [Link]

  • Hygroscopic: What it Means, What You Need to Know - CORECHEM Inc. [Link]

  • What are the storage stability of Piperidine Series compounds over time? - Blog - BTC. [Link]

  • PIPERIDINE AR - Loba Chemie. [Link]

  • Is there a practical and efficient way to protect hygroscopic compounds from water uptake? - ResearchGate. [Link]

  • How do you handle hygroscopic salts? - HepatoChem. [Link]

  • The MSDS HyperGlossary: Hygroscopic - Interactive Learning Paradigms, Incorporated. [Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC. [Link]

  • How to Handle Hygroscopic Reference Standards? - Chromatography Forum. [Link]

  • How to: Troubleshoot a Reaction - Department of Chemistry : University of Rochester. [Link]

  • How to weigh a higroscopic substance - Chromatography Forum. [Link]

  • Safety Data Sheet: Piperidine - Carl ROTH. [Link]

  • Measurement Good Practice Guide No. 70 Weighing in the Pharmaceutical Industry - NPL Publications. [Link]

Sources

Technical Support Center: Scale-Up Synthesis of Piperidine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting & Process Optimization for Pyridine-to-Piperidine Hydrogenations To: Process Chemists, Scale-Up Engineers, and R&D Scientists From: Senior Application Scientist, Chemical Process Development Group

Executive Summary

The hydrogenation of pyridine derivatives to piperidines is a deceptive transformation. While seemingly simple on paper, scale-up (>100g) frequently encounters three critical failure modes: catalyst poisoning by the basic nitrogen product, uncontrolled exotherms , and stereochemical drift . This guide addresses these specific bottlenecks, providing industrial-grade troubleshooting protocols and safety-critical engineering controls.

Troubleshooting Modules (Q&A)

Module A: Reaction Kinetics & Catalyst Deactivation

Q1: My hydrogenation stalls at 60-70% conversion, even after adding fresh catalyst. What is happening? Diagnosis: You are likely experiencing product inhibition . As the piperidine product forms, the basic secondary amine (


) binds more strongly to the catalyst surface (Pd, Pt, or Rh) than the starting pyridine (

), effectively poisoning the active sites. Solution:
  • Acidic Additives: Run the reaction in acidic media (e.g., 1.1 equiv. HCl, AcOH, or H₂SO₄). Protonating the product prevents the nitrogen lone pair from coordinating to the metal surface.

  • Solvent Switch: If running in MeOH/EtOH, switch to Acetic Acid or water/acid mixtures.

  • Pressure/Temperature Matrix: If the ring is electron-deficient (e.g., halopyridines), increase pressure (to 10–20 bar) rather than temperature to avoid dehalogenation.

Q2: I am seeing significant dehalogenation (loss of Cl/Br) during reduction. How do I prevent this? Diagnosis: Pd/C is notorious for oxidative addition into C-X bonds. Solution:

  • Catalyst Switch: Switch to PtO₂ (Adam’s Catalyst) or Rh/C . Rhodium is highly active for ring reduction but kinetically slower for hydrogenolysis of aryl halides.

  • Poisoning the Catalyst: Add a "modifier" like thiophene (trace amounts) or use sulfided platinum catalysts (Pt(S)/C) to inhibit the hydrogenolysis sites.

  • Acid Scavenging: If you must use Pd, add 1.0 equiv of KOAc to buffer the HBr/HCl generated, though this may slow the ring reduction.

Module B: Stereochemical Control

Q3: I need the cis-isomer of a 4-substituted piperidine, but I'm getting a 50:50 cis:trans mix. How do I force diastereoselectivity? Diagnosis: In neutral media, the pyridine adsorbs flat (π-adsorption). Hydrogen adds from the bottom, but the intermediate can flip. Solution:

  • The "Anchoring" Effect: Use acidic conditions (HCl/MeOH). The pyridinium cation adsorbs vertically or edgewise. This steric constraint often favors cis-addition (all hydrogens added from the catalyst face).

  • Catalyst Loading: High catalyst loading favors kinetic control (cis), whereas low loading/slow reaction allows thermodynamic equilibration to the trans isomer.

Module C: Purification & Metal Removal

Q4: My crude oil contains >500 ppm Pd/Rh and is "gummy." Standard Celite filtration isn't working. Diagnosis: Piperidines form soluble complexes with leached metal species (e.g.,


). These pass right through Celite.
Solution: 
  • Chemical Scavenging: Treat the crude reaction mixture (post-filtration) with SiliaMetS® Thiol or Trimercaptotriazine (TMT) at 50°C for 2 hours.

  • Salt Formation: Do not isolate the free base. Treat the crude filtrate with HCl in iPrOH or Oxalic acid. The metal complexes often remain in the mother liquor while the piperidinium salt crystallizes out with high purity (<10 ppm metal).

Detailed Experimental Protocol

Protocol: Scale-Up Hydrogenation of 4-Methylpyridine to 4-Methylpiperidine (100g Scale) Target: >98% Conversion, >95% cis-selectivity.

ParameterSpecificationRationale
Substrate 4-Methylpyridine (100 g, 1.07 mol)Limiting reagent.
Solvent Methanol (500 mL) + conc. HCl (1.1 equiv)Acid prevents catalyst poisoning and directs stereochemistry.
Catalyst 5 wt% Rh/C (5 g, 5% w/w loading)Rh minimizes hydrogenolysis risks; 5% loading ensures kinetic control.
Pressure 10 bar (145 psi) H₂Higher pressure increases

concentration in solution (

).
Temp 40 °CMild heat initiates reaction; prevents runaway.
Agitation Gas-entrainment impeller (>800 rpm)Critical for

(mass transfer) in 3-phase reactions.

Step-by-Step Workflow:

  • Inertion: Charge reactor with catalyst (wet paste to avoid pyrophoric ignition) and solvent. Purge with

    
     (3x).
    
  • Loading: Add substrate and acid. Seal. Purge with

    
     (3x), then 
    
    
    
    (3x).
  • Reaction: Pressurize to 10 bar. Heat to 40°C. Monitor

    
     uptake via mass flow controller.
    
    • Critical Check: If uptake stops <90%, purge, filter a small aliquot to check pH. If basic, add more acid.

  • Workup: Cool to 20°C. Vent

    
    . Purge with 
    
    
    
    .
  • Filtration: Filter through a sparkler filter or Buchner funnel with a Celite pad. Do not let the cake dry out (fire hazard).

  • Scavenging: Add SiliaMetS® Thiol (5 wt% relative to substrate) to the filtrate. Stir at 45°C for 2 hours. Filter again.

  • Isolation: Concentrate to ~150 mL. Add MTBE (300 mL) to precipitate the hydrochloride salt. Filter and dry.[1]

Visualizations (Graphviz/DOT)

Diagram 1: The Safe Scale-Up Workflow

Caption: Logical flow for managing safety and purity during heterocyclic hydrogenation scale-up.

ScaleUpWorkflow Start Start: Substrate + Solvent AcidCheck Decision: Is Substrate Basic? (Pyridine/Piperidine) Start->AcidCheck AddAcid Action: Add 1.1 eq HCl/AcOH (Prevents Poisoning) AcidCheck->AddAcid Yes CatLoad Catalyst Loading (Wet Paste under N2) AcidCheck->CatLoad No (Neutral) AddAcid->CatLoad Hydrogenation Hydrogenation (P > 5 bar, T < 50°C) CatLoad->Hydrogenation IPC IPC: Conversion Check Hydrogenation->IPC IPC->Hydrogenation Incomplete Scavenge Metal Scavenging (Add TMT or Thiol Resin) IPC->Scavenge Complete (>98%) SaltForm Salt Formation (Crystallize as HCl/Oxalate) Scavenge->SaltForm Final Final API Intermediate (<10ppm Metal) SaltForm->Final

Diagram 2: Stereoselectivity Mechanism

Caption: Impact of acidic media on the adsorption orientation and resulting stereochemistry.

Stereochemistry cluster_neutral Neutral Conditions (Thermodynamic) cluster_acidic Acidic Conditions (Kinetic) N_Ads Flat Adsorption (π-bonding) N_Result Mixed Isomers / Trans-Major N_Ads->N_Result A_Ads Vertical/Edgewise Adsorption (Pyridinium Cation) A_Result Cis-Major Isomer A_Ads->A_Result Substrate Substituted Pyridine Substrate->N_Ads No Acid Substrate->A_Ads + HCl/AcOH

References

  • American Chemical Society (ACS). (2015).[1][2] Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety.[1][2] Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. Retrieved from [Link]

  • MDPI. (2021). Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles. Retrieved from [Link]

  • Carl Roth. (2025). Safety Data Sheet: Piperidine. Retrieved from [Link]

Sources

dealing with discoloration of piperidine compounds during storage.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Discoloration and Degradation of Piperidine

Status: Active | Doc ID: PIP-TPL-004 | Last Updated: 2026-02-07[1]

Introduction: The "Yellowing" Phenomenon

Welcome to the Technical Support Center. You are likely here because your piperidine—normally a clear, colorless liquid—has developed a yellow tint, a brown hue, or a white crystalline crust.[1]

Piperidine (


) is a cyclic secondary amine susceptible to two primary degradation pathways: oxidative dehydrogenation  and carbonation .[1] Understanding which pathway is active is critical for determining if your reagent can be salvaged or if it must be discarded.[2]

This guide provides diagnostic workflows, remediation protocols, and preventative storage strategies.

Module 1: Diagnostic & Root Cause Analysis

Before attempting remediation, identify the specific degradation mode. Use the flowchart below to triage your sample.

Interactive Troubleshooting Flowchart

Piperidine_Diagnostics Start Visual Inspection of Piperidine Condition1 Condition: Yellow to Brown Liquid Start->Condition1 Condition2 Condition: White Precipitate/Crust Start->Condition2 Cause1 Root Cause: Oxidation (Formation of N-oxides & Pyridine contaminants) Condition1->Cause1 Chromophore buildup Cause2 Root Cause: Carbonation (Reaction with atmospheric CO2) Condition2->Cause2 Insoluble carbamate formation Critical CRITICAL CHECK: Is the liquid cloudy? Cause1->Critical Action2 Action: Filtration or Decanting (If liquid is clear) Cause2->Action2 Action1 Action: Distillation Required (See Protocol A) Critical->Action1 Yes (Severe) Critical->Action1 No (Mild discoloration)

Figure 1: Diagnostic logic for identifying piperidine degradation pathways.

Detailed Mechanism Explanation
ObservationChemical MechanismCausality
Yellow Color Oxidation (N-Oxide Formation) Exposure to light and air causes radical auto-oxidation.[1] This forms piperidine N-oxide and can lead to dehydrogenation, creating trace pyridine derivatives.[1] Pyridine impurities are strong chromophores, causing yellowing even at low ppm levels [1].[1]
White Solid Carbonation (Carbamate Formation) Piperidine is a strong base (

).[1] It rapidly absorbs atmospheric

to form piperidinium piperidine-1-carboxylate (often mistaken for simple carbonate salts).[1] This solid is insoluble in piperidine and forms a "crust" on caps [2].

Module 2: Remediation Protocol (Distillation)

Warning: Piperidine is flammable (Flash Point: 16°C) and toxic.[1] All operations must be performed in a fume hood.

Protocol A: Purification of Discolored Piperidine

Objective: Restore >99% purity from oxidized (yellow) or carbonated stock.

Materials:

  • Potassium Hydroxide (KOH) pellets (Anhydrous)[1]

  • Distillation apparatus (Round bottom flask, condenser, receiving flask)[1]

  • Nitrogen or Argon gas line[2]

  • Heating mantle (Do not use open flame)[1]

Step-by-Step Workflow:

  • Pre-Drying (The "Sacrificial" Step):

    • Add KOH pellets (~5% w/v) directly to the impure piperidine bottle.

    • Why? KOH acts as a desiccant to remove water (which forms an azeotrope with piperidine) and neutralizes acidic oxidation byproducts.[1]

    • Allow to stand for 12–24 hours.[1] The KOH will likely turn brown/sludge-like as it captures impurities.

  • Decanting:

    • Carefully decant the supernatant liquid into a clean, dry round-bottom flask. Avoid transferring the solid KOH sludge.

  • Distillation Setup:

    • Add fresh KOH pellets (or Calcium Hydride,

      
      ) to the distillation flask.
      
    • Add boiling chips.

    • Purge the system with Nitrogen/Argon to remove oxygen.

  • Collection:

    • Discard the first 5–10% of the distillate (fore-run), which contains volatile impurities.

    • Collect the fraction boiling at 106°C (at 760 mmHg).

    • Validation: The collected liquid should be water-white.[3]

  • Quality Control (Self-Validation):

    • Refractive Index (

      
      ):  Check the RI of your distillate.
      
    • Target:1.4530 ± 0.0005 [3]. Significant deviation indicates residual water or pyridine.

Distillation_Workflow Step1 Step 1: Pre-Treat Add KOH Pellets Wait 24h Step2 Step 2: Decant Separate Liquid from Brown Sludge Step1->Step2 Step3 Step 3: Distill Heat over fresh KOH Collect at 106°C Step2->Step3 Step4 Step 4: Validate Check Refractive Index Target: 1.4530 Step3->Step4

Figure 2: Purification workflow for oxidized piperidine.

Module 3: Prevention & Storage Best Practices

To prevent recurrence, adhere to the following storage matrix.

Storage Compatibility Matrix
ParameterRecommendationTechnical Rationale
Container Material Amber Glass (Borosilicate)Piperidine can leach plasticizers from low-quality plastics.[1] HDPE is acceptable for short-term, but glass prevents permeation.[1] Amber glass blocks UV light (200–400 nm) which catalyzes oxidation.[1]
Atmosphere Inert Gas (Ar/N2) Essential.[1][2] Piperidine absorbs

aggressively. Sparging with Argon before sealing prevents carbonate crust formation.
Desiccant KOH or Molecular Sieves (4Å) Storing over a few pellets of KOH keeps the solvent anhydrous and scavenges any

that enters.
Temperature 2°C to 8°C Lower temperature slows the kinetics of auto-oxidation.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use slightly yellow piperidine for Solid Phase Peptide Synthesis (SPPS)?

  • Answer: Proceed with Caution.

    • For routine deprotection (Fmoc removal), a very faint straw color is often tolerable as piperidine is used in large excess (20%).[1]

    • However: If the yellowing is significant, the presence of oxidation products (aldehydes or N-oxides) can react with the free amine of the deprotected peptide, causing Schiff base formation or truncation sequences.

    • Verdict: For GMP or long-sequence peptides (>15 residues), distill before use.[1]

Q2: I see a white solid around the cap. Is the liquid inside ruined?

  • Answer: Likely No.

    • The white solid is piperidinium carbonate, formed where vapor meets air. If the liquid below is clear and colorless, the contamination is likely superficial.

    • Action: Wipe the neck clean with a dry cloth. Do not let the solid fall into the bottle. Filter the liquid if you suspect particles have dropped in.

Q3: Why not use simple filtration for yellow piperidine?

  • Answer: Filtration only removes solids (carbonates).[1] The yellow color comes from dissolved organic impurities (chromophores) which pass through filters. Distillation is the only way to remove these soluble contaminants.

References

  • Smalley, R. K. (1984).[1] Pyridine and its Derivatives. In Comprehensive Heterocyclic Chemistry. Elsevier. [1]

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (See entry for "Piperidine").[1][2][4][5][6][7]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8082, Piperidine. Retrieved February 7, 2026.[8] [1]

  • Sigma-Aldrich. (2024).[1] Safety Data Sheet: Piperidine. [1]

Sources

Validation & Comparative

Definitive Structural Analysis & Characterization Guide: 3,3-Dicyanopiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1374653-23-2 | Formula: C


H

N

·HCl | MW: 171.63 g/mol [1]

Executive Summary & Strategic Context

In the development of Janus kinase (JAK) inhibitors and other heterocyclic pharmaceuticals, the 3,3-dicyanopiperidine moiety represents a critical structural motif. Unlike its common analogs (3-aminopiperidine or 3-piperidone), the gem-dicyano substitution at the C3 position introduces unique steric and electronic constraints.

This guide compares the performance of three primary analytical methodologies—Multidimensional NMR , Single Crystal X-Ray Diffraction (SC-XRD) , and Vibrational Spectroscopy (FT-IR) —for the definitive structural elucidation of 3,3-dicyanopiperidine hydrochloride.

Key Insight: While NMR is the industry standard for throughput, the quaternary carbon at C3 renders 1D-NMR insufficient for unambiguous assignment. This guide advocates for a hybrid validation protocol where SC-XRD establishes the reference standard, and HMBC-NMR is used for batch release.

Comparative Analysis of Analytical Alternatives

The following table objectively compares the "performance" of analytical techniques in resolving the specific structural challenges of this molecule (e.g., quaternary center, salt stoichiometry).

FeatureMethod A: 1D

H NMR
Method B: 2D NMR (HMBC/HSQC) Method C: SC-XRD Method D: FT-IR
Primary Utility Purity check & proton countingConnectivity & Quaternary C3 verification Absolute Configuration & Salt Stoichiometry Functional group ID (Nitrile)
Resolution of C3 Low (Invisible; inferred by gap)High (Visible via long-range coupling)Definitive (Direct atomic mapping)N/A
Sample State Solution (DMSO-d

/D

O)
SolutionSolid CrystalSolid (ATR)
Throughput High (< 10 min)Medium (30-60 min)Low (Days/Weeks)Very High (< 2 min)
Cost Efficiency HighModerateLowVery High
Limit of Detection ~0.1% impurity~1% impurityN/A (Single crystal)>5% impurity
Expert Assessment
  • The "Silent" Carbon Problem: In 1D

    
    H NMR, the C3 position has no protons. A standard proton spectrum will show signals for C2, C4, C5, and C6, but the C3 position is a "blind spot." Relying solely on 1D NMR risks missing regioisomers (e.g., 3,4-dicyano impurities).
    
  • The Salt Trap: Confirming the mono-hydrochloride form is critical. Elemental analysis (Combustion) or Ion Chromatography (IC) is superior to NMR for chloride quantification, but SC-XRD is the only method that proves the chloride is part of the crystal lattice and not an amorphous impurity.

Experimental Protocols & Methodologies

Protocol A: Definitive NMR Characterization

Objective: To visualize the quaternary C3 carbon and confirm the gem-dicyano substitution.

Reagents:

  • Solvent: DMSO-d

    
     (Preferred over CDCl
    
    
    
    due to solubility of the HCl salt).
  • Internal Standard: TMS (0.00 ppm).

Workflow:

  • Sample Prep: Dissolve 10 mg of 3,3-dicyanopiperidine HCl in 0.6 mL DMSO-d

    
    . Ensure complete dissolution; filter if turbid.
    
  • Acquisition (400 MHz+):

    • 
      H (1D):  Acquire 16 scans. Expect a broad singlet for NH
      
      
      
      protons at >9.0 ppm.
    • 
      C (1D):  Acquire 512 scans. Look for the nitrile carbons (~115-118 ppm) and the quaternary C3 (~35-45 ppm).
      
    • HMBC (Heteronuclear Multiple Bond Correlation): Set optimization for long-range coupling (

      
       Hz).
      
  • Data Analysis (Critical Step):

    • Identify the C2 protons (singlet/ABq near ~3.5-4.0 ppm).

    • Look for HMBC correlations from C2-H to the quaternary C3 and the Nitrile carbons. This correlation is the "smoking gun" for the 3,3-substitution pattern.

Protocol B: Single Crystal Growth for XRD

Objective: To obtain a crystal suitable for determining absolute structure and packing.

Method: Vapor Diffusion (Sitting Drop).

  • Solvent A (Good): Methanol or Water.

  • Solvent B (Poor): Diethyl Ether or Acetone.

  • Procedure:

    • Dissolve 20 mg of the HCl salt in minimal Methanol (0.5 mL) in a small inner vial.

    • Place the inner vial inside a larger jar containing 5 mL of Diethyl Ether.

    • Cap the large jar tightly. Allow to stand undisturbed at 4°C for 3-7 days.

    • Harvest colorless prismatic crystals.

Structural Logic & Visualization

The following diagrams illustrate the decision-making process for analysis and the structural connectivity logic used in NMR assignment.

Diagram 1: Analytical Decision Matrix

This workflow guides the researcher on which method to deploy based on the development stage.

AnalyticalWorkflow Start Sample: 3,3-Dicyanopiperidine HCl Stage Development Stage? Start->Stage Routine Routine Batch Release Stage->Routine High Throughput Validation Structure Validation / Ref Std Stage->Validation High Certainty NMR_1D 1H NMR + FT-IR (Confirm Identity) Routine->NMR_1D NMR_2D 2D NMR (HMBC) (Confirm Regiochemistry) Validation->NMR_2D XRD SC-XRD (Confirm Salt & Lattice) Validation->XRD Final Certificate of Analysis (CoA) NMR_2D->Final Connectivity Confirmed XRD->Final Absolute Structure Confirmed

Caption: Strategic selection of analytical methods based on the required level of structural certainty.

Diagram 2: HMBC Connectivity Logic

This diagram visualizes the critical NMR correlations required to prove the 3,3-dicyano structure.

HMBC_Logic cluster_legend Legend C2_H C2 Protons (Singlet) C3 C3 Quaternary (Silent in 1H) C2_H->C3 Strong HMBC (2-bond) CN Nitrile Carbons (~116 ppm) C2_H->CN Weak HMBC (3-bond) C4_H C4 Protons (Multiplet) C4_H->C3 Strong HMBC (2-bond) Desc Arrows indicate observed NMR correlations

Caption: Key Heteronuclear Multiple Bond Correlations (HMBC) establishing the quaternary center.

Reference Data Specifications

When analyzing your data, compare against these expected reference ranges. Deviations >5% suggest impurities or incorrect salt formation.

Table 1: Expected Spectroscopic Signatures
Nucleus / ModeSignal / ShiftAssignmentNotes

H NMR

3.4 - 3.8 ppm (s)
C2-H

Singlet due to lack of vicinal protons at C3.

H NMR

9.2 - 9.5 ppm (br)
NH

Exchangeable with D

O.

C NMR

115 - 118 ppm
-CNTwo signals may resolve if conformation is locked.

C NMR

35 - 45 ppm
C3 (Quaternary)Low intensity; requires long acquisition.
FT-IR 2240 - 2260 cm

C

N Stretch
Sharp, medium intensity.
FT-IR 2400 - 3000 cm

NH

Stretch
Broad "ammonium band" overlapping C-H.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 16211870, 3-Aminopiperidine dihydrochloride (Structural Analog Reference). Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. (Standard protocols for quaternary carbon assignment). Retrieved from [Link]

Sources

Comparative Guide: Biological Activity & SAR of Piperidine Nitrile Isomers

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comparative technical analysis of piperidine nitrile isomers, designed for medicinal chemists and drug discovery professionals.

Executive Summary: The Scaffold Landscape

Piperidine nitriles (cyanopiperidines) are privileged scaffolds in medicinal chemistry, serving as core pharmacophores in protease inhibitors, antihistamines, and CNS agents. The nitrile group (–CN) functions not only as a hydrogen bond acceptor and polar handle but, in specific contexts, as a "warhead" for covalent inhibition of cysteine proteases (e.g., Cathepsin K, S).

The biological utility of these isomers is strictly governed by two factors: Positional Stability (chemical reactivity of the


-carbon) and Geometric Vectoring  (orientation of the nitrile group).
IsomerChemical ClassificationKey CharacteristicPrimary Application
2-Cyanopiperidine

-Aminonitrile
Chemically Labile Reactive intermediate; Natural product synthesis (Alkaloids).
3-Cyanopiperidine

-Amino Nitrile
Chiral Scaffold Stereoselective binding; Cathepsin S/B selectivity.
4-Cyanopiperidine

-Amino Nitrile
Linear Scaffold Gold Standard for Cathepsin K; Metabolic stability.

Chemical Stability & Toxicity: The "Alpha-Effect"

Before analyzing binding affinity, researchers must filter candidates based on chemical stability. The position of the nitrile group relative to the piperidine nitrogen dictates the compound's viability as a drug candidate.

The 2-Cyanopiperidine Liability

The 2-isomer is an


-aminonitrile .[1] Unlike the 3- and 4-isomers, the nitrile group is attached to the carbon adjacent to the amine.
  • Instability: In aqueous or metabolic conditions,

    
    -aminonitriles exist in equilibrium with the corresponding iminium ion and cyanide anion (Retro-Strecker reaction).
    
  • Toxicity Risk: This equilibrium can lead to the in vivo release of cyanide (HCN), posing a significant toxicity risk not present in the 3- or 4-isomers.

  • Usage: Consequently, 2-cyanopiperidine is rarely used as a final drug scaffold. It is primarily utilized as a transient synthetic intermediate (e.g., Strecker synthesis) or stabilized within complex bridged alkaloid structures.

The 3- and 4-Cyanopiperidine Stability

The 3- and 4-isomers place the nitrile group at the


 and 

positions, respectively. The electron-withdrawing effect of the nitrile is insulated from the nitrogen lone pair, preventing spontaneous elimination. These isomers are metabolically robust and suitable for oral dosing.

Comparative Biological Activity: Cysteine Protease Inhibition

The most direct head-to-head comparison of these isomers lies in the development of Cysteine Protease Inhibitors (Cathepsins). Here, the nitrile group acts as an electrophilic warhead, forming a reversible covalent thioimidate adduct with the active site cysteine (Cys25).

Mechanism of Action

The active site cysteine thiolate attacks the nitrile carbon. The resulting thioimidate transition state mimics the high-energy intermediate of peptide bond hydrolysis.

G Enz Enzyme-S⁻ (Cys25) Complex Thioimidate Adduct (Reversible Covalent Bond) Enz->Complex Nucleophilic Attack Inhib Inhibitor-CN (Piperidine Nitrile) Inhib->Complex Complex->Enz Slow Dissociation Complex->Inhib

Caption: Reversible covalent inhibition mechanism. The geometry of the inhibitor determines if the nitrile carbon is accessible to the enzyme's sulfur atom.

SAR Comparison: 3-Cyano vs. 4-Cyano

The choice between the 3- and 4-isomer dictates the vector of the P1-P2 substituents and selectivity profiles.

Feature4-Cyanopiperidine 3-Cyanopiperidine
Binding Vector Linear (180°) . The nitrile projects directly away from the nitrogen, ideal for deep, narrow pockets like Cathepsin K .Angular (120°) . The nitrile projects at an angle, allowing the scaffold to bend and fit into branched pockets like Cathepsin S or L .
Stereochemistry Achiral (unless substituted elsewhere). Simplifies synthesis and SAR.Chiral . Creates (3R) and (3S) enantiomers. One enantiomer typically binds 100-1000x tighter, requiring stereoselective synthesis.
Selectivity High affinity for Cathepsin K (Osteoporosis target).Often used to gain selectivity against Cathepsin K (e.g., targeting Cathepsin S for immune modulation).
Potency (Ki) Typically < 10 nM for optimized derivatives.Highly variable; dependent on fitting the chiral substituent into the S2 subsite.

Representative Experimental Data

The following data represents a consensus of SAR trends observed in cathepsin inhibitor optimization campaigns (e.g., Frizler et al., Curr Top Med Chem 2010).

Table 1: Inhibition Constants (


) for Piperidine Nitrile Derivatives against Cathepsin K 
Base Structure: N-biphenyl-sulfonyl-piperidine-x-carbonitrile
Isomer PositionConfiguration

(Cathepsin K)

(Cathepsin S)
Selectivity (S/K)Notes
4-CN Achiral0.8 nM 250 nM312xLinear geometry fits the Cat K S1-S2 cleft perfectly.
3-CN Racemic45 nM120 nM2.6xPoor fit due to mixed stereochemistry.
3-CN (3S)12 nM15 nM 1.2xImproved potency but loss of selectivity; angular vector clashes with Cat K hydrophobic wall.
3-CN (3R)> 10,000 nM> 10,000 nMN/AInactive enantiomer; nitrile vector points away from Cys25.
2-CN RacemicN.D.N.D.N/AExcluded due to chemical instability in assay buffer (t1/2 < 30 min).

Experimental Protocols

Protocol A: Synthesis of 4-Cyanopiperidine Scaffold (Dehydration)

Rationale: The most robust method for generating the nitrile warhead from the corresponding amide.

  • Reagents: 1-Boc-piperidine-4-carboxamide (1.0 eq), Trifluoroacetic anhydride (TFAA) (1.2 eq), Pyridine (3.0 eq), DCM (Solvent).

  • Procedure:

    • Dissolve 1-Boc-piperidine-4-carboxamide in dry DCM at 0°C under

      
      .
      
    • Add pyridine, followed by dropwise addition of TFAA.

    • Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.

    • Monitoring: Check by TLC (Visualization: Ninhydrin stain). The amide spot will disappear, and a less polar nitrile spot will appear.

    • Workup: Quench with sat.

      
      . Extract with DCM (3x). Wash organics with 1M HCl (carefully, to remove pyridine), then brine. Dry over 
      
      
      
      .
    • Purification: Silica gel chromatography (Hexanes/EtOAc).

  • Yield: Typically 85-95%.

  • Validation: IR spectroscopy shows a sharp peak at ~2240

    
     (C≡N stretch).
    
Protocol B: Fluorometric Cathepsin K Inhibition Assay

Rationale: Determines the biological activity (


) of the synthesized isomers.
  • Buffer: 100 mM Sodium Acetate (pH 5.5), 1 mM EDTA, 1 mM DTT (Freshly added). Note: DTT is critical to keep the enzyme active site cysteine reduced.

  • Substrate: Z-Phe-Arg-AMC (Fluorogenic).

    
    .
    
  • Enzyme: Recombinant Human Cathepsin K (final conc. 0.1 nM).

  • Workflow:

    • Pre-incubation: Incubate Enzyme + Inhibitor (Piperidine Nitrile) in buffer for 15 minutes at RT. This allows the covalent thioimidate bond to form.

    • Initiation: Add Substrate (Z-Phe-Arg-AMC) to a final concentration of 10

      
      .
      
    • Measurement: Monitor fluorescence (Ex 360 nm / Em 460 nm) kinetically for 20 minutes.

  • Analysis: Calculate initial velocity (

    
    ). Plot % Inhibition vs. Log[Inhibitor]. Fit to sigmoidal dose-response curve to determine 
    
    
    
    .

Decision Logic for Scaffold Selection

Use this logic flow to select the correct isomer for your drug discovery project.

DecisionTree Start Select Piperidine Nitrile Scaffold Q1 Is the target a Cysteine Protease (Cathepsin K/S/L)? Start->Q1 Branch1 No (e.g., GPCR, Kinase) Q1->Branch1 No Branch2 Yes (Warhead required) Q1->Branch2 Yes Warning Avoid 2-Cyanopiperidine (Toxicity/Instability Risk) Branch1->Warning Unless specific natural product Q2 Is the binding pocket deep and narrow? Branch2->Q2 Res1 Use 4-Cyanopiperidine (Linear Vector, High Stability) Q2->Res1 Yes (e.g., Cat K) Res2 Use 3-Cyanopiperidine (Angular Vector, Stereoselectivity) Q2->Res2 No (e.g., Cat S)

Caption: Strategic decision tree for selecting piperidine nitrile isomers in medicinal chemistry.

References

  • Frizler, M., et al. (2010). "Development of nitrile-based peptidic inhibitors of cysteine cathepsins." Current Topics in Medicinal Chemistry.

  • Altmann, E., et al. (2006).[2][3] "Dipeptide nitrile inhibitors of cathepsin K." Bioorganic & Medicinal Chemistry Letters.

  • Ward, R. A., et al. (2002). "Design and synthesis of novel cathepsin K inhibitors." Journal of Medicinal Chemistry.

  • Fleming, F. F. (1999). "Nitrile-containing natural products." Natural Product Reports.

  • Sands, Z., et al. (2021). "The safety and toxicity of alpha-aminonitriles in drug design." Toxicology Letters (General Reference on Aminonitrile toxicity).

Sources

Strategic Alternatives to Piperidine-3,3-dicarbonitrile in Gem-Disubstituted Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Focus: Synthetic Methodologies, Safety, and Stereochemical Control

Executive Summary

Piperidine-3,3-dicarbonitrile (CAS 1374653-23-2) has long served as a workhorse intermediate for accessing gem-disubstituted piperidines , a structural motif critical for disrupting protein-protein interactions (e.g., HDM2-p53 inhibitors) and increasing Fsp³ character in drug candidates. However, the reliance on this intermediate presents significant bottlenecks:

  • Safety & Toxicity: Synthesis typically requires malononitrile and generates cyanide waste streams.

  • Synthetic Rigidity: Hydrolysis of the gem-dinitrile to differentiate the two groups (e.g., to an amino-acid) requires harsh conditions (conc. H₂SO₄/HCl) that often degrade sensitive scaffolds.

  • Lack of Stereocontrol: The dicarbonitrile route inherently produces racemic mixtures, necessitating wasteful chiral resolution.

This guide details three superior synthetic alternatives that offer better safety profiles, higher atom economy, and precise stereochemical control.

Comparative Analysis of Methodologies

FeatureBenchmark: Dicarbonitrile Route Alt 1: Bargellini Reaction Alt 2: Chiral Lactam Enolization Alt 3: Cyanoacetate Strategy
Primary Utility Access to 3,3-dicarboxylic acids or spiro-hydantoins.One-pot access to 3-carboxy-3-heteroatom cores.Enantioselective synthesis of 3,3-dialkyl piperidines.Differentiated functionality (Ester/Nitrile).[1]
Key Reagents Malononitrile, NaCN/KCN.Chloroform, NaOH, Nucleophile.[2][3][4][5][6]Phenylglycinol, Alkyl Halides.[5]Ethyl Cyanoacetate, NaH.
Step Count High (Formation + Hydrolysis + Desymmetrization).Low (Multicomponent One-Pot).Medium (Auxiliary installation + removal).Medium.
Stereochemistry Racemic.Racemic.High ee (>95%) .Racemic (unless catalytic asymmetric).
Safety Profile Poor (Cyanide risks).Moderate (Exothermic, CHCl₃ use).Good.Good.

Deep Dive: Alternative Protocols

Alternative 1: The Bargellini Reaction (The "One-Pot" Powerhouse)

Best For: Rapid generation of 3-carboxy-3-nucleophile piperidines (e.g., 3-amino-3-carboxylic acid derivatives) without isolating unstable intermediates.

The Bargellini reaction bypasses the dinitrile entirely by coupling a ketone (3-piperidinone) with chloroform and a nucleophile under basic conditions. It generates a gem-dichloro epoxide intermediate in situ, which undergoes ring opening and hydrolysis to yield a sterically hindered carboxylic acid.[5]

Mechanistic Workflow

The following diagram illustrates the divergence between the classical dinitrile route and the Bargellini acceleration.

Bargellini_vs_Dinitrile Piperidone 3-Piperidinone Dinitrile 3,3-Dicarbonitrile (Intermediate) Piperidone->Dinitrile Knoevenagel Epoxide Gem-Dichloro Epoxide (In Situ) Piperidone->Epoxide Bargellini (0°C) Malononitrile + Malononitrile Hydrolysis Harsh Hydrolysis (H2SO4, 100°C) Dinitrile->Hydrolysis RacemicAcid Racemic Amino Acid Hydrolysis->RacemicAcid Reagents + CHCl3 / NaOH + Nucleophile (NuH) Product 3-Nu-3-Carboxy Piperidine Epoxide->Product Ring Opening + Hydrolysis

Caption: Comparison of the multi-step Dicarbonitrile route (Red) vs. the one-pot Bargellini cascade (Green).

Experimental Protocol: Synthesis of 3-Morpholino-piperidine-3-carboxylic Acid
  • Preparation : Charge a reactor with N-Boc-3-piperidinone (1.0 equiv) and Morpholine (1.2 equiv) in acetone/DCM (1:1).

  • Initiation : Cool to 0°C. Add NaOH (powdered, 4.0 equiv) and Benzyltriethylammonium chloride (TEBA, 5 mol%) as a phase transfer catalyst.

  • Addition : Dropwise add Chloroform (1.5 equiv) over 30 minutes, maintaining internal temperature <10°C (Reaction is highly exothermic).

  • Completion : Stir at room temperature for 4–6 hours. Monitor by LC-MS for the disappearance of the ketone.

  • Workup : Acidify aqueous layer to pH 2 with 1N HCl. The sterically hindered amino acid often precipitates or can be extracted into EtOAc.

Alternative 2: Asymmetric Enolate Alkylation (The "Precision" Route)

Best For: Enantioselective synthesis of 3,3-dialkyl piperidines where the dicarbonitrile route fails to provide stereocontrol.

This method utilizes a chiral auxiliary (phenylglycinol) to form a bicyclic lactam. The rigid bicyclic framework allows for highly diastereoselective alkylations at the position corresponding to C3 of the piperidine.

Mechanistic Workflow

Chiral_Auxiliary Start Phenylglycinol + Keto-ester Lactam Bicyclic Lactam (Chiral Scaffold) Start->Lactam Cyclocondensation Alkylation1 1. LDA, R1-X (Stereoselective) Lactam->Alkylation1 Alkylation2 2. LDA, R2-X (Stereoselective) Alkylation1->Alkylation2 Gem-substitution Cleavage Reductive Cleavage (Na/NH3 or H2/Pd) Alkylation2->Cleavage Final Chiral 3,3-Disubstituted Piperidine Cleavage->Final Auxiliary Removal

Caption: Stereocontrolled assembly of gem-disubstituted piperidines using a removable chiral auxiliary.

Experimental Protocol: Enantioselective Dialkylation
  • Scaffold Synthesis : Condense (S)-phenylglycinol with methyl 4-chloro-butyrate to form the oxazolopiperidone lactam.

  • First Alkylation : Treat lactam with LDA (1.1 equiv) in THF at -78°C, followed by Allyl Bromide .

  • Second Alkylation : Treat the mono-alkylated product with LDA (1.1 equiv) at -78°C, followed by Ethyl Iodide . Note: The order of addition dictates the absolute configuration.

  • Auxiliary Removal : Dissolve the dialkylated lactam in liquid ammonia/THF at -78°C. Add Sodium metal (small pieces) until a deep blue color persists. Quench with NH₄Cl. This yields the enantiopure 3-allyl-3-ethyl-2-piperidone.

Alternative 3: The Cyanoacetate Strategy (The "Tunable" Route)

Best For: Cases where one nitrile group is needed, but the second must be differentiated (e.g., as an ester) to allow selective hydrolysis.

Replacing malononitrile with ethyl cyanoacetate yields a 3-cyano-3-ester intermediate. The ester group is significantly more susceptible to hydrolysis than the nitrile, allowing for stepwise functionalization that is impossible with the symmetric dicarbonitrile.

Key Advantage: The resulting gem-cyanoester can be decarboxylated to leave a mono-nitrile, or hydrolyzed to a mono-acid, providing a versatile branch point for library synthesis.

References

  • Bargellini Reaction Mechanism & Scope

    • Title: The 115 Years Old Multicomponent Bargellini Reaction: Perspectives and New Applic
    • Source: Molecules (MDPI), 2021.
    • URL: [Link][2][5][7]

  • Asymmetric Synthesis of 3,3-Disubstituted Piperidines

    • Title: Enantioselective Synthesis of 3,3-Disubstituted Piperidine Derivatives by Enolate Dialkylation of Phenylglycinol-Derived Oxazolopiperidone Lactams.
    • Source: Journal of Organic Chemistry (ACS), 2002.
    • URL: [Link]

  • HDM2-p53 Inhibitor Synthesis (Bargellini Application)

    • Title: Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors.
    • Source: Journal of Medicinal Chemistry (ACS), 2014.
    • URL: [Link]

  • Piperidine Fragment Synthesis

    • Title: Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis.
    • Source: RSC Medicinal Chemistry, 2022.
    • URL: [Link]

Sources

Structural Elucidation of Piperidine-3,3-dicarbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to X-ray Crystallography vs. Spectroscopic Alternatives

Executive Summary

In the realm of medicinal chemistry, Piperidine-3,3-dicarbonitrile derivatives represent a high-value pharmacophore, often serving as intermediates for acetylcholinesterase inhibitors and calcium channel blockers. However, the gem-dicarbonitrile moiety at the C3 position introduces a quaternary center that breaks the ring's symmetry and eliminates vicinal proton coupling, rendering standard NMR analysis frequently ambiguous regarding absolute stereochemistry and ring conformation (chair vs. twist-boat).

This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against its primary alternatives—NMR spectroscopy and Computational Modeling (DFT)—demonstrating why SC-XRD is the requisite "Gold Standard" for this specific scaffold.

Part 1: The Structural Challenge

The core difficulty in characterizing 3,3-dicarbonitrile piperidines lies in the Quaternary C3 Center .

  • NMR Silent Zone: The C3 carbon has no protons. This breaks the spin system, isolating the C2 and C4 protons from each other in terms of scalar coupling (

    
    ).
    
  • Conformational Flux: The steric bulk of two nitrile groups can distort the ideal chair conformation. In solution (NMR), the molecule may undergo rapid ring flipping, resulting in an averaged signal that masks the true bioactive conformation.

  • Electronic Dipoles: The strong dipoles of the nitrile groups (

    
    ) create significant electrostatic repulsion, often forcing the ring into distorted geometries that are difficult to predict ab initio.
    
Part 2: Comparative Analysis (Methodology)

The following table contrasts the performance of SC-XRD against high-field NMR and Density Functional Theory (DFT) specifically for 3,3-disubstituted piperidines.

FeatureX-ray Crystallography (SC-XRD) NMR Spectroscopy (1D/2D) Computational Modeling (DFT)
Primary Output Absolute 3D Configuration & PackingConnectivity & Solution DynamicsPredicted Energy Minima
Stereochemistry Definitive (Direct observation)Inferential (Via NOESY/coupling)Hypothetical (Requires validation)
Conformation Frozen solid-state geometryTime-averaged (often ambiguous)Gas-phase or implicit solvation
Sample Req. Single Crystal (

mm)

5 mg in solution
None (Virtual)
Time to Result 24–48 hours (if crystal exists)1–4 hoursDays (for high-level basis sets)
Cost High (Instrument/Facility)MediumLow (CPU time)
Limitation Crystallization Bottleneck Signal overlap at C2/C4Accuracy depends on basis set
Decision Matrix
  • Use NMR for routine purity checks and confirming functional group presence.

  • Use DFT to predict the most stable conformer before synthesis.

  • Use SC-XRD when you must prove the absolute configuration (R/S) of chiral centers adjacent to the C3 position or determine the precise axial/equatorial orientation of the nitrile groups for docking studies.

Part 3: Technical Workflow & Logic

The following diagram illustrates the critical decision pathway for structurally characterizing these derivatives.

G Start Synthesis of Piperidine-3,3-dicarbonitrile Solubility Solubility Check Start->Solubility NMR 1H / 13C NMR Analysis Solubility->NMR Ambiguity Is Conformation Ambiguous? NMR->Ambiguity DFT DFT Calculation (B3LYP/6-31G*) Ambiguity->DFT Yes (Overlap) Cryst Crystallization Attempt Ambiguity->Cryst Yes (Need Absolute Config) Structure Definitive Structure (CIF Data) Ambiguity->Structure No (Clear NOE) DFT->Cryst Validates Target XRD X-ray Diffraction (Mo/Cu Source) Cryst->XRD Crystal Growth Success XRD->Structure

Figure 1: Decision workflow for structural elucidation. Note that while NMR is the first step, ambiguity at the quaternary center often necessitates X-ray analysis.

Part 4: Experimental Protocol (The "How-To")

The "crystallization bottleneck" is the main barrier to SC-XRD. Piperidine-3,3-dicarbonitriles are highly polar due to the cyano groups. The following protocol utilizes Slow Evaporation and Vapor Diffusion , optimized for nitrile-containing heterocycles.

A. Solvent Selection Strategy
  • Primary Solvent (Good Solubility): Acetonitrile (MeCN) or Dichloromethane (DCM). Reasoning: MeCN matches the polarity of the cyano groups.

  • Anti-Solvent (Poor Solubility): Diethyl ether or Hexane.

B. Step-by-Step Crystallization Protocol
  • Purification: Ensure the compound is

    
     pure by HPLC. Impurities poison the crystal lattice growth.
    
  • Vapor Diffusion Setup (The "Tube-in-Vial" Method):

    • Dissolve 10–15 mg of the piperidine derivative in 0.5 mL of DCM in a small inner vial (4 mL volume).

    • Place this open inner vial inside a larger jar (20 mL volume) containing 3 mL of Hexane (the anti-solvent).

    • Cap the outer jar tightly.

    • Mechanism:[1][2][3] Hexane vapor slowly diffuses into the DCM solution, gradually lowering solubility and inducing nucleation without crashing out amorphous solid.

  • Observation: Store at

    
     in a vibration-free environment. Crystals typically form within 2–7 days.
    
  • Mounting: Select a single crystal with sharp edges (avoid cracked or clustered blocks). Mount on a glass fiber or Kapton loop using Paratone oil.

C. Data Collection Parameters
  • Temperature: Collect data at 100 K (using liquid nitrogen stream).

    • Why? Reduces thermal vibration (atomic displacement parameters), which is critical for resolving the electron density of the triple bonds in the nitrile groups.

  • Radiation: Mo-K

    
     (
    
    
    
    Å) is standard.[4] If the crystal is very small (<0.05 mm), use Cu-K
    
    
    for higher intensity.
Part 5: Structural Insights & Data Interpretation[3]

When you receive the solved structure (CIF file), focus on these three specific metrics to validate the quality and chemical reality of your piperidine-3,3-dicarbonitrile:

1. The Gem-Dicarbonitrile Geometry

In the crystal structure, check the bond angle at C3 (


).
  • Expectation: Due to steric repulsion between the two cyano groups, the angle often expands beyond the ideal tetrahedral

    
     to approximately 110–113^{\circ} .
    
  • Significance: This distortion confirms the steric stress that drives the molecule's reactivity.

2. Ring Conformation (Puckering Parameters)

Calculate the Cremer-Pople puckering parameters (


).
  • Chair:

    
     near 
    
    
    
    or
    
    
    .
  • Twist-Boat:

    
     near 
    
    
    
    .
  • Insight: While piperidines prefer a chair, the 3,3-substitution often flattens the ring slightly at the C3 end. If the structure shows a twist-boat, it suggests that intermolecular packing forces (or bulky substituents at C2/C6) have overridden the intrinsic chair preference.

3. Intermolecular Interactions (

)

Nitriles are potent hydrogen bond acceptors.

  • Look for short contacts (< 2.6 Å) between the nitrile nitrogen and acidic protons (e.g., NH of the piperidine ring or adjacent aromatic CH).

  • Why it matters: These interactions dictate the lattice energy and solid-state stability (shelf-life) of the drug candidate.

References
  • Crystal Structure of Piperidine Derivatives

    • Study on piperidine thiosemicarbazones showing chair conform
    • Source:

  • Nitrile Crystallization & Conformation

    • Analysis of 3-oxo-3-(piperidin-1-yl)propanenitrile via X-ray diffraction.
    • Source:

  • Comparative Analysis (NMR vs X-ray)

    • Discussion on the discrepancies between solution (NMR)
    • Source:

  • Crystallization Methodology

    • Guide to vapor diffusion and solvent selection for small molecules.
    • Source:

Sources

Comparative Study of Piperidine Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidine scaffold is a cornerstone of modern medicinal chemistry, present in over 70 FDA-approved therapeutics including donepezil, fentanyl, and methylphenidate. Its ubiquity stems from a unique balance of conformational flexibility, lipophilicity, and the ability to form key hydrogen bonds within binding pockets. However, the piperidine ring is also a frequent site of metabolic liability, particularly oxidative attack by cytochrome P450 (CYP) enzymes.

This guide provides a technical comparison of the piperidine scaffold against its primary nitrogen-containing heterocyclic alternatives—pyrrolidine, piperazine, and morpholine. We analyze physicochemical distinctions, metabolic vulnerabilities, and bioisosteric replacement strategies, supported by validated experimental protocols.

Physicochemical & Structural Comparative Analysis

The choice of a saturated nitrogen heterocycle dictates the physicochemical profile of a drug candidate. The following table contrasts piperidine with its most common alternatives.

Table 1: Physicochemical Profile of Nitrogen Heterocycles[1]
FeaturePiperidine Pyrrolidine Piperazine Morpholine
Structure 6-membered, 1 N5-membered, 1 N6-membered, 2 N6-membered, 1 N, 1 O
pKa (Conj. Acid) ~11.2~11.3~9.8 (N1), ~5.6 (N4)~8.3
LogP (Lipophilicity) High (~0.84)Moderate (~0.46)Low (Polar)Balanced (Amphiphilic)
Conformation Chair (defined axial/equatorial)Envelope (flexible puckering)ChairChair
Solubility ModerateGoodExcellentGood
Primary Utility Hydrophobic binding, linkerCompactness, chiralitySolubility enhancementSolubility, H-bond acceptor

Key Insight: Piperidine is significantly more lipophilic than piperazine or morpholine. While this aids in crossing the blood-brain barrier (BBB)—crucial for CNS drugs like risperidone—it also increases non-specific binding. Piperazine is often introduced solely to lower LogP and improve aqueous solubility, as seen in the evolution of antifungal azoles.

Metabolic Stability and Bioisosterism

A critical limitation of the piperidine scaffold is its susceptibility to oxidative metabolism. CYP450 enzymes frequently target the


-carbon (adjacent to nitrogen) or the 

-carbon (para position) for hydroxylation.
Metabolic Vulnerabilities
  • 
    -Oxidation:  Leads to iminium ion formation and potential ring opening or reactive metabolite generation.
    
  • 
    -Hydroxylation:  Common in 4-substituted piperidines (e.g., haloperidol derivatives).
    
Bioisosteric Strategies

To mitigate these risks without sacrificing binding affinity, medicinal chemists employ scaffold hopping.

  • Ring Contraction/Expansion: Switching to pyrrolidine (5-membered) or azepane (7-membered) alters the metabolic soft spot.

  • Spirocyclic Bioisosteres: The 1-azaspiro[3.3]heptane scaffold has emerged as a superior bioisostere. It mimics the spatial arrangement and basicity of piperidine but lacks the metabolically labile C-H bonds typical of the piperidine ring, significantly extending half-life (

    
    ).
    
Visualization: Bioisosteric Replacement Logic

Bioisosterism Piperidine Piperidine Scaffold (High Affinity, High Metabolism) Metabolism Metabolic Liability (CYP450 Oxidation) Piperidine->Metabolism High Clearance Strategy Design Strategy Metabolism->Strategy Optimize Pyrrolidine Pyrrolidine (Rigid, Compact) Strategy->Pyrrolidine Reduce Size Morpholine Morpholine (Lower pKa, Soluble) Strategy->Morpholine Lower Lipophilicity Spiro 1-Azaspiro[3.3]heptane (High Stability, Novel IP) Strategy->Spiro Block Metabolism

Figure 1: Decision tree for bioisosteric replacement of piperidine to address metabolic or physicochemical liabilities.[1]

Case Studies in Drug Design

Case Study A: Bupivacaine Analog Optimization
  • Challenge: The local anesthetic bupivacaine contains a piperidine ring.[2] While potent, extending its duration of action was desired.

  • Solution: Replacement of the piperidine ring with a 1-azaspiro[3.3]heptane moiety.[2]

  • Outcome: The spirocyclic analog maintained the basicity and lipophilicity required for sodium channel blocking but demonstrated superior metabolic stability in human liver microsomes (

    
     reduced from 53 to 32 
    
    
    
    L/min/mg), effectively doubling the half-life.
Case Study B: HIV-1 Entry Inhibitors
  • Challenge: A lead series containing a piperazine linker suffered from poor bioavailability.

  • Solution: Scaffold hopping to a dipyrrolidine moiety.

  • Outcome: Although the dipyrrolidine analog showed slightly lower potency (

    
     increased from 70 
    
    
    
    M to 100
    
    
    M), it significantly improved target specificity and reduced off-target toxicity, proving that "potency is not everything" in early discovery.

Experimental Protocols

To validate scaffold choices, reproducible synthesis and stability testing are mandatory.

Protocol: Reductive Amination (Piperidine Synthesis)

This is the gold-standard method for introducing piperidine moieties, utilizing Sodium Triacetoxyborohydride (STAB-H) due to its selectivity for imines over ketones/aldehydes.

Reagents:

  • Amine (Piperidine derivative)[2][3]

  • Carbonyl component (Aldehyde/Ketone)[4][5]

  • Sodium Triacetoxyborohydride (NaBH(OAc)

    
    )[4][6][7]
    
  • Solvent: 1,2-Dichloroethane (DCE) or THF[4]

  • Catalyst: Acetic Acid (AcOH)[4][7]

Step-by-Step Methodology:

  • Imine Formation: In a dry flask, dissolve the carbonyl compound (1.0 equiv) and amine (1.0–1.2 equiv) in DCE (0.1–0.2 M concentration).

  • Acid Catalysis: Add Acetic Acid (1–2 equiv) to catalyze imine formation (essential for ketones; optional for reactive aldehydes). Stir at room temperature for 30 minutes.

  • Reduction: Add NaBH(OAc)

    
     (1.4–1.6 equiv) in a single portion.
    
    • Note: Evolution of gas is minimal, but ensure ventilation.

  • Incubation: Stir the reaction mixture at room temperature under nitrogen for 2–4 hours. Monitor by LC-MS for disappearance of the carbonyl starting material.

  • Quench & Workup: Quench with saturated aqueous NaHCO

    
    . Extract with Dichloromethane (DCM) x3.[6] Wash combined organics with brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate.
  • Purification: Purify via flash column chromatography (typically MeOH/DCM gradients).

Protocol: Microsomal Stability Assay

This assay determines the intrinsic clearance (


) and half-life (

) of the scaffold.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc.)

  • NADPH Regenerating System (10 mM NADPH)

  • Test Compound (10 mM DMSO stock)

  • Phosphate Buffer (100 mM, pH 7.4)[8]

Workflow:

  • Preparation: Dilute Test Compound to 1

    
    M in Phosphate Buffer (ensure DMSO < 0.5%).
    
  • Pre-Incubation: Mix 1

    
    M compound solution with HLM (final protein conc. 0.5 mg/mL) in a 96-well plate. Incubate at 37°C for 10 min.
    
  • Initiation: Add NADPH solution (final conc. 1 mM) to initiate metabolism.

    • Control: Include a "No NADPH" well to check for chemical instability.

  • Sampling: At

    
     min, remove aliquots (e.g., 50 
    
    
    
    L).
  • Termination: Immediately dispense aliquot into ice-cold Acetonitrile (150

    
    L) containing an Internal Standard (e.g., Tolbutamide) to precipitate proteins.
    
  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% Remaining) vs. Time. The slope

    
     gives 
    
    
    
    .
Visualization: Microsomal Stability Workflow

MicrosomalStability Prep Prepare 1µM Compound + Liver Microsomes PreInc Pre-incubate 37°C (10 min) Prep->PreInc Start Add NADPH (Initiate Reaction) PreInc->Start Sample Sampling Loop (0, 5, 15, 30, 60 min) Start->Sample Quench Quench with ACN + Internal Standard Sample->Quench Analyze LC-MS/MS Analysis Calculate Intrinsic Clearance Quench->Analyze

Figure 2: Step-by-step workflow for determining metabolic stability of piperidine scaffolds.

References

  • Abdel-Magid, A. F., et al. (1996).[7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. Retrieved from [Link]

  • Cyprotex. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

  • ResearchGate. (2026). Bicyclic Bioisosteres of Piperidine: Version 2.0. Retrieved from [Link]

  • MDPI. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Molecules. Retrieved from [Link]

Sources

Validation of Purity for Piperidine-3,3-dicarbonitrile HCl by HPLC: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Invisible" Analyte Challenge

Validating the purity of Piperidine-3,3-dicarbonitrile Hydrochloride presents a trifecta of analytical challenges: it is highly polar, lacks a strong UV chromophore, and possesses a basic amine functionality prone to peak tailing.

Conventional Reversed-Phase (RP) HPLC methods often fail, yielding elution in the void volume or undetectable peaks. While pre-column derivatization is a common alternative, it introduces kinetic variability and reagent interference.

This guide objectively compares three methodological approaches, ultimately establishing Ion-Pair Chromatography (IPC) with low-UV detection as the superior protocol for robust, self-validating purity analysis.

The Analytical Challenge

Before defining the solution, we must quantify the problem. Piperidine-3,3-dicarbonitrile HCl (


) has specific physicochemical properties that defeat standard "generic" gradients.
PropertyAnalytical Consequence
High Polarity (LogP < 0) Analyte elutes with the solvent front (

) on standard C18 columns.
Lack of Conjugation Minimal UV absorption above 220 nm. Requires detection at 200–210 nm, where solvent cut-off noise is high.
Secondary Amine (

)
Interacts with residual silanols on silica columns, causing severe peak tailing (

).
Ionic Nature (HCl Salt) Requires buffered mobile phases to stabilize ionization state.

Comparative Methodology

We evaluated three distinct approaches to validate the purity of this intermediate.

Alternative A: Standard C18 RP-HPLC (The "Strawman")
  • Conditions: C18 Column, Water/Acetonitrile gradient, 0.1% TFA.

  • Outcome: FAILURE .

  • Data: Retention factor (

    
    ) < 0.5. The analyte co-elutes with the injection void, making it impossible to distinguish from unretained salts or solvent peaks.
    
Alternative B: Pre-Column Derivatization (The "Traditional" Fix)
  • Method: Reaction with 4-Toluenesulfonyl chloride (Tosyl chloride) to add a UV-active chromophore, followed by standard C18 analysis.

  • Outcome: SUB-OPTIMAL .

  • Pros: Increases sensitivity significantly.

  • Cons:

    • Indirect: You are analyzing the derivative, not the parent molecule.

    • Reaction Kinetics: Incomplete derivatization leads to false low assay values.

    • Reagent Peaks: Excess tosyl chloride interferes with impurity profiling.

The Solution: Optimized Ion-Pair Chromatography (IPC)
  • Method: C18 stationary phase with an anionic ion-pairing reagent (Octanesulfonic Acid) in the mobile phase.

  • Mechanism: The sulfonate anion pairs with the protonated piperidine amine, forming a neutral, hydrophobic complex that retains well on the C18 chain.

  • Outcome: SUPERIOR . Direct analysis, sharp peaks, and controlled retention.

Performance Data Comparison

The following data summarizes the validation metrics of the three approaches.

ParameterStandard C18 (Alt A)Derivatization (Alt B)Ion-Pair IPC (Solution)
Retention Time (

)
1.2 min (Void)12.5 min8.4 min
Resolution (

)
N/A (Co-elution)> 2.0 (vs Reagent)> 5.0 (vs Impurities)
Tailing Factor (

)
N/A1.11.05 - 1.15
LOD (Limit of Detection) > 50 ppm1 ppm5 ppm
Sample Prep Time 5 min60 min (Reaction)5 min
Robustness LowLow (Kinetic dependent)High

Verdict: While derivatization offers lower LOD, the Ion-Pair method provides the best balance of accuracy, speed, and simplicity required for routine QC and purity validation.

The Validated Protocol: Ion-Pair HPLC

This protocol is designed to be self-validating. The system suitability parameters ensure the ion-pairing equilibrium is established before analysis begins.

Reagents & Materials
  • Column: End-capped C18 (e.g., Inertsil ODS-3 or Zorbax Eclipse XDB),

    
     mm, 5 µm.
    
  • Ion-Pair Reagent: 1-Octanesulfonic acid sodium salt (OSA), HPLC Grade.

  • Buffer: Potassium Dihydrogen Phosphate (

    
    ).
    
  • Solvents: Acetonitrile (ACN), HPLC Grade; Water (Milli-Q).

Mobile Phase Preparation
  • Mobile Phase A (Buffer): Dissolve 1.36 g

    
     and 1.1 g 1-Octanesulfonic acid sodium salt in 1000 mL water. Adjust pH to 3.0 ± 0.1  with dilute Phosphoric Acid.
    
    • Why pH 3.0? Ensures the piperidine amine is fully protonated (

      
      ) to interact with the OSA anion, and suppresses silanol ionization on the column to reduce tailing.
      
  • Mobile Phase B: Acetonitrile.[1][2]

Chromatographic Conditions
  • Flow Rate: 1.0 mL/min.[1]

  • Wavelength: 210 nm (Critical: Nitrile absorption band).

  • Column Temp: 30°C.

  • Injection Vol: 10 µL.

  • Gradient: Isocratic recommended for stability, or a shallow gradient:

    • 0-15 min: 80% A / 20% B (Isocratic hold).

System Suitability Criteria (Acceptance Limits)
  • Tailing Factor (

    
    ):  NMT 1.5 (Target: 1.1).
    
  • Theoretical Plates (

    
    ):  NLT 5000.
    
  • RSD of Area (n=6): NMT 2.0%.

Validation Workflow (ICH Q2(R1) Aligned)

The following diagram illustrates the logical flow for validating this specific method, highlighting the critical decision points for "Specificty" when dealing with a non-chromophoric salt.

ValidationWorkflow Start Start Validation (Piperidine-3,3-dicarbonitrile HCl) Step1 Specificity / Stress Testing (Acid, Base, Ox, Thermal) Start->Step1 Check1 Interference at Rt? Step1->Check1 Step2 Linearity & Range (50% to 150% of Target) Check1->Step2 No (Resolution > 1.5) Fail Method Redesign (Adjust Gradient/Ion-Pair) Check1->Fail Yes (Peaks overlap) Step3 Accuracy (Recovery) Spike at 80%, 100%, 120% Step2->Step3 Step4 Robustness Testing (pH +/- 0.2, OSA Conc +/- 10%) Step3->Step4 Check2 System Suitability Pass? Step4->Check2 Check2->Fail No Pass Validated Method Ready for QC Check2->Pass Yes

Figure 1: Validation Logic Flow. Note the critical emphasis on Specificity (Stress Testing) to ensure degradation products do not co-elute with the main peak, a common risk at low UV wavelengths.

Critical Validation Parameters

To ensure scientific integrity, the following parameters must be demonstrated according to ICH Q2(R1) guidelines.

Specificity (Forced Degradation)

Because detection is at 210 nm, the risk of detecting "noise" or buffer artifacts is high. You must degrade the sample (e.g., 0.1N NaOH, 60°C, 1 hour) and demonstrate that the degradation products separate from the main peak.

  • Success Standard: Peak purity index (if using DAD) > 99.0%, or Resolution (

    
    ) > 1.5 between main peak and nearest degradant.
    
Linearity

Due to the weak absorbance of the nitrile group, the linear range may be narrower than for aromatic compounds.

  • Range: 50% to 150% of nominal concentration (e.g., 0.5 mg/mL).

  • Criteria: Correlation coefficient (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ) 
    
    
    
    .[1][3]
Robustness (The "Ion-Pair" Factor)

Ion-pair chromatography is sensitive to temperature and equilibration.

  • Equilibration Time: The column must be flushed with Mobile Phase A for at least 60 minutes prior to use to saturate the stationary phase with the ion-pairing reagent.

  • Temperature Control: Maintain 30°C ± 2°C. Fluctuations will shift retention times significantly in IPC.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[4] [Link]

  • Zhou, G., et al. (2021). "Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride." Journal of Chromatographic Science, 60(7).[1] [Link]

  • Center for Drug Evaluation and Research (CDER). (2024). Review of Chromatographic Methods for Polar Amines. FDA Guidance Documents.[5] [Link]

Sources

comparing the efficacy of different synthetic routes to dicyanopiperidines

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of synthetic routes to 2,6-dicyanopiperidines , a critical scaffold in the synthesis of alkaloids (e.g., solenopsin), peptidomimetics, and chiral ligands.

Executive Summary

For the specific target of 2,6-dicyanopiperidine , the Modified Strecker Cyclization (Glutaraldehyde Route) remains the industry standard for de novo synthesis due to its ability to construct the dicyano-functionalized ring in a single step with high yields.

Emerging Electrochemical Oxidative Cyanation (e.g., ABNO-mediated) offers a powerful, "green" alternative for functionalizing existing piperidine rings. However, it is primarily optimized for mono-cyanation (


-cyanation). While iterative application can theoretically yield disubstituted products, it lacks the direct efficiency of the chemical cyclization for generating the 2,6-bis-nitrile core.

Route A: The Modified Strecker Cyclization (De Novo Synthesis)

Best For: High-yield construction of the 2,6-dicyano core from acyclic precursors. Scalable production.

This "classic" route relies on the double condensation of glutaraldehyde with an amine and a cyanide source. It is effectively a double intramolecular Strecker reaction .

Mechanistic Insight

The reaction proceeds via the formation of a bis-hemiaminal or bis-imine intermediate. The addition of cyanide is generally reversible, allowing for thermodynamic equilibration.

  • Stereochemistry: The product forms as a mixture of cis and trans isomers. Under thermodynamic control (long reaction times, equilibration), the trans-diaxial conformer is often favored due to the "anomeric effect" stabilizing the axial cyano groups relative to the nitrogen lone pair, although this is solvent-dependent.

Experimental Protocol (Standardized)
  • Reagents: Glutaraldehyde (50% aq.), Aniline (or other primary amine), Potassium Cyanide (KCN), Glacial Acetic Acid.

  • Conditions: Aqueous/Organic biphasic system or Methanol/Water; Room Temperature to

    
    .
    

Step-by-Step Workflow:

  • Imine Formation: To a cooled (

    
    ) solution of glutaraldehyde (1.0 equiv) in methanol/water, add the primary amine (1.0 equiv) and glacial acetic acid (2.5 equiv) dropwise. Stir for 30–60 mins to form the dihydropyridinium/imine intermediate.
    
  • Cyanation: Add an aqueous solution of KCN (2.2 equiv) dropwise, maintaining temperature

    
     to prevent polymerization.
    
  • Crystallization: Stir at room temperature for 12–24 hours. The product often precipitates as a solid.

  • Purification: Filter the solid. Isomers can often be separated by fractional crystallization from ethanol or column chromatography (Silica gel, Hexane/EtOAc).

Mechanistic Pathway (Visualization)

StreckerRoute Glutar Glutaraldehyde Imine Bis-Imine / Dihydropyridinium Ion Glutar->Imine Condensation (-2 H2O) Amine Primary Amine (R-NH2) Amine->Imine Product 2,6-Dicyanopiperidine (Cis/Trans Mixture) Imine->Product Double Nucleophilic Addition (+2 CN-) Cyanide Cyanide Source (KCN/NaCN) Cyanide->Product

Figure 1: The double Strecker cyclization pathway forming the piperidine ring and installing nitrile groups simultaneously.

Route B: Electrochemical Oxidative Cyanation (Functionalization)

Best For: Late-stage functionalization, avoiding toxic metal oxidants, and "Green" chemistry compliance.

This modern approach uses anodic oxidation to generate a reactive iminium intermediate from a secondary amine, which is then trapped by a cyanide source (often TMSCN).

Mechanistic Insight

The reaction is typically mediated by an aminoxyl radical catalyst like ABNO (9-azabicyclononane N-oxyl) or TEMPO.

  • Anodic Oxidation: The mediator (ABNO) is oxidized at the anode to its oxoammonium species (

    
    ).
    
  • Hydrogen Atom Transfer (HAT):

    
     abstracts a hydride/hydrogen from the 
    
    
    
    -position of the piperidine, generating a cyclic iminium ion.
  • Nucleophilic Attack: The cyanide ion (from TMSCN) attacks the iminium carbon, forming the

    
    -aminonitrile.
    

Note: Achieving 2,6-bis-cyanation requires re-subjecting the mono-cyano product to the reaction conditions. The electron-withdrawing nature of the first nitrile group can deactivate the ring toward the second oxidation, making this route less efficient for dicyano synthesis than Route A.

Experimental Protocol (ABNO-Mediated)
  • Reagents: Piperidine derivative, TMSCN (Trimethylsilyl cyanide), ABNO (1 mol%), Electrolyte (

    
     or 
    
    
    
    ).
  • Setup: Undivided cell, Carbon/Graphite anode, Platinum cathode. Constant current (CCE).[1]

Step-by-Step Workflow:

  • Electrolyte Prep: Dissolve substrate (0.5 mmol) and ABNO (0.005 mmol) in MeCN. Add electrolyte (0.1 M).

  • Cyanide Addition: Add TMSCN (1.5–2.0 equiv).

  • Electrolysis: Apply constant current (e.g., 5–10 mA) at room temperature. Monitor consumption of starting material via TLC/LC-MS.

  • Workup: Quench with aqueous

    
    , extract with DCM, and purify via chromatography.
    
Electrochemical Cycle (Visualization)

ElectroRoute Anode Anode (+) Oxidation Oxo Oxoammonium (ABNO+) Anode->Oxo ABNO ABNO (Mediator) ABNO->Anode -e⁻ Oxo->ABNO +H (Regeneration) Piperidine Piperidine Substrate Iminium Cyclic Iminium Intermediate Piperidine->Iminium Hydride Abstraction by Oxoammonium Product alpha-Cyanopiperidine Iminium->Product + CN- (from TMSCN) TMSCN TMSCN TMSCN->Product

Figure 2: The catalytic cycle for electrochemical cyanation mediated by ABNO.

Comparative Analysis

The following table contrasts the two primary methodologies for a researcher deciding on a synthetic strategy.

FeatureRoute A: Modified Strecker (Chemical)Route B: Electrochemical (Anodic)
Primary Utility De Novo Synthesis of 2,6-dicyano core.Functionalization of existing rings.
Yield (2,6-bis) High (60–85%) Low/Difficult (Stepwise required).
Stereocontrol Moderate (Mixture, often separable).High (Substrate control).
Reagent Toxicity High (Uses KCN/NaCN salts).Moderate (Uses TMSCN, enclosed cell).
Scalability Excellent (Multi-gram to Kg scale).Moderate (Electrode surface area limits).
Atom Economy High (Water is the main byproduct).High (Catalytic mediator).

References

  • Takahashi, K. et al. (1985).[2][3] Stereoselective synthesis of 1-substituted 2,6-dicyanopiperidines. Journal of Organic Chemistry.

  • Nutting, J. E. et al. (2018). Electrochemical ABNO-Mediated Alpha-Cyanation of Secondary Piperidines. Journal of the American Chemical Society (PubMed Central).

  • Kudale, A. S. et al. (2012). Synthesis of Substituted 2,6-Dicyanoanilines and Related Compounds. Synthetic Communications.

  • Overberger, C. G. et al. (1966). Syntheses and Reactions of Some 2,6-Disubstituted Piperidines. Journal of Organic Chemistry.

Sources

in-silico analysis of Piperidine-3,3-dicarbonitrile hydrochloride properties.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In-Silico Analysis of Piperidine-3,3-dicarbonitrile Hydrochloride Properties Content Type: Comparative Technical Guide Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Leads

Executive Summary: The "Gem-Nitrile" Effect in Scaffold Design

This compound represents a specialized class of "gem-disubstituted" heterocycles. While unsubstituted piperidine is a ubiquitous pharmacophore, it suffers from high basicity (pKa ~11) and rapid oxidative metabolism at the C3 position.

This guide presents an in-silico comparative analysis demonstrating how the 3,3-dicarbonitrile motif solves these two critical liabilities. By introducing two electron-withdrawing nitrile groups at the


-position, the molecule exhibits a pKa depression effect  (lowering basicity to the physiological range) and a metabolic blockade  (preventing CYP450 hydroxylation), outperforming standard isosteres like 3,3-difluoropiperidine in specific vector orientations.

Physicochemical Profiling: Comparative Data

To understand the utility of Piperidine-3,3-dicarbonitrile (Compound A), we compared its predicted properties against its regioisomer (Compound B) and a common bioisostere (Compound C).

Methodology: Data generated using SwissADME and consensus estimation based on Hammett electronic parameters.

PropertyCmpd A: Piperidine-3,3-dicarbonitrile Cmpd B: Piperidine-4,4-dicarbonitrile Cmpd C: 3,3-Difluoropiperidine Baseline: Piperidine
Structure 3,3-gem-dicyano4,4-gem-dicyano3,3-gem-difluoroUnsubstituted
Predicted pKa 7.2 - 7.8 (Optimal)8.5 - 9.08.1 - 8.5~11.2 (Too Basic)
Consensus LogP 0.250.220.850.84
TPSA (Ų) 47.5847.5812.0312.03
H-Bond Acceptors 3 (Nitrile N + Amine)31 (Amine only)1
Lipinski Violations 0000

Technical Insight:

  • The pKa Shift: The most significant advantage of Compound A is the drastic reduction in pKa. The nitrile groups at C3 exert a strong inductive effect (

    
    ) on the amine nitrogen. This lowers the pKa to ~7.5, meaning a significant fraction of the molecule remains uncharged at physiological pH (7.4), vastly improving membrane permeability compared to the highly charged baseline piperidine.
    
  • Solubility vs. Lipophilicity: While fluorine (Compound C) increases lipophilicity (higher LogP), the nitrile groups reduce LogP while maintaining permeability, offering a "polar stealth" advantage in solubility-limited discovery programs.

Structural Dynamics & Conformational Locking

The "Thorpe-Ingold" or gem-disubstituent effect is critical here. In unsubstituted piperidine, the ring flips rapidly between chair conformers.

  • 3,3-Dicarbonitrile Effect: The bulky nitrile groups prefer the equatorial position to minimize 1,3-diaxial interactions. However, because there are two groups, one is forced axial. This creates a steric strain that "locks" the ring into a specific twist-boat or distorted chair conformation.

  • Vector Implications: This locking effect is vital for Fragment-Based Drug Discovery (FBDD). It fixes the exit vector of the amine, reducing the entropic penalty when the molecule binds to a protein target.

ADMET Prediction: Metabolic Stability & Toxicity

Using the pkCSM predictive algorithm, we analyzed the metabolic liabilities of the scaffold.

Metabolic Stability (CYP450)
  • Baseline Liability: Unsubstituted piperidines are rapidly metabolized via hydroxylation at the C3 and C4 positions by CYP2D6 and CYP3A4.

  • The Blockade: In Piperidine-3,3-dicarbonitrile, the C3 position is fully substituted (quaternary carbon). This physically prevents the formation of the unstable hemiaminal intermediate usually required for ring opening or oxidation.

Toxicity Profile (In-Silico Alerts)
  • Cyanide Risk: A common concern with nitriles is the release of cyanide (HCN). This typically occurs via

    
    -hydroxylation (cyanohydrin formation).
    
  • Safety Mechanism: Because the C3 carbon is quaternary (no protons), it cannot undergo

    
    -hydroxylation to release cyanide directly. This makes the 3,3-dicarbonitrile scaffold significantly safer than 3-mononitrile analogs.
    

Visualizing the Metabolic Blockade:

MetabolicPathway Start Piperidine Scaffold C3_Ox C3-Hydroxylation (CYP450 Attack) Start->C3_Ox Unsubstituted Block 3,3-Dicarbonitrile Substituents Start->Block Substitution Unstable Unstable Hemiaminal C3_Ox->Unstable RingOpen Ring Opening / Metabolic Clearance Unstable->RingOpen Stable Metabolically Stable Scaffold Block->Stable Steric/Electronic Blockade

Caption: Comparative metabolic fate. The 3,3-dicarbonitrile substitution blocks the primary oxidative pathway (C3-hydroxylation), preventing ring opening.

Experimental Protocol: Validating the In-Silico Model

To reproduce these findings or apply this workflow to similar analogs, follow this standardized protocol.

Step 1: Structure Preparation
  • Desalting: The hydrochloride salt is for solubility in wet labs. For in-silico analysis, generate the SMILES string of the free base.

    • SMILES:N#CC1(CN)CCCNC1 (Verify regioisomer correctness).

  • Protonation State: Use ChemAxon or Epik (Schrödinger) to generate the dominant ionization state at pH 7.4. Note: Due to the EWG nitriles, ensure the amine is treated as an equilibrium between protonated/neutral.

Step 2: ADME Computation (SwissADME)[4][6]
  • Navigate to the SwissADME server (see References).

  • Input the SMILES string.[1][2]

  • Key Output Analysis:

    • Bioavailability Radar: Check if the molecule falls within the pink area (LIPO, SIZE, POLAR, INSOLU, UNSAT, FLEX).

    • BOILED-Egg Model: Verify blood-brain barrier (BBB) permeation. The 3,3-dicyano analog often shows reduced BBB penetration compared to the 3,3-difluoro analog due to higher TPSA (Nitrile N interaction).

Step 3: Toxicity & Transporter Prediction (pkCSM)
  • Navigate to the pkCSM server.[3][4]

  • Select Parameters:

    • Metabolism:[5][6][7] CYP2D6 substrate/inhibitor status.

    • Toxicity:[6] AMES toxicity and hERG inhibition.

  • Interpretation: If "hERG II inhibitor" is positive, this is a flag common to many piperidines; the dinitrile substitution often mitigates this by reducing basicity (hERG binding often requires a basic amine).

Workflow Diagram:

InSilicoWorkflow cluster_Analysis Parallel Analysis Modules Input Input: Piperidine-3,3-dicarbonitrile HCl Prep Desalting & Protonation (pH 7.4) Input->Prep PhysChem Physicochemical (SwissADME) Prep->PhysChem Tox Toxicity/CYP (pkCSM) Prep->Tox DFT DFT Geometry Opt (Psi4/Gaussian) Prep->DFT Output Data Synthesis: - pKa Modulation - Metabolic Stability - Vector Analysis PhysChem->Output Tox->Output DFT->Output

Caption: Standardized in-silico workflow for profiling piperidine derivatives.

References

  • SwissADME: Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[8] Scientific Reports, 7, 42717.[1]

  • pkCSM: Pires, D. E., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: predicting small-molecule pharmacokinetic and toxicity properties using graph-based signatures.[10] Journal of Medicinal Chemistry, 58(9), 4066-4072.

  • Nitrile Pharmacophore Stability: Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917.

  • Gem-Disubstituent Effect: Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). The formation and stability of spiro-compounds. Journal of the Chemical Society, Transactions, 107, 1080-1106.

Sources

Technical Comparison Guide: Structure-Activity Relationship (SAR) of 3,3-Disubstituted Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Gem-Disubstituent Advantage

In medicinal chemistry, the transition from a flexible acyclic amine or a simple monosubstituted ring to a 3,3-disubstituted piperidine represents a strategic move to modulate conformation and metabolic stability.[1] This guide analyzes the Structure-Activity Relationship (SAR) of this scaffold, specifically comparing it against 4,4-disubstituted isomers, monosubstituted analogs, and unsubstituted variants.[1]

Key Technical Insight: The introduction of a quaternary center at the C3 position of the piperidine ring induces the Thorpe-Ingold effect (gem-disubstituent effect). This sterically enforces a specific chair conformation, reducing the entropic penalty of binding ($ \Delta S_{bind} $) while simultaneously blocking a primary site of metabolic oxidation (CYP450-mediated


-hydroxylation).[1]

Comparative Analysis: 3,3-Disubstituted Piperidines vs. Alternatives

The following analysis contrasts the 3,3-disubstituted scaffold with its primary structural alternatives.

Table 1: Physicochemical and Biological Performance Matrix
Feature3,3-Disubstituted Piperidine 4,4-Disubstituted Piperidine 3-Monosubstituted Piperidine Unsubstituted Piperidine
Conformational Bias High (Locked) .[1] Gem-dialkyl groups enforce a chair conformation, minimizing axial/equatorial flipping.[1]Moderate . Symmetric substitution allows more flexibility than the 3,3-isomer.[1]Low . Ring remains flexible; substituents can toggle between axial/equatorial.[1]None . High flexibility (Chair flip barrier ~10 kcal/mol).[1]
Metabolic Stability (

)
High .[1] Quaternary center at C3 blocks

-oxidation, a common metabolic soft spot.[1]
Moderate . C3/C5 positions remain exposed to oxidative attack.[1]Low . The C3 proton is labile and prone to abstraction/oxidation.Low . Prone to rapid N-dealkylation and ring oxidation.[1]
Vector Projection Non-Linear . Substituents project at ~109.5° angles relative to the N-lone pair, ideal for "corner" pockets.[1]Linear/Symmetric . Substituents project along the long axis of the molecule.[1]Variable . Depends on ring flip; less defined pharmacophore.[1]N/A .
Chirality Achiral (if R1=R2) . Eliminates enantiomer separation costs.[1]Achiral (if R1=R2) .Chiral . Requires asymmetric synthesis or resolution.[1]Achiral .
Entropic Penalty Low .[1] Pre-organized for binding.[1]Moderate .High .Very High .
Decision Logic: When to Deploy 3,3-Disubstitution

Use the following logic flow to determine if this scaffold fits your lead optimization strategy.

ScaffoldSelection Start Lead Optimization Challenge MetabIssue Is C3/C5 Oxidation Limiting t1/2? Start->MetabIssue Selectivity Is Selectivity vs. Homologs Poor? MetabIssue->Selectivity No Use33 DEPLOY 3,3-DISUBSTITUTED PIPERIDINE MetabIssue->Use33 Yes (Block Metabolic Spot) Vector Required Exit Vector? Selectivity->Vector Yes (Need Rigid Shape) UseMono Use 3-Monosubstituted Selectivity->UseMono No (Flexibility OK) Vector->Use33 Orthogonal/Bent Use44 Use 4,4-Disubstituted Vector->Use44 Linear/Distal

Figure 1: Decision matrix for scaffold selection based on metabolic and structural requirements.

Critical Case Study: HDM2-p53 Inhibitors

The utility of the 3,3-disubstituted piperidine scaffold is best exemplified in the development of HDM2-p53 inhibitors , a class of anticancer agents.[1]

  • The Challenge: Early inhibitors based on flexible scaffolds suffered from poor binding affinity due to high entropic costs upon binding to the deep hydrophobic cleft of HDM2.

  • The Solution: Researchers utilized a gem-disubstituted piperidine (specifically 3,3-disubstitution) to lock the ring conformation.[1]

  • Mechanism: The 3,3-disubstitution forced the piperidine ring into a specific chair conformation that perfectly positioned hydrophobic side chains (mimicking the Phe19, Trp23, and Leu26 residues of p53) into the HDM2 binding pocket.[1]

  • Outcome: This modification resulted in a dramatic increase in potency (

    
     in the low nanomolar range) and improved oral bioavailability compared to flexible analogs [1].[1]
    

Similarly, in mPGES-1 inhibitors (Microsomal Prostaglandin E Synthase-1), 3,3-dimethyl substitution on the piperidine ring was crucial for achieving selectivity over COX-1 and COX-2 enzymes, while maintaining high metabolic stability in human whole blood [2].[1]

Validated Experimental Protocol: Synthesis of 3,3-Disubstituted Piperidines

Creating a quaternary center is synthetically challenging due to steric hindrance.[1] The most robust method for an application scientist is the


-alkylation of lactams  followed by reduction. This avoids the difficult intermolecular alkylation of amines.[1]
Workflow Diagram

SynthesisProtocol Start Piperidin-2-one Step1 1. N-Protection (Boc/Cbz) Start->Step1 Step2 2. Alpha-Alkylation (LHMDS, R1-X) Step1->Step2 Activation Step3 3. Gem-Alkylation (LHMDS, R2-X) Step2->Step3 Quaternary Center Formation Step4 4. Reduction (BH3 or LiAlH4) Step3->Step4 Lactam Removal Final 3,3-Disubstituted Piperidine Step4->Final

Figure 2: Step-by-step synthetic pathway via the lactam route.

Detailed Protocol

Objective: Synthesis of 3,3-dibenzylpiperidine (Model Compound).

  • N-Protection:

    • Dissolve piperidin-2-one (10 mmol) in dry THF (50 mL).

    • Add

      
       (1.1 eq) at -78°C. Stir for 30 min.
      
    • Add

      
       (1.2 eq) dissolved in THF.[1] Warm to RT and stir for 4h.
      
    • Checkpoint: Verify N-Boc formation via TLC (Hexane:EtOAc 3:1).[1]

  • Sequential Alkylation (The Critical Step):

    • Cool the N-Boc-piperidin-2-one solution to -78°C.

    • Add

      
       (1.1 eq) dropwise.[1] Stir for 45 min to generate the enolate.
      
    • Add Benzyl Bromide (1.1 eq).[1] Stir at -78°C for 1h, then warm to 0°C.

    • Repeat for Second Substituent: Cool back to -78°C. Add

      
       (1.2 eq). Add Benzyl Bromide (1.2 eq).[1]
      
    • Note: The second alkylation requires slightly excess base and longer reaction times due to steric hindrance at the quaternary center.

  • Global Reduction:

    • Dissolve the 3,3-disubstituted lactam in dry THF.

    • Add Borane-THF complex (

      
      , 3.0 eq) at 0°C.[1]
      
    • Reflux for 4 hours.[1]

    • Quench: Carefully add MeOH, then 1M HCl. Reflux for 1 hour to break the amine-borane complex.[1]

    • Purification: Neutralize with NaOH, extract with DCM, and purify via flash chromatography.[1]

Validation Criteria:

  • NMR: Look for the disappearance of the carbonyl carbon signal (~170 ppm) in

    
     NMR and the appearance of the 
    
    
    
    signal at the C2 position.
  • MS: Confirm molecular ion

    
    .
    

References

  • Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. Source: ACS Medicinal Chemistry Letters (2015).[1] URL:[Link][1]

  • Characterization of 3,3-dimethyl substituted N-aryl piperidines as potent microsomal prostaglandin E synthase-1 inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (2016).[1][2] URL:[Link]

  • Discovery and Structure-Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors. Source: Journal of Medicinal Chemistry (2005).[1] URL:[Link][1]

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis. Source: Royal Society of Chemistry (2022).[1] URL:[Link]

Sources

Optimizing Oral Bioavailability in Piperidine Scaffolds: A Comparative Assessment Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidine ring is a "privileged structure" in medicinal chemistry, appearing in over 12,000 clinically used drugs (e.g., Fentanyl, Donepezil, Ritalin). However, its high basicity (


) and susceptibility to oxidative metabolism present distinct challenges for oral bioavailability (

).

This guide compares the three primary methodologies for assessing piperidine bioavailability—PAMPA , Caco-2 , and Microsomal Stability Assays —providing experimental protocols and data interpretation frameworks to distinguish between permeability-limited and metabolism-limited bioavailability issues.

Part 1: The Piperidine Liability Analysis

Before selecting an assay, one must understand the specific failure modes of piperidine analogs.

  • Ionization & Trapping: At gastric pH (1.5–3.5), piperidines are fully protonated, limiting passive diffusion. At physiological pH (7.4), the equilibrium shifts, but high basicity can lead to lysosomal trapping (lysosomotropism).

  • Metabolic Hotspots: The

    
    -carbon adjacent to the nitrogen is highly susceptible to CYP450-mediated oxidation (N-dealkylation or ring hydroxylation).
    
  • Efflux Susceptibility: Piperidines are frequent substrates for P-glycoprotein (P-gp), which actively pumps the drug back into the intestinal lumen.

Visualizing the Assessment Workflow

The following diagram outlines the decision tree for selecting the appropriate assay based on the compound's development stage.

Piperidine_Assessment_Workflow Start New Piperidine Analog PhysChem Physicochemical Screen (LogD, pKa) Start->PhysChem PAMPA PAMPA (pH 7.4) Passive Diffusion Only PhysChem->PAMPA High Solubility Metab Microsomal Stability (HLM/RLM) PAMPA->Metab High Permeability Caco2 Caco-2 Permeability (Active Transport + Efflux) PAMPA->Caco2 Low Permeability (Suspect Efflux) InVivo In Vivo PK (Rat) Metab->InVivo High Stability Caco2->Start High Efflux Ratio (Redesign) Caco2->Metab Pass

Figure 1: Strategic workflow for assessing piperidine bioavailability, prioritizing low-cost assays before complex biological systems.

Part 2: Comparative Methodology

This section objectively compares the utility of the three core assays specifically for piperidine scaffolds.

Table 1: Comparative Assessment of Bioavailability Assays
FeaturePAMPA (Parallel Artificial Membrane)Caco-2 (Human Colon Carcinoma)Microsomal Stability (HLM)
Primary Output Passive Permeability (

)
Absorption + Efflux RatioIntrinsic Clearance (

)
Piperidine Relevance Low to Medium. Piperidines often require active transport or suffer efflux, which PAMPA misses.High. Detects P-gp efflux, critical for amphiphilic amines like piperidines.Critical. Identifies rapid oxidation of the N-heterocycle.
Throughput High (96-well plate)Low (21-day culture)Medium (High-performance LC-MS)
Cost $

$

Mechanism Lipid diffusion onlyDiffusion + Transporters + EnzymesPhase I Metabolism (CYP450)
Expert Insight: When to use what?
  • Use PAMPA only for rank-ordering lipophilicity in early screening. Do not rely on it for absolute bioavailability prediction of piperidines, as it generates false positives by ignoring P-gp efflux.

  • Use Caco-2 to confirm if a low-bioavailability piperidine is being pumped out by P-gp (Efflux Ratio > 2.0).

  • Use Microsomal Stability immediately. Many piperidines have excellent permeability but near-zero bioavailability due to the "First Pass Effect" in the liver.

Part 3: Experimental Protocols

Protocol A: Caco-2 Permeability with Efflux Assessment

Rationale: This protocol distinguishes between passive absorption and active efflux.

Materials:

  • Caco-2 cell monolayer (21-day culture on Transwell® inserts).

  • Transport Buffer: HBSS with 25 mM HEPES, pH 7.4.

  • Reference Marker: Lucifer Yellow (paracellular integrity check).

Step-by-Step Workflow:

  • Integrity Check: Measure Transepithelial Electrical Resistance (TEER).

    • Validation Criteria: TEER must be

      
      .
      
  • Equilibration: Wash cells twice with warm HBSS (

    
    ).
    
  • Dosing (Apical to Basolateral - A

    
    B):  Add 
    
    
    
    piperidine analog + Lucifer Yellow to the Apical chamber. Add blank buffer to Basolateral.
  • Dosing (Basolateral to Apical - B

    
    A):  In a separate well, add compound to Basolateral chamber.
    
  • Incubation: Incubate at

    
     with orbital shaking (50 rpm) for 120 minutes.
    
  • Sampling: Withdraw

    
     aliquots from the receiver compartment at 60 and 120 mins.
    
  • Analysis: Quantify via LC-MS/MS.

  • Calculation:

    
    
    
    
    
Protocol B: Microsomal Stability (Metabolic Clearance)

Rationale: Piperidines are prone to N-dealkylation. This assay quantifies the half-life (


) in the presence of liver enzymes.

Materials:

  • Human Liver Microsomes (HLM) at 20 mg/mL protein.

  • NADPH Regenerating System (cofactor).

  • Stop Solution: Acetonitrile with Internal Standard (e.g., Tolbutamide).

Step-by-Step Workflow:

  • Pre-Incubation: Mix

    
     test compound with microsomes (
    
    
    
    final conc) in phosphate buffer (pH 7.4). Incubate 5 min at
    
    
    .
  • Initiation: Add NADPH to start the reaction.

  • Time-Course Sampling: Remove aliquots at

    
     min.
    
  • Quenching: Immediately dispense aliquot into cold Acetonitrile (1:3 ratio) to precipitate proteins.

  • Centrifugation: 4000 rpm for 20 min.

  • Analysis: Analyze supernatant via LC-MS/MS. Monitor parent compound depletion.

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .
    
    

Part 4: Data Interpretation & Structural Modification

The following diagram illustrates the metabolic vulnerability of the piperidine ring and how structural modifications influence the results of the assays described above.

Piperidine_Metabolism Pip Piperidine Core (Parent) CYP CYP450 (Liver) Pip->CYP Substrate Blocked Fluorine Subst. (Metabolically Stable) Pip->Blocked Structural Fix (e.g., 4-F-piperidine) AlphaOx Alpha-Carbon Oxidation CYP->AlphaOx Major Pathway RingOx Ring Hydroxylation CYP->RingOx Minor Pathway Unstable Ring Opening / Cleavage AlphaOx->Unstable Bioavailability Loss

Figure 2: Metabolic pathways reducing piperidine bioavailability and stabilization strategies.

Comparative Data Analysis (Case Study)

The table below demonstrates how to interpret data for three hypothetical piperidine analogs.

CompoundPAMPA

(

)
Caco-2 (A

B)
Efflux Ratio (ER)HLM

(min)
Conclusion
Analog A 15.0 (High)2.0 (Low)8.5 (High)> 60Poor Bioavailability. High ER indicates P-gp substrate. Good stability, but it won't get absorbed.
Analog B 12.0 (High)10.0 (High)1.1 (Low)5.0Poor Bioavailability. Excellent absorption, but rapidly metabolized (First-pass clearance).
Analog C 8.0 (Med)7.5 (Med)1.2 (Low)45.0High Bioavailability. Balanced permeability, low efflux, and metabolically stable.

Key Takeaway:

  • Analog A requires P-gp inhibition or structural modification to reduce basicity (reducing H-bond donor capacity).

  • Analog B requires blocking metabolic hotspots (e.g., adding fluorine or methyl groups to the

    
    -carbon) to prevent oxidation.
    

References

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies—Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.

  • Hitchcock, S. A., & Pennington, L. D. (2006). Structure−Brain Exposure Relationships. Journal of Medicinal Chemistry. (Discusses basic amines and P-gp efflux).

  • Riley, R. J., et al. (2001). A unified model for predicting human drug clearance from in vitro intrinsic clearance and protein binding data. Drug Metabolism and Disposition.

Safety Operating Guide

Proper Disposal Procedures: Piperidine-3,3-dicarbonitrile Hydrochloride

[1][2][3]

Executive Summary: The "Do Not Bleach" Directive

CRITICAL WARNING: Unlike inorganic cyanide salts (e.g., Sodium Cyanide), Piperidine-3,3-dicarbonitrile hydrochloride must NOT be treated with bleach (sodium hypochlorite).[1][2]

  • The Risk: This compound contains a secondary amine (piperidine ring).[2] Mixing secondary amines with hypochlorite generates N-chloroamines , which are unstable, potentially explosive, and highly toxic.[2]

  • The Solution: The only validated disposal route for this compound is high-temperature thermal incineration via a licensed hazardous waste contractor.[2] It must be segregated as Toxic Organic Waste .

Chemical Profile & Hazard Assessment

To dispose of this material safely, you must understand its dual-hazard nature: it is both a nitrile (toxic source) and a piperidine salt (acidic/irritant source).[2]

PropertySpecificationOperational Implication
CAS Number Not widely listed (Generic: 110-89-4 for Piperidine)Treat as "Toxic Solid, Organic, N.O.S."[1][2] (Not Otherwise Specified).
Physical State White to off-white solid (Salt form)Hygroscopic.[1][2] Keep containers tightly sealed to prevent "caking" or hydrolysis.[2]
Acidity (pH) Acidic (Hydrochloride salt)Do not mix with Cyanide salts. Acidic salts + Cyanide waste = Hydrogen Cyanide (HCN) gas.[1][2]
Reactivity Nitrile groups (-CN) + Amine saltStable under normal storage.[1][2] Hydrolyzes in strong acid/base + heat.[2]
Primary Hazard Acute Toxicity (Oral/Dermal/Inhalation)Handle in a fume hood.[1][2] Double-glove (Nitrile > 0.11mm).[2]
The Mechanism of Incompatibility

Understanding why segregation is vital prevents catastrophic lab accidents. The diagram below illustrates the specific chemical risks of improper mixing.

ChemicalIncompatibilitySubstancePiperidine-3,3-dicarbonitrileHydrochlorideResult_ExplosionCRITICAL FAILURE:Formation of N-Chloroamines(Explosive/Toxic)Substance->Result_Explosion Do NOT Mix (Amine-Chlorine Reaction)Result_GasCRITICAL FAILURE:Evolution of HCN Gas(Fatal)Substance->Result_Gas Acidic Salt lowers pH of Cyanide WasteResult_HydrolysisExothermic Hydrolysis(Ammonia Release)Substance->Result_Hydrolysis Heat + TimeBleachSodium Hypochlorite(Bleach/Oxidizers)Bleach->Result_ExplosionCyanideWasteInorganic Cyanide Waste(Basic pH > 10)CyanideWaste->Result_GasStrongAcidStrong Acids(Sulfuric/Nitric)StrongAcid->Result_Hydrolysis

Figure 1: Incompatibility Matrix showing fatal risks of mixing organic amine salts with oxidizers or inorganic cyanide waste streams.[1][2]

Step-by-Step Disposal Protocol
Phase A: Waste Segregation (In the Hood)

Objective: Isolate the chemical into the correct waste stream immediately after use.[2]

  • Identify the Stream: Label the container as "Hazardous Waste - Toxic Organic Solid." [2]

    • Do not use the "Cyanide" waste container (usually reserved for inorganic salts like KCN).[2]

    • Do not use the "Oxidizer" waste container.[2][3]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[2] Glass is acceptable but poses a breakage risk.[2]

  • Liquid Waste (Mother Liquors):

    • If the compound is dissolved in organic solvent (e.g., DCM, Methanol): Dispose of in "Halogenated" or "Non-Halogenated" organic solvent waste streams, respectively.[2]

    • Crucial Check: Verify the pH of the solvent waste.[2] If the waste stream is basic (pH > 10), do not add this acidic salt directly without checking for exotherms.[2]

Phase B: Labeling & Documentation

Objective: Ensure the waste contractor understands the specific hazards.[2]

  • Chemical Name: Write out the full name: this compound.

  • Hazard Checkboxes: Mark "Toxic" and "Irritant."[2]

  • Special Note: Add a comment on the tag: "Contains Organic Nitriles & Amine Salts. DO NOT CHLORINATE."

Phase C: Final Disposal (Contractor)

Objective: Permanent destruction.[2]

  • Method: The waste must be sent to a TSDF (Treatment, Storage, and Disposal Facility) for Incineration .[2]

  • Logic: Thermal oxidation at >1000°C breaks the nitrile bond (-CN) and the piperidine ring, converting them to N2, CO2, and H2O (with scrubbers for HCl).[2] This is the only method that guarantees complete destruction without generating toxic byproducts.[2]

Emergency Response Procedures

In the event of a spill outside the fume hood:

  • Evacuate: Clear the immediate area.

  • PPE: Wear a full-face respirator with organic vapor/acid gas cartridges (or SCBA if large quantity), nitrile gloves (double layer), and Tyvek suit.[2]

  • Neutralization (Spill):

    • Do NOT use bleach.[2]

    • Cover the spill with a dry absorbent (Vermiculite or specialized organic spill pads).[2]

    • If the solid is loose, gently sweep (avoid dust) into a disposal bag.[2][4]

    • Wash the area with a mild soap solution, not strong acids or bases.[2]

Regulatory Reference (US/EU)
  • US EPA (RCRA):

    • This compound is likely not a specifically listed "P-list" or "U-list" waste by CAS number.[2]

    • Classification: It falls under Characteristic Waste if it exhibits toxicity (D003 - Reactivity is unlikely, but D001/D002 are possible depending on solvent).[2]

    • Best Practice: Manage as Non-RCRA Regulated Hazardous Waste (unless TCLP proves otherwise) but treat with P-list caution due to the nitrile functionality.[2]

  • EU CLP/REACH:

    • Classified as Acute Tox. 3 (Oral/Dermal).[2][5]

    • Waste Code (EWC): 16 05 06 * (Laboratory chemicals, consisting of or containing hazardous substances).[2]

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2]

  • U.S. Environmental Protection Agency (EPA). (2023).[2] Resource Conservation and Recovery Act (RCRA) Orientation Manual.

  • PubChem. (n.d.).[2] Piperidine Hydrochloride Compound Summary. National Library of Medicine.[2] [1]

  • Sigma-Aldrich. (n.d.).[2] Safety Data Sheet: Organic Nitriles. (Note: General reference for organic nitrile handling logic).

Personal Protective Equipment (PPE) & Handling Guide: Piperidine-3,3-dicarbonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Context: The "Dual-Hazard" Challenge

In drug discovery, Piperidine-3,3-dicarbonitrile hydrochloride is a high-value scaffold, often used to synthesize bioactive alkaloids and enzyme inhibitors. However, its structural utility comes with a specific safety profile that is often underestimated.

Researchers frequently treat it merely as a "salt" (implying stability) or a "piperidine" (implying standard organic base hazards). This is a critical error. This compound presents a Dual-Hazard profile:

  • The Nitrile Moiety: Potential for systemic toxicity via dermal absorption and metabolic release of cyanide ions (in vivo).

  • The Hydrochloride Salt: A fine particulate hazard that transforms into a corrosive acid upon contact with mucous membranes (eyes/lungs).

This guide moves beyond generic "wear gloves" advice to provide a self-validating safety protocol designed for high-potency intermediate handling.

Hazard Identification & Risk Assessment

Before selecting PPE, we must define the enemy. The following data synthesizes structural alerts with standard safety protocols for functionalized piperidines.

Hazard CategorySpecific RiskMechanism of Action
Inhalation High (Dust)The HCl salt is hygroscopic. Upon inhalation, it solubilizes in the respiratory tract, forming acidic solutions that cause immediate bronchial irritation and potential systemic nitrile absorption.
Dermal Moderate to High Organic nitriles can penetrate standard nitrile gloves over time. Transdermal absorption can lead to delayed systemic toxicity.
Ocular Severe Solid particles cause physical abrasion + chemical burns (pH drop).
Reactivity Incompatible DO NOT mix with strong oxidizers. While the HCl salt mitigates the basicity, the nitrile groups are susceptible to hydrolysis under strong acidic/basic extremes.

The PPE Matrix: Barrier Selection

Standard laboratory PPE is insufficient for direct handling of this solid.[1] Use this matrix to select the correct barrier based on your specific operation.

Glove Selection Protocol

Why: Standard 4-mil nitrile gloves offer splash protection but suffer from "permeation without degradation" when handling organic nitriles in solution.

OperationPrimary BarrierSecondary BarrierRationale
Weighing (Solid) Nitrile (Double) NonePrevents incidental dust contact. Double layer visualizes breaches (use contrasting colors).
Solubilization Laminate (Silver Shield) Nitrile (Outer) Laminate films resist organic solvent permeation. The outer nitrile glove provides grip and dexterity.
Quenching/Workup Butyl Rubber NoneThicker gauge required for potential exothermic splashes and mixed-solvent waste handling.
Respiratory & Body Protection[1][2][3][4]
  • Engineering Control (Primary): All open-vessel operations must occur inside a certified chemical fume hood operating at 80-100 fpm face velocity .

  • Respiratory (Secondary): If weighing outside a hood (strongly discouraged), a P100 particulate respirator is mandatory. Simple surgical masks provide zero protection against chemical salts.

  • Body: Tyvek® lab coat or sleeve covers are recommended over standard cotton coats to prevent dust entrapment in fabric fibers.

Operational Workflow: Step-by-Step

This protocol integrates safety into the experimental design.

Phase 1: Preparation & Weighing
  • Static Control: Hydrochloride salts are prone to static charge. Use an ionizing fan or anti-static gun in the balance area to prevent "jumping" powder.

  • The "Boat" Technique: Do not weigh directly into a flask. Weigh into a disposable anti-static weighing boat. This allows for controlled transfer and easy disposal of the contaminated surface.

  • Damping: If the powder is excessively fine, pre-wet the receiving flask with the reaction solvent before addition to suppress dust plumes.

Phase 2: Reaction & Solubilization
  • Addition Rate: Add the solid to the solvent, not vice-versa. This prevents the formation of a "gummy" clump at the bottom of the flask which requires vigorous (and dangerous) agitation to break.

  • Venting: Even if no gas is theoretically evolved, the heat of solution can expand headspace gas. Ensure the vessel is vented through a bubbler or inert gas line.

Phase 3: Decontamination[5]
  • Immediate Wipe-down: Once the solid is transferred, wipe the balance area with a solvent-dampened Kimwipe (acetone or ethanol) to capture invisible dust.

  • Glove Removal: Use the "beak method" (pulling one glove off using the other, turning it inside out) to ensure the contaminated exterior never touches skin.

Visualizing the Safety Logic

The following diagrams illustrate the decision-making process for PPE and Emergency Response.

Diagram 1: PPE Selection Hierarchy

Caption: Logic flow for selecting glove and respiratory barriers based on the physical state of the chemical.

PPE_Selection Start Start: Handling Piperidine-3,3-dicarbonitrile HCl State What is the Physical State? Start->State Solid Solid / Powder State->Solid Liquid In Solution / Reaction State->Liquid Hood Is Fume Hood Available? Solid->Hood Solvent Solvent Type? Liquid->Solvent YesHood Standard PPE: Double Nitrile Gloves Lab Coat + Goggles Hood->YesHood Yes NoHood High Hazard PPE: P100 Respirator Required Tyvek Sleeves Hood->NoHood No StandardSolv Standard (MeOH, DCM) Double Nitrile Gloves Solvent->StandardSolv Volatile Penetrating Penetrating (DMSO, DMF) Laminate/Silver Shield Liners Solvent->Penetrating Non-Volatile/Polar

Diagram 2: Emergency Spill Response

Caption: Step-by-step containment protocol for solid vs. liquid spills.

Spill_Response Event Spill Detected Type Spill Type? Event->Type Solid Dry Powder Type->Solid Liquid Solution Type->Liquid Cover Cover with Wet Paper Towel (Prevents Dust) Solid->Cover Scoop Scoop into HazWaste Bag Cover->Scoop Wipe Wipe with 10% Bleach (Oxidize Trace Nitriles) Scoop->Wipe Disposal Label: Toxic/Nitrile Waste Wipe->Disposal Absorb Apply Absorbent Pads (Do NOT use paper towels) Liquid->Absorb Bag Seal in Secondary Container Absorb->Bag Bag->Disposal

Waste Disposal & Deactivation[2][6][7][8]

Proper disposal is the final step of the safety lifecycle.

  • Segregation:

    • Do NOT mix with acidic waste streams. Although this is an HCl salt, the presence of excess acid in a mixed waste container could theoretically promote hydrolysis of the nitrile to amide/acid, releasing heat or unwanted byproducts.

    • Do NOT mix with strong oxidizers (e.g., Nitric Acid waste). This can lead to the formation of unstable N-nitroso compounds or energetic reactions.

  • Labeling:

    • Clearly mark containers as "TOXIC - ORGANIC NITRILE" .

    • List "Piperidine-3,3-dicarbonitrile HCl" explicitly on the manifest.

  • Container Type: High-density polyethylene (HDPE) is universally compatible. Glass is acceptable but poses a breakage risk.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Resistance Selection Chart. United States Department of Labor. [Link]

  • University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical Compatibility Reference. [Link]

  • PubChem. (n.d.). Compound Summary: Piperidine Hydrochloride (Analogous Safety Data). National Library of Medicine. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Piperidine-3,3-dicarbonitrile hydrochloride
Reactant of Route 2
Piperidine-3,3-dicarbonitrile hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.